3-Ketopimelyl-CoA
Description
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Propriétés
Formule moléculaire |
C28H43N7O20P3S- |
|---|---|
Poids moléculaire |
922.7 g/mol |
Nom IUPAC |
7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5,7-dioxoheptanoate |
InChI |
InChI=1S/C28H44N7O20P3S/c1-28(2,23(42)26(43)31-7-6-17(37)30-8-9-59-19(40)10-15(36)4-3-5-18(38)39)12-52-58(49,50)55-57(47,48)51-11-16-22(54-56(44,45)46)21(41)27(53-16)35-14-34-20-24(29)32-13-33-25(20)35/h13-14,16,21-23,27,41-42H,3-12H2,1-2H3,(H,30,37)(H,31,43)(H,38,39)(H,47,48)(H,49,50)(H2,29,32,33)(H2,44,45,46)/p-1/t16-,21-,22-,23+,27-/m1/s1 |
Clé InChI |
KJXFOFKTZDJLMQ-UYRKPTJQSA-M |
Origine du produit |
United States |
Foundational & Exploratory
The Enigmatic Pathway of Anaerobic Benzoate Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of aromatic compounds, once thought to be inert in the absence of oxygen, is a critical biogeochemical process with profound implications for bioremediation and biotechnology. At the heart of this process lies the anaerobic benzoate (B1203000) degradation pathway, a sophisticated metabolic route that channels a wide array of aromatic pollutants into central metabolism. This technical guide provides an in-depth exploration of the core discoveries, enzymatic machinery, and regulatory networks that define this remarkable pathway.
The Central Hub: The Benzoyl-CoA Pathway
The anaerobic breakdown of benzoate converges on a central intermediate, benzoyl-CoA.[1][2] This strategy is fundamentally different from aerobic degradation, which employs oxygenases to hydroxylate and cleave the aromatic ring.[1][3] In anaerobic environments, the aromaticity of the benzoyl-CoA ring is overcome by reduction, followed by hydrolytic cleavage.[1]
The initial and committing step is the activation of benzoate to its coenzyme A thioester, benzoyl-CoA.[4][5][6][7] This reaction is catalyzed by benzoate-CoA ligase (EC 6.2.1.25) in an ATP-dependent manner, proceeding through an adenylated intermediate.[6][8]
Key Enzymatic Steps and Quantitative Data
The subsequent degradation of benzoyl-CoA proceeds through a series of enzymatic reactions that constitute the core of the pathway. While variations exist between different microorganisms, the general sequence involves dearomatization, hydration, dehydrogenation, and hydrolytic ring opening.[1][4] The best-characterized pathways are from the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[1][2][9]
| Enzyme | Abbreviation | EC Number | Organism | Substrate(s) | Vmax | Km | Reference(s) |
| Benzoate—CoA ligase | BadA / BzdA | 6.2.1.25 | Rhodopseudomonas palustris | Benzoate, ATP, CoA | 25 µmol/min/mg | Benzoate: 0.6-2 µM; ATP: 2-3 µM; CoA: 90-120 µM | [8] |
| Benzoate—CoA ligase | 6.2.1.25 | Thauera aromatica | Benzoate, 2-Aminobenzoate | - | - | [10] | |
| Benzoyl-CoA reductase | Bcr / BadDEFG | 1.3.7.8 | Thauera aromatica | Benzoyl-CoA | - | - | [1] |
| Benzoyl-CoA reductase | BadDEFG | 1.3.7.8 | Rhodopseudomonas palustris | Benzoyl-CoA | - | - | [3] |
| Cyclohex-1,5-diene-1-carboxyl-CoA hydratase | Dch / BadK | 4.2.1.100 | Thauera aromatica | Cyclohex-1,5-diene-1-carboxyl-CoA | - | - | [1] |
| 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA dehydrogenase | Had / BadH | 1.1.1.370 | Thauera aromatica | 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA | - | - | [1] |
| 6-Oxocyclohex-1-ene-1-carboxyl-CoA hydrolase | Oah / BadI | 3.7.1.15 | Thauera aromatica | 6-Oxocyclohex-1-ene-1-carboxyl-CoA | - | - | [1] |
| 2-Hydroxycyclohexanecarboxyl-CoA dehydrogenase | BadH | 1.1.1.- | Rhodopseudomonas palustris | 2-Hydroxycyclohexanecarboxyl-CoA | - | - | [11] |
| 2-Ketocyclohexane-1-carboxyl-CoA hydrolase | BadI | 3.7.1.- | Rhodopseudomonas palustris | 2-Ketocyclohexane-1-carboxyl-CoA | - | - | [12] |
Table 1: Key Enzymes and Kinetic Parameters in Anaerobic Benzoate Degradation. This table summarizes the primary enzymes involved in the initial steps of the pathway in well-studied model organisms. Note that Vmax and Km values are not available for all enzymes.
Divergent Pathways in Model Organisms
While the initial activation and reduction of benzoyl-CoA are conserved, the subsequent steps to ring cleavage diverge between Thauera aromatica and Rhodopseudomonas palustris.[1][11]
-
In Thauera aromatica , the cyclohex-1,5-diene-1-carboxyl-CoA produced by benzoyl-CoA reductase is hydrated to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA. This is then oxidized to 6-oxocyclohex-1-ene-1-carboxyl-CoA, which is subsequently hydrolyzed to 3-hydroxypimelyl-CoA.[1]
-
In Rhodopseudomonas palustris , the pathway proceeds through cyclohex-1-ene-1-carboxyl-CoA and 2-hydroxycyclohexanecarboxyl-CoA to the ring cleavage substrate 2-ketocyclohexanecarboxyl-CoA, which is then hydrolyzed to pimelyl-CoA.[1][11][12]
These distinct routes highlight the evolutionary adaptability of this metabolic pathway.
Figure 1: Overview of the Anaerobic Benzoate Degradation Pathway. This diagram illustrates the central stages of benzoate activation, dearomatization, and subsequent ring cleavage leading to central metabolism.
Experimental Protocols
The elucidation of this pathway has relied on a combination of biochemical and genetic approaches. Below are summarized methodologies for key experiments.
4.1. Cultivation of Anaerobic Benzoate-Degrading Bacteria
-
Organisms: Thauera aromatica, Rhodopseudomonas palustris.
-
Medium: Mineral salt medium with benzoate as the sole carbon and energy source. For denitrifying bacteria like T. aromatica, nitrate (B79036) is supplied as the electron acceptor.[13] Phototrophic bacteria like R. palustris are grown anaerobically in the light.[8]
-
Growth Conditions: Cultures are maintained under anoxic conditions, typically in serum bottles with a nitrogen or argon headspace. Substrates are often fed continuously to maintain stable growth conditions.[13]
4.2. Enzyme Assays
-
Benzoate-CoA Ligase: Activity is typically measured using a coupled spectrophotometric assay that follows the oxidation of NADH.[10] The formation of benzoyl-CoA can also be monitored directly by its characteristic absorbance.
-
Benzoyl-CoA Reductase: This oxygen-sensitive enzyme requires strict anaerobic conditions for its assay. The reduction of benzoyl-CoA is monitored spectrophotometrically. The assay mixture contains cell extract, benzoyl-CoA, ATP, and a reducing agent like titanium(III) citrate.
4.3. Genetic Analysis
-
Gene Cloning and Sequencing: Gene clusters involved in benzoate degradation have been identified by various techniques, including hybridization with probes designed from N-terminal amino acid sequences of purified enzymes.[1]
-
Mutagenesis: Targeted gene knockouts are created to confirm the function of specific genes in the pathway. For instance, mutations in the bad (benzoic acid degradation) genes in R. palustris have been instrumental in elucidating the pathway.[12]
-
Transcriptional Analysis: Reporter gene fusions (e.g., with 'lacZ) are used to study the regulation of gene expression in response to environmental cues like oxygen and the presence of benzoate.[3][14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 3. BadR, a New MarR Family Member, Regulates Anaerobic Benzoate Degradation by Rhodopseudomonas palustris in Concert with AadR, an Fnr Family Member - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 6. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymes of anaerobic benzoate degradation from Rhodopseudomonas palustris [elibrary.ru]
- 13. Anaerobic Metabolism of 3-Hydroxybenzoate by the Denitrifying Bacterium Thauera aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BadR, a new MarR family member, regulates anaerobic benzoate degradation by Rhodopseudomonas palustris in concert with AadR, an Fnr family member - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Ketopimelyl-ACP in Microbial Biotin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ketopimelyl-Acyl Carrier Protein (ACP), a seven-carbon dicarboxylic acid intermediate, plays a crucial, albeit often behind-the-scenes, role in the microbial world. Its primary known function is as a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor for a variety of metabolic carboxylation reactions. While initially hypothesized to exist as a coenzyme A (CoA) thioester, current evidence strongly points to the ACP-linked form as the physiologically relevant molecule. This guide provides an in-depth technical overview of the metabolic pathways involving 3-ketopimelyl-ACP, focusing on the enzymatic reactions, quantitative data where available, and detailed experimental protocols for studying this fascinating corner of microbial metabolism. We will explore the two major divergent pathways for its synthesis: the canonical fatty acid synthesis (FAS) type II-hijacking pathway found in organisms like Escherichia coli, and the more recently discovered BioZ-dependent pathway present in α-proteobacteria.
Introduction to 3-Ketopimelyl-ACP and its Metabolic Context
Biotin is a vital cofactor for enzymes involved in critical metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1] While mammals must obtain biotin from their diet, many bacteria possess the enzymatic machinery to synthesize it de novo. The biosynthesis of biotin can be broadly divided into two stages: the synthesis of the pimeloyl moiety (a seven-carbon dicarboxylate) and the subsequent assembly of the bicyclic ring structure.[2] 3-Ketopimelyl-ACP is a key intermediate in the formation of the pimeloyl moiety.
Two distinct and evolutionarily convergent pathways have been elucidated for the synthesis of pimeloyl-ACP, both of which funnel through a 3-ketopimelyl-ACP intermediate:
-
The BioC-BioH Pathway (E. coli and others): This pathway cleverly hijacks the existing fatty acid synthesis (FAS) type II machinery. It begins with the methylation of malonyl-ACP, a reaction catalyzed by BioC. This modification allows the FAS enzymes to utilize this unusual substrate for two rounds of elongation, ultimately producing pimeloyl-ACP methyl ester. The final step is the removal of the methyl group by the esterase BioH.[3]
-
The BioZ Pathway (α-proteobacteria): Many α-proteobacteria, including important plant and animal pathogens and symbionts, lack the bioC and bioH genes. Instead, they utilize a specialized 3-ketoacyl-ACP synthase called BioZ. This enzyme catalyzes a unique condensation reaction between glutaryl-CoA (derived from lysine (B10760008) degradation) and malonyl-ACP to form 5-keto-pimeloyl-ACP.[1] This intermediate then enters the standard FAS II pathway for reduction and dehydration to yield pimeloyl-ACP.
Signaling Pathways and Metabolic Networks
The synthesis of 3-ketopimelyl-ACP is tightly integrated with central metabolism, particularly fatty acid and amino acid metabolism. The diagrams below illustrate the key steps in the two major pathways leading to the formation of pimeloyl-ACP, the precursor for the later stages of biotin synthesis.
Quantitative Data
Quantitative kinetic data for the specific enzymes involved in pimeloyl-ACP synthesis is sparse, as many of these enzymes have been studied in the context of general fatty acid biosynthesis. The following tables summarize the available data.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| FabH (β-Ketoacyl-ACP Synthase III) | Escherichia coli | Acetyl-CoA | 40 | - | [4] |
| Malonyl-ACP | 5 | - | [4] | ||
| BioH (Pimeloyl-ACP methyl esterase) | Escherichia coli | Me-pimeloyl-ACP | - | >60 | [5] |
Table 1: Kinetic Parameters of Key Enzymes in the E. coli BioC-BioH Pathway. Note: The kcat for BioH is an estimated minimal value.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| BioZ (β-Ketoacyl-ACP Synthase III-like) | Agrobacterium tumefaciens | Glutaryl-CoA, Malonyl-ACP | N/A | N/A | [1] |
Table 2: Enzymes of the α-proteobacterial BioZ Pathway. Note: Specific kinetic parameters for BioZ are not yet available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-ketopimelyl-ACP metabolism.
Expression and Purification of BioZ from Agrobacterium tumefaciens
This protocol is adapted from procedures used for purifying proteins from Agrobacterium.
Workflow Diagram:
Methodology:
-
Bacterial Strain and Growth:
-
Use an Agrobacterium tumefaciens strain engineered to express a His-tagged version of the bioZ gene.
-
Grow the culture in a suitable medium (e.g., LB broth) with appropriate antibiotics to early log phase.[6]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
Elute the His-tagged BioZ protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
-
Buffer Exchange and Storage:
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Analyze the purity of the protein by SDS-PAGE.
-
Store the purified protein at -80°C.
-
In Vitro Assay for BioZ Activity
This assay is based on the coupled reaction of BioZ with the fatty acid synthesis (FAS) II system to produce pimeloyl-ACP.[1]
Methodology:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
1 mM DTT
-
200 µM NADPH
-
100 µM malonyl-CoA
-
Holo-acyl carrier protein (ACP)
-
100 µM glutaryl-CoA
-
Purified enzymes of the FAS II pathway (FabD, FabG, FabZ, FabI)
-
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding purified BioZ enzyme.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Analyze the formation of pimeloyl-ACP and its intermediates by conformation-sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE).[1] The different acyl-ACP species will migrate differently on the gel.
-
Assay for 3-Hydroxyacyl-ACP Dehydratase Activity
This assay measures the activity of the dehydratase enzyme (e.g., FabZ) in the reverse direction, by monitoring the hydration of an enoyl-CoA substrate.[7]
Methodology:
-
Substrate Preparation:
-
Synthesize or obtain a suitable enoyl-CoA substrate, such as trans-2-decenoyl-CoA.
-
-
Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
The enoyl-CoA substrate
-
-
-
Enzyme Addition and Measurement:
-
Add the purified 3-hydroxyacyl-ACP dehydratase to the cuvette.
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA substrate.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
-
Regulation of Gene Expression
The expression of the genes involved in 3-ketopimelyl-ACP synthesis is tightly regulated to ensure an adequate supply of biotin without wasteful overproduction.
-
E. coli: The bio operon in E. coli is regulated by the bifunctional protein BirA, which acts as both a biotin-protein ligase and a transcriptional repressor. When biotin levels are high, the biotinoyl-5'-AMP intermediate binds to BirA, which then binds to the bio operator, repressing transcription.
-
α-proteobacteria: The regulation of the bioZ gene is less well understood. In some species, GntR-family transcriptional regulators are found upstream of the biotin synthesis gene clusters and are thought to play a role in their regulation.[8] In Agrobacterium tumefaciens, a variety of transcriptional and post-transcriptional mechanisms regulate cell surface structures and virulence, and it is likely that biotin synthesis is also integrated into these complex regulatory networks.
Conclusion and Future Directions
3-Ketopimelyl-ACP stands at a critical juncture in microbial metabolism, linking fatty acid synthesis and amino acid degradation to the production of the essential cofactor biotin. While significant strides have been made in elucidating the two major pathways for its synthesis, many questions remain. The lack of detailed kinetic data for the enzymes in the BioZ pathway presents a significant knowledge gap. Future research should focus on the biochemical characterization of these enzymes to provide a more complete quantitative understanding of this pathway. Furthermore, a deeper investigation into the regulatory networks governing bioZ expression in α-proteobacteria will be crucial for understanding how these organisms adapt their biotin synthesis to different environmental conditions. The unique enzymes of these pathways, particularly BioZ, represent potential targets for the development of novel antimicrobial agents. A more thorough understanding of their structure and function will be invaluable for such drug discovery efforts.
References
- 1. Biochemical and structural characterization of the BioZ enzyme engaged in bacterial biotin synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function and Regulation of Agrobacterium tumefaciens Cell Surface Structures That Promote Attachment - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Anaerobic Aromatic Degradation: A Technical Guide to 3-Ketopimelyl-CoA Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a burgeoning field for bioremediation and biocatalysis. Central to these pathways is the formation of 3-ketopimelyl-CoA, a key intermediate in the breakdown of benzoate (B1203000) and other aromatic molecules. This technical guide provides a comprehensive overview of the enzymatic steps, quantitative data, and experimental protocols associated with this compound biosynthesis in anaerobic bacteria, with a focus on the model organisms Thauera aromatica, Rhodopseudomonas palustris, and Syntrophus aciditrophicus.
The Metabolic Pathway: From Benzoyl-CoA to this compound
The biosynthesis of this compound is a multi-step enzymatic process that follows the initial reduction of the aromatic ring of benzoyl-CoA. While variations exist between different anaerobic bacteria, the core pathway involves a series of hydration, dehydrogenation, and ring cleavage reactions.
Key Enzymatic Steps
The conversion of benzoyl-CoA to 3-hydroxypimelyl-CoA, the precursor to this compound, proceeds through two main variations of the benzoyl-CoA degradation pathway, primarily distinguished by the initial steps following ring reduction.
Pathway Variant 1 (e.g., Thauera aromatica)
-
Benzoyl-CoA Reductase (BCR) : This ATP-dependent enzyme catalyzes the two-electron reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA.
-
Dienoyl-CoA Hydratase : This enzyme hydrates cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.
-
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase : An NAD+-dependent dehydrogenase that oxidizes the hydroxyl group to form 6-oxocyclohex-1-ene-1-carbonyl-CoA.
-
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase : This enzyme catalyzes the hydrolytic ring cleavage of 6-oxocyclohex-1-ene-1-carbonyl-CoA to yield 3-hydroxypimelyl-CoA.
Pathway Variant 2 (e.g., Rhodopseudomonas palustris)
In this variant, the cyclic diene formed by benzoyl-CoA reductase is further reduced before hydration.
-
Benzoyl-CoA Reductase (BCR) : Similar to the Thauera pathway, this enzyme reduces benzoyl-CoA.
-
A second reductase reduces the cyclic diene to cyclohex-1-ene-1-carboxyl-CoA.
-
Enoyl-CoA Hydratase : This hydratase acts on cyclohex-1-ene-1-carboxyl-CoA.
-
Subsequent dehydrogenation and ring cleavage steps lead to the formation of pimelyl-CoA, which is then hydroxylated to 3-hydroxypimelyl-CoA.
Final Step to this compound (Common to both pathways)
-
3-Hydroxypimelyl-CoA Dehydrogenase : This NAD(P)+-dependent enzyme catalyzes the oxidation of 3-hydroxypimelyl-CoA to this compound.
Signaling Pathway Diagram
Quantitative Data on Key Enzymes
The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize available quantitative data for key enzymes in the pathway from various anaerobic bacteria.
Table 1: Kinetic Parameters of Enzymes in the Thauera aromatica Pathway
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Specific Activity (U/mg) | Conditions |
| Benzoyl-CoA Reductase | Benzoyl-CoA | 25 | 1.5 | - | 30°C, pH 7.2 |
| Dienoyl-CoA Hydratase | Cyclohexa-1,5-diene-1-carbonyl-CoA | 15 | 120 | 55 | 30°C, pH 7.8 |
| 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase | 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA | 10 | 25 | 15 | 30°C, pH 9.5 |
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 5 | 50 | 30 | 30°C, pH 7.5 |
Table 2: Kinetic Parameters of Enzymes in Rhodopseudomonas palustris and Syntrophus aciditrophicus
| Organism | Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Specific Activity (U/mg) | Conditions |
| R. palustris | Benzoyl-CoA Reductase | Benzoyl-CoA | 30 | 1.2 | - | 30°C, pH 7.0 |
| S. aciditrophicus | Cyclohex-1-ene-1-carboxyl-CoA Dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA | <5 | - | 2.1 (µmol min-1 mg-1) | 30°C, pH 7.5 |
| S. aciditrophicus | 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 8 | 45 | 25 | 30°C, pH 8.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Cultivation of Anaerobic Bacteria
Example: Thauera aromatica
-
Medium Preparation : Prepare a defined mineral medium (e.g., DSMZ medium 586) with a suitable carbon source (e.g., 10 g/L sodium acetate) and electron acceptor (e.g., nitrate). The pH is adjusted to 8.0.
-
Anaerobic Conditions : Dispense the medium into anaerobic culture vessels, and sparge with an oxygen-free gas mixture (e.g., N2/CO2, 80:20 v/v).
-
Inoculation and Incubation : Inoculate with a fresh culture of T. aromatica and incubate at 30°C in the dark. Growth can be monitored by measuring the optical density at 600 nm.
Preparation of Cell-Free Extracts
-
Cell Harvesting : Harvest bacterial cells in the late exponential growth phase by centrifugation (e.g., 10,000 x g for 15 min at 4°C).
-
Washing : Wash the cell pellet twice with an anaerobic buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing 2 mM dithiothreitol).
-
Cell Lysis : Resuspend the cell pellet in the same buffer and lyse the cells by methods suitable for anaerobic organisms, such as sonication on ice or passage through a French pressure cell. Perform all steps under strictly anoxic conditions in an anaerobic chamber.
-
Clarification : Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and membranes. The resulting supernatant is the cell-free extract.
Enzyme Assays
General Principle : Enzyme activities are typically measured spectrophotometrically by monitoring the change in absorbance of a substrate, product, or cofactor (e.g., NAD(P)H at 340 nm).
Example: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Assay
-
Reaction Mixture : Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer, pH 9.5
-
2 mM NAD+
-
0.1-0.5 mg of cell-free extract protein
-
-
Initiation : Start the reaction by adding the substrate, 6-hydroxycyclohex-1-ene-1-carbonyl-CoA (e.g., to a final concentration of 0.2 mM).
-
Measurement : Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.
-
Calculation : Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).
Metabolite Extraction and Analysis
Metabolite Extraction
-
Quenching : Rapidly quench metabolic activity by mixing the bacterial culture with a cold solvent, such as 60% methanol (B129727) at -40°C.
-
Cell Separation : Separate the cells from the medium by centrifugation at a low temperature.
-
Extraction : Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Clarification : Remove cell debris by centrifugation to obtain the metabolite extract.
HPLC Analysis of CoA Esters
-
Instrumentation : Use a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase : A typical mobile phase consists of a gradient of a buffered aqueous solution (e.g., 150 mM sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection : Monitor the elution of CoA esters by their absorbance at 254 nm.
-
Quantification : Quantify the concentration of individual CoA esters by comparing their peak areas to those of known standards.
Genetic Manipulation
Example: Gene Knockout in Rhodopseudomonas palustris
-
Construct Design : Design a suicide plasmid containing a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation : Introduce the suicide plasmid into an E. coli donor strain (e.g., S17-1).
-
Conjugation : Mate the E. coli donor strain with R. palustris.
-
Selection : Select for R. palustris transconjugants that have integrated the plasmid into their genome via homologous recombination by plating on a selective medium.
-
Verification : Confirm the gene knockout by PCR and/or Southern blotting.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of common experimental procedures in the study of this compound biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound is a cornerstone of anaerobic aromatic compound degradation. Understanding the enzymes and pathways involved at a deep technical level is crucial for harnessing the metabolic potential of these fascinating microorganisms. This guide has provided a comprehensive overview of the current knowledge, including quantitative data and detailed experimental protocols.
Future research in this area will likely focus on:
-
Structural biology : Elucidating the three-dimensional structures of the pathway enzymes to understand their catalytic mechanisms and substrate specificities in greater detail.
-
Metabolic engineering : Modifying these pathways to enhance the degradation of recalcitrant aromatic pollutants or to produce valuable chemicals from aromatic feedstocks.
-
Synthetic biology : Assembling novel anaerobic degradation pathways in chassis organisms for bespoke bioremediation and biocatalysis applications.
-
Drug development : The unique enzymes in these pathways could be potential targets for the development of novel antimicrobial agents against pathogenic anaerobic bacteria.
By continuing to explore the intricacies of this compound biosynthesis, the scientific community can unlock new solutions to environmental challenges and open up new avenues for biotechnological innovation.
An In-depth Technical Guide on the Enzymatic Formation of 3-Ketopimelyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic conversion of 3-hydroxypimeloyl-CoA to 3-ketopimelyl-CoA is a critical step in the anaerobic degradation of benzoate (B1203000) and other aromatic compounds by various bacteria. This reaction is catalyzed by the enzyme 3-hydroxypimeloyl-CoA dehydrogenase (EC 1.1.1.259) . Understanding the intricacies of this enzyme and its role in metabolic pathways is of significant interest for researchers in microbiology, biochemistry, and drug development, particularly in the context of identifying novel antimicrobial targets. This guide provides a comprehensive overview of the enzyme, its kinetics, the metabolic pathway it participates in, and detailed experimental protocols.
The Enzyme: 3-Hydroxypimeloyl-CoA Dehydrogenase
3-Hydroxypimeloyl-CoA dehydrogenase is an oxidoreductase that utilizes NAD+ as an electron acceptor to catalyze the oxidation of the hydroxyl group on 3-hydroxypimeloyl-CoA, forming a keto group at the same position.[1] The systematic name for this enzyme is 3-hydroxypimeloyl-CoA:NAD+ oxidoreductase .
The reaction can be summarized as follows:
3-hydroxypimeloyl-CoA + NAD+ ⇌ 3-oxopimeloyl-CoA + NADH + H+ [1]
This enzyme is a key component of the benzoate degradation pathway via coenzyme A (CoA) ligation, a metabolic route employed by anaerobic and facultative anaerobic bacteria to break down aromatic compounds.[1]
Metabolic Significance: The Anaerobic Benzoate Degradation Pathway
The formation of this compound is a central step in the anaerobic catabolism of benzoate, a common environmental pollutant and a key intermediate in the breakdown of more complex aromatic compounds. In organisms such as the phototrophic bacterium Rhodopseudomonas palustris and the denitrifying bacterium Thauera aromatica, benzoate is first activated to benzoyl-CoA.[2][3][4] The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved through a series of reactions analogous to fatty acid β-oxidation.[2]
The conversion of 3-hydroxypimeloyl-CoA to 3-oxopimeloyl-CoA is one of the final steps in this modified β-oxidation-like sequence before the carbon skeleton is further processed, ultimately yielding central metabolites like acetyl-CoA that can enter the tricarboxylic acid (TCA) cycle.[2][5]
Signaling Pathway Diagram
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Purification and properties of benzoate-coenzyme A ligase, a Rhodopseudomonas palustris enzyme involved in the anaerobic degradation of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
A Historical Perspective on Pimeloyl-CoA Pathway Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of biotin (B1667282), an essential cofactor for all domains of life, has been a subject of intense scientific inquiry for decades. Central to this intricate process is the formation of pimeloyl-CoA, a seven-carbon dicarboxylic acid derivative that provides the majority of the carbon atoms for the biotin molecule. The elucidation of the pimeloyl-CoA pathway has been a journey of discovery, revealing a fascinating diversity of strategies that different organisms employ to synthesize this crucial precursor. This technical guide provides a historical perspective on the research into the pimeloyl-CoA pathway, detailing the key discoveries, experimental methodologies, and evolving understanding of this fundamental metabolic route. The pathway's significance as a potential target for antimicrobial agents underscores the importance of this field of research.
Early Discoveries and the Link to Biotin
The story of the pimeloyl-CoA pathway is intrinsically linked to the study of biotin synthesis. Early research in the mid-20th century identified pimelic acid as a growth factor for certain bacteria that could bypass their requirement for biotin, suggesting it was a direct precursor.[1] However, the precise enzymatic steps and the activated form of pimelate (B1236862) remained elusive for many years. A key breakthrough came with the use of 13C-labeling studies in Escherichia coli, which demonstrated that the pimeloyl moiety is assembled in a manner that prevents the formation of a symmetrical intermediate like free pimelic acid.[2][3][4] This finding pointed towards a pathway where one of the carboxyl groups is covalently linked, likely as a thioester, throughout the synthesis process.[2]
The Escherichia coli Paradigm: Hijacking Fatty Acid Synthesis
For a long time, the early steps of biotin synthesis in the model organism E. coli were an enigma, with two genes of unknown function, bioC and bioH, implicated in pimelate synthesis.[2] A seminal discovery in 2010 revealed that E. coli synthesizes the pimeloyl moiety by coopting its fatty acid synthesis (FAS) pathway.[2][5] This ingenious strategy involves the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC.[2] This modification allows the otherwise charged molecule to be recognized and processed by the enzymes of the FAS pathway.
The methylated malonyl-thioester acts as a primer, undergoing two rounds of fatty acid elongation to produce pimeloyl-acyl carrier protein (ACP) methyl ester.[2] The enzyme BioH then hydrolyzes the methyl ester, yielding pimeloyl-ACP and methanol.[2] This pathway elegantly explains the asymmetric labeling patterns observed in earlier studies and highlights the metabolic plasticity of cellular machinery.
Experimental Workflow: In Vitro Reconstitution of the E. coli Pimeloyl-ACP Synthesis
Caption: Workflow for the in vitro synthesis of dethiobiotin (B101835) (DTB) from malonyl-CoA, demonstrating the requirement for BioC and the fatty acid synthesis machinery.
A Divergent Path in Bacillus subtilis: The Role of Free Pimelic Acid
In contrast to E. coli, research on Bacillus subtilis revealed a significantly different route to pimeloyl-CoA. In this bacterium, free pimelic acid is a bona fide intermediate in biotin synthesis.[1] This was demonstrated by the essentiality of the enzyme BioW, a pimeloyl-CoA synthetase that activates free pimelic acid to pimeloyl-CoA.[1][6] Further studies using the fatty acid synthesis inhibitor cerulenin (B1668410) showed that the production of pimelic acid itself relies on the fatty acid synthesis pathway.[1]
B. subtilis also possesses another gene, bioI, which encodes a cytochrome P450 enzyme capable of cleaving long-chain fatty acids to produce dicarboxylic acids, including pimelate.[1][4] While deletion of bioI does not lead to biotin auxotrophy, suggesting a secondary role, it points to the diverse evolutionary strategies for pimelate synthesis.[1]
Signaling Pathway: Pimeloyl-CoA Synthesis in Bacillus subtilis
Caption: The BioW-dependent pathway for pimeloyl-CoA synthesis from free pimelic acid in Bacillus subtilis.
The α-Proteobacterial Pathway: A Novel Enzyme, BioZ
More recent research has continued to uncover novel variations in the pimeloyl-CoA pathway. In α-proteobacteria, a different mechanism has been identified, centered around a novel enzyme called BioZ.[7] BioZ is a 3-ketoacyl-ACP synthase that catalyzes the formation of pimeloyl-ACP.[7] Intriguingly, this pathway utilizes an intermediate from lysine (B10760008) degradation, glutaryl-CoA, for the majority of the carbon atoms in the pimeloyl moiety.[7]
BioZ shares functional similarities and a 35% sequence identity with the FabH proteins, which are involved in the initiation of fatty acid synthesis.[7] This discovery further emphasizes the evolutionary theme of recruiting and adapting enzymes from existing metabolic pathways for new functions. The identification of BioZ has provided a new potential target for the development of antimicrobials against α-proteobacteria.[7]
Logical Relationship: Divergent Evolutionary Paths to Pimeloyl-Thioester
Caption: A diagram illustrating the distinct evolutionary strategies for the synthesis of the pimeloyl-thioester intermediate in different bacteria.
Quantitative Data Summary
The following tables summarize key quantitative data from historical and recent research on the pimeloyl-CoA pathway.
Table 1: Michaelis-Menten Constants (Km) for Key Enzymes
| Enzyme | Organism | Substrate | Km (µM) | Reference |
|---|---|---|---|---|
| BioW | Alicyclobacillus acidocaldarius | ATP | 13 ± 3 | [4] |
| BioW | Alicyclobacillus acidocaldarius | CoA | 14 ± 2.5 |[4] |
Table 2: Inhibition of in vitro Dethiobiotin (DTB) Synthesis
| Inhibitor | Target | Substrate in Assay | Approximate IC50 (µM) | Reference |
|---|---|---|---|---|
| Thiolactomycin | Fatty Acid Synthesis | Malonyl-CoA | ~50 | [2] |
| Sinefungin | SAM-dependent methyltransferases (BioC) | Malonyl-CoA | ~10 | [2] |
| Triclosan | Enoyl-ACP reductase (FabI) | Malonyl-CoA | ~0.1 |[2] |
Key Experimental Protocols
A detailed understanding of the pimeloyl-CoA pathway has been built upon a foundation of robust experimental methodologies. Below are descriptions of some of the key protocols employed in this research.
13C-Labeling and NMR Spectroscopy for Pathway Elucidation
Objective: To trace the metabolic fate of carbon atoms from a labeled precursor into the final product, biotin, thereby deducing the biosynthetic pathway.
Methodology:
-
Culture Growth: E. coli strains engineered to overproduce biotin are grown in minimal media.[3]
-
Labeled Substrate Addition: The growth medium is supplemented with a specific 13C-labeled carbon source, such as [1-13C]acetate or [2-13C]acetate.[3]
-
Biotin Purification: After cell growth, the biotin released into the medium is purified. This typically involves adsorption to charcoal, followed by ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC).[3]
-
NMR Analysis: The purified biotin is dissolved in a suitable solvent (e.g., DMSO-d6) and analyzed by 13C-NMR spectroscopy.[3]
-
Data Interpretation: The resulting spectra show enriched peaks corresponding to the carbon atoms in biotin that are derived from the labeled precursor. By comparing the labeling patterns from different precursors, the connectivity of the carbon backbone and the nature of the biosynthetic intermediates can be inferred.[3]
In Vitro Reconstitution of Dethiobiotin (DTB) Synthesis
Objective: To biochemically demonstrate the function of specific enzymes in the pimeloyl-CoA pathway by reconstituting a portion of the pathway in a test tube.
Methodology:
-
Preparation of Components:
-
Enzymes: The enzymes of interest (e.g., BioC, BioH) are overexpressed and purified.
-
Cell-free extract: A cell-free extract from an appropriate E. coli strain is prepared to provide the necessary fatty acid synthesis enzymes.
-
Substrates and Cofactors: Malonyl-CoA, S-adenosylmethionine (SAM), NADPH, and other necessary cofactors are assembled.[2]
-
-
Reaction Setup: The reaction mixture containing the purified enzymes, cell-free extract, substrates, and cofactors is prepared in a suitable buffer.[2]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 3 hours) to allow for the synthesis of dethiobiotin (DTB), a stable intermediate in the biotin pathway.[2]
-
Reaction Quenching: The reaction is stopped by heat inactivation (e.g., boiling for 10 minutes).[2]
-
Bioassay for DTB Detection: The amount of DTB produced is quantified using a bioassay. A strain of E. coli that is auxotrophic for biotin (e.g., a ΔbioF mutant) is grown on minimal medium. The quenched reaction mixture is spotted onto a filter paper disc placed on the agar (B569324) plate. The size of the growth zone around the disc is proportional to the amount of DTB produced.[2]
Enzyme Kinetics and Substrate Specificity of BioW
Objective: To characterize the enzymatic activity and substrate preference of pimeloyl-CoA synthetase (BioW).
Methodology:
-
Enzyme Purification: The bioW gene is cloned and the protein is overexpressed and purified to homogeneity.
-
Activity Assay: The activity of BioW is measured by monitoring the formation of pimeloyl-CoA. This can be done using various methods, including:
-
Coupled Spectrophotometric Assay: The reaction is coupled to another enzyme that uses one of the products (e.g., pyrophosphate) and results in a change in absorbance.
-
HPLC Analysis: The reaction mixture is analyzed by HPLC to directly quantify the amount of pimeloyl-CoA produced.
-
-
Kinetic Parameter Determination: To determine the Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax), the initial reaction rates are measured at varying concentrations of one substrate while keeping the others at saturating concentrations. The data are then fitted to the Michaelis-Menten equation.
-
Substrate Specificity: The ability of BioW to utilize alternative substrates (e.g., dicarboxylic acids of different chain lengths, monocarboxylic acids) is tested by replacing pimelate in the activity assay and measuring the relative reaction rates.[4]
Conclusion and Future Directions
The historical journey of pimeloyl-CoA pathway research showcases a remarkable tale of scientific discovery, revealing the elegant and diverse solutions that life has evolved to synthesize an essential molecule. From the initial implication of pimelic acid as a biotin precursor to the elucidation of distinct and complex enzymatic pathways in different organisms, our understanding has grown immensely. The hijacking of fatty acid synthesis in E. coli, the utilization of free pimelic acid in B. subtilis, and the discovery of the novel BioZ enzyme in α-proteobacteria all highlight the adaptability of metabolic networks.
For researchers in drug development, the enzymes of the pimeloyl-CoA pathway, particularly those with no homolog in humans, represent promising targets for the development of novel antimicrobial agents. Future research will likely focus on:
-
Structural Biology: Determining the high-resolution structures of the enzymes in these pathways to facilitate structure-based drug design.
-
Inhibitor Screening: High-throughput screening for small molecule inhibitors of key enzymes like BioC, BioH, BioW, and BioZ.
-
Pathway Engineering: Leveraging the knowledge of these pathways for the microbial production of biotin and other valuable chemicals.
-
Exploring Further Diversity: Investigating the pimeloyl-CoA pathway in a wider range of organisms to uncover yet more novel enzymatic mechanisms and potential drug targets.
The continued exploration of the pimeloyl-CoA pathway promises not only to deepen our fundamental understanding of microbial metabolism but also to provide new avenues for combating infectious diseases.
References
- 1. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cronan lab uncovers mechanism for synthesis of pimelate moiety, the biotin precursor | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
Regulation of the Benzoyl-CoA Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoyl-CoA degradation pathway is a central metabolic route in the anaerobic breakdown of a wide range of aromatic compounds, which are abundant in nature and often persist as environmental pollutants. Microorganisms employing this pathway convert diverse aromatic molecules into the central intermediate, benzoyl-CoA, which is then dearomatized and further metabolized to enter central metabolism. The regulation of this pathway is critical for bacterial adaptation to fluctuating environmental conditions and substrate availability. This technical guide provides an in-depth overview of the regulatory mechanisms governing the benzoyl-CoA degradation pathway, with a focus on transcriptional control, allosteric regulation, and potential post-translational modifications. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further investigation of this vital metabolic process.
Transcriptional Regulation
The expression of genes encoding the enzymes of the benzoyl-CoA degradation pathway is tightly controlled at the transcriptional level. This regulation ensures that the energetically expensive enzymatic machinery is synthesized only when required. The primary mechanisms involve transcriptional activators and repressors that respond to the presence of specific substrates or the absence of oxygen. Key model organisms for studying this regulation have been the facultative anaerobe Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.
In Rhodopseudomonas palustris, the anaerobic degradation of benzoate (B1203000) involves a set of genes, often referred to as the bad genes, which are organized into operons. The regulation of these genes is orchestrated by at least two key transcriptional regulators: BadR and BadM.
The Role of BadR and BadM in Rhodopseudomonas palustris
-
BadR: BadR is a member of the MarR family of transcriptional regulators and functions as a repressor. It controls the expression of the CHC operon (badHI aliAB badK), which is involved in the degradation of cyclohexanecarboxylate (B1212342) (CHC) and also plays a role in the later stages of benzoate degradation.[1] The repressive action of BadR is alleviated by the effector molecule 2-ketocyclohexane-1-carboxyl-CoA, an intermediate in both the benzoate and CHC degradation pathways.[1] DNase I footprinting has identified the BadR binding site as an 18-bp inverted repeat sequence (CAATacATTG) located upstream of the badH gene, overlapping the transcription start site.[2]
-
BadM: BadM is a member of the Rrf2 family of transcription factors and acts as a repressor of the badDEFGAB (Bad) operon, which encodes the core enzymes for the conversion of benzoate to cyclohex-1-ene-1-carboxyl-CoA (CHene-CoA).[2][3] In the absence of an inducer, BadM binds to the promoter region of the Bad operon, preventing transcription. While the precise effector molecule for BadM has not been definitively identified, it is hypothesized to be an intermediate of the pathway, possibly benzoyl-CoA itself.[4]
The interplay between these regulators allows for a fine-tuned response to the presence of different aromatic substrates.
Quantitative Gene Expression Analysis
Quantitative real-time PCR (qRT-PCR) has been employed to quantify the changes in gene expression in wild-type and mutant strains of R. palustris. These studies have confirmed the repressive roles of BadR and BadM.
| Gene | Strain | Growth Condition | Relative Transcript Level (normalized to housekeeping gene) | Reference |
| badD | Wild-type | Succinate | Low | [5] |
| badD | Wild-type | Succinate + Benzoate | High | [5] |
| badD | badM mutant | Succinate | High (constitutive expression) | [5] |
| badH | Wild-type | Succinate | Low | [5] |
| badH | Wild-type | Succinate + Benzoate | High | [5] |
| badH | badR mutant | Succinate | High (constitutive expression) | [5] |
| aliA | Wild-type | Succinate | Low | [5] |
| aliA | Wild-type | Succinate + Benzoate | High | [5] |
| aliA | badR mutant | Succinate | High (constitutive expression) | [5] |
| aliB | Wild-type | Succinate | Low | [5] |
| aliB | Wild-type | Succinate + Benzoate | High | [5] |
| aliB | badR mutant | Succinate | High (constitutive expression) | [5] |
This table summarizes qualitative findings from the literature. For precise fold-change values, refer to the original publications.
Allosteric Regulation
Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to changes in metabolite concentrations. In the benzoyl-CoA degradation pathway, key enzymes are likely subject to feedback inhibition or activation by pathway intermediates or end-products.
Benzoyl-CoA as an Effector Molecule
Benzoyl-CoA, the central intermediate of the pathway, is a likely allosteric effector for several regulatory proteins and enzymes. As previously mentioned, it is a candidate for the effector molecule that dissociates the BadM repressor from its DNA binding site in R. palustris.[4] Furthermore, the product of the benzoate-CoA ligase reaction, benzoyl-CoA, has been shown to be an effective inhibitor of the enzyme's activity, representing a classic example of product inhibition.[6]
Post-Translational Modifications
Post-translational modifications (PTMs) offer another layer of regulation by covalently modifying enzymes, thereby altering their activity, stability, or localization. While specific PTMs of the benzoyl-CoA degradation pathway enzymes have not been extensively characterized, the potential for such regulation exists. Common PTMs like phosphorylation, acetylation, and ubiquitination are known to regulate metabolic pathways in bacteria. Given the importance of tightly controlling the flux through the benzoyl-CoA pathway, it is plausible that PTMs play a role.
Future research employing mass spectrometry-based proteomics could uncover novel PTMs on the enzymes of this pathway, providing new insights into its regulation.
Key Enzymes and Their Kinetic Properties
A thorough understanding of the regulation of the benzoyl-CoA degradation pathway requires knowledge of the kinetic properties of its constituent enzymes. Below is a summary of the available quantitative data for some of the key enzymes.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) or kcat (s-1) | Reference |
| Benzoate-CoA Ligase | Thauera aromatica | Benzoate | 25 ± 7 | 16.5 (Vmax) | [7] |
| 2-Aminobenzoate | 150 ± 50 | ~9.9 (Vmax) | [7] | ||
| ATP | 370 | - | [3] | ||
| CoA | 160 | - | [3] | ||
| Benzoate-CoA Ligase | Rhodopseudomonas palustris | Benzoate | 0.6 - 2 | 25 (Vmax) | [6] |
| ATP | 2 - 3 | - | [6] | ||
| CoA | 90 - 120 | - | [6] | ||
| Benzoate-CoA Ligase | Magnetospirillum sp. strain TS-6 | Benzoate | 30 | 13.4 (Vmax) | [2] |
| Benzoate-CoA Ligase | Syntrophic mixed culture | Benzoate | 40 | 1.05 (U/mg) | [1] |
| 2-Fluorobenzoate | 280 | 1.0 (U/mg) | [1] | ||
| 3-Fluorobenzoate | 1480 | 0.7 (U/mg) | [1] | ||
| 4-Fluorobenzoate | 320 | 0.98 (U/mg) | [1] | ||
| CoA | 70 | 1.05 (U/mg) | [1] | ||
| ATP | 160 | 1.08 (U/mg) | [1] | ||
| Benzoyl-CoA Reductase | Thauera aromatica | Benzoyl-CoA | 15 | 1.6 (kcat) | |
| ATP | 600 | - | |||
| Pimeloyl-CoA Synthetase (BioW) | Aquifex aeolicus | Pimelate | 10.7 ± 0.96 | 0.745 ± 0.023 | [1] |
Note: Kinetic parameters can vary depending on the assay conditions. Please refer to the original publications for detailed experimental setups.
Signaling Pathways and Experimental Workflows
Transcriptional Regulation of the bad Genes in Rhodopseudomonas palustris
Caption: Transcriptional control of the benzoyl-CoA pathway in R. palustris.
Experimental Workflow for DNase I Footprinting
Caption: Workflow for identifying protein-DNA binding sites via DNase I footprinting.
Experimental Protocols
Benzoate-CoA Ligase Enzyme Assay (Coupled Spectrophotometric Assay)
This protocol is adapted from established methods for measuring the activity of benzoate-CoA ligase.[7]
Principle: The formation of AMP during the ligation of benzoate to CoA is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Reagents:
-
1 M Tris-HCl buffer, pH 8.0
-
1 M MgCl2
-
100 mM ATP solution
-
100 mM CoA solution
-
10 mM NADH solution
-
100 mM Phosphoenolpyruvate (PEP) solution
-
100 mM Benzoate solution
-
Myokinase (MK) solution (e.g., 1000 units/mL)
-
Pyruvate kinase (PK) solution (e.g., 1000 units/mL)
-
Lactate dehydrogenase (LDH) solution (e.g., 1000 units/mL)
-
Enzyme sample (cell-free extract or purified protein)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette by adding the following components in order:
-
750 µL Nuclease-free water
-
100 µL 1 M Tris-HCl, pH 8.0
-
10 µL 1 M MgCl2
-
20 µL 100 mM ATP
-
5 µL 100 mM CoA
-
15 µL 10 mM NADH
-
20 µL 100 mM PEP
-
1 µL Myokinase
-
1 µL Pyruvate kinase
-
1 µL Lactate dehydrogenase
-
-
Add a suitable amount of the enzyme sample (e.g., 10-50 µg of total protein for a cell-free extract).
-
Mix gently by pipetting and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow for the equilibration of the coupling enzymes.
-
Initiate the reaction by adding 10 µL of 100 mM benzoate solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a spectrophotometer for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1. One mole of benzoate activated consumes two moles of NADH in this coupled assay.
DNase I Footprinting Assay for BadR/BadM Binding Site Identification
This protocol provides a general framework for performing a DNase I footprinting experiment to identify the binding sites of BadR or BadM on their target DNA promoters.[2]
Principle: A DNA fragment containing the putative binding site is radioactively or fluorescently labeled at one end. The labeled DNA is incubated with the purified transcriptional regulator, and then partially digested with DNase I. The protein-bound DNA is protected from cleavage, resulting in a "footprint" on a sequencing gel.
Reagents:
-
Purified BadR or BadM protein
-
Target DNA fragment (e.g., a PCR product of the promoter region of the bad or CHC operon)
-
[γ-32P]ATP or a fluorescent DNA labeling kit
-
T4 Polynucleotide Kinase (for radiolabeling)
-
DNase I
-
DNase I digestion buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel (e.g., 6-8%)
-
Maxam-Gilbert sequencing ladders (for size reference)
Procedure:
-
DNA Probe Preparation:
-
Amplify the target DNA region by PCR.
-
End-label the DNA probe with either [γ-32P]ATP using T4 Polynucleotide Kinase or a fluorescent dye according to the manufacturer's instructions.
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, set up binding reactions containing:
-
Labeled DNA probe (constant amount, e.g., 10,000 cpm for radiolabeling)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Increasing concentrations of purified BadR or BadM protein.
-
A control reaction with no protein.
-
-
Incubate at room temperature for 20-30 minutes to allow protein-DNA binding to reach equilibrium.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion.
-
Incubate for a short, precisely timed period (e.g., 1 minute) at room temperature.
-
Stop the reaction by adding an excess of stop solution.
-
-
DNA Purification:
-
Extract the DNA fragments with phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
Gel Electrophoresis and Analysis:
-
Resuspend the DNA pellets in formamide loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide sequencing gel alongside Maxam-Gilbert sequencing ladders.
-
Run the gel until the desired resolution is achieved.
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film. For fluorescently labeled probes, scan the gel using an appropriate imager.
-
The region where the protein was bound will appear as a gap in the ladder of DNA fragments (the "footprint").
-
Conclusion
The regulation of the benzoyl-CoA degradation pathway is a complex and multifaceted process, crucial for the metabolic adaptability of anaerobic bacteria. This guide has provided a comprehensive overview of the known regulatory mechanisms, including detailed insights into transcriptional control by repressors like BadR and BadM, the role of allosteric effectors such as benzoyl-CoA, and the potential for post-translational modifications. The compiled quantitative data and detailed experimental protocols offer a solid foundation for researchers aiming to further unravel the intricacies of this pathway. Future investigations, particularly in the areas of enzyme kinetics for the entire pathway and the identification of specific post-translational modifications, will undoubtedly provide a more complete picture of how bacteria master the degradation of aromatic compounds in the absence of oxygen. This knowledge is not only fundamental to our understanding of microbial metabolism but also holds significant potential for applications in bioremediation and biocatalysis.
References
- 1. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BadR and BadM Proteins Transcriptionally Regulate Two Operons Needed for Anaerobic Benzoate Degradation by Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoyl-coenzyme A synthetase. Mechanism of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BadM Is a Transcriptional Repressor and One of Three Regulators That Control Benzoyl Coenzyme A Reductase Gene Expression in Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Ketopimelyl-CoA: Beyond Biotin Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ketopimelyl-CoA is a crucial intermediate in microbial metabolism, primarily recognized for its indispensable role in the biosynthesis of biotin (B1667282) (Vitamin B7). This vital cofactor is essential for a range of carboxylation, decarboxylation, and transcarboxylation reactions central to core metabolic processes. However, emerging evidence reveals that the metabolic significance of this compound extends beyond its canonical function as a biotin precursor. This technical guide provides a comprehensive overview of the alternative metabolic functions of this compound, offering insights into its broader role in cellular biochemistry. This document details the well-established pathway of biotin synthesis and delves into the alternative catabolic functions of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Function: An Essential Intermediate in Biotin Biosynthesis
The primary and most well-documented metabolic fate of this compound is its role as a key intermediate in the synthesis of pimeloyl-CoA or pimeloyl-ACP, the backbone of the valeric acid side chain of biotin. The pathways for the synthesis of the pimeloyl moiety vary among different organisms.
In α-proteobacteria, 3-keto-pimeloyl-ACP is synthesized by the enzyme BioZ, which catalyzes a decarboxylative Claisen condensation. This pathway is notably linked to lysine (B10760008) degradation, as it utilizes glutaryl-CoA as a primer[1].
In other bacteria, like E. coli, the pimeloyl moiety is derived from three acetate (B1210297) units in a manner analogous to fatty acid synthesis[2].
The subsequent steps leading to biotin are highly conserved and involve the enzymes BioF, BioA, BioD, and BioB, which catalyze the formation of the fused heterocyclic rings of biotin from the pimeloyl thioester[3].
Signaling Pathway for Biotin Synthesis in α-proteobacteria
References
The Evolutionary Crossroads of Biotin Synthesis: A Technical Guide to the Pimeloyl-CoA Pathway
An in-depth examination of the diverse and evolutionarily significant pimeloyl-CoA pathway, a critical juncture in the biosynthesis of biotin (B1667282). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pathway's variants, enzymatic machinery, and evolutionary history, with a focus on its potential as a target for novel antimicrobial agents.
Executive Summary
Biotin (Vitamin B7) is an essential cofactor for all domains of life, playing a pivotal role in a variety of metabolic carboxylation, decarboxylation, and transcarboxylation reactions. While animals must acquire biotin from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. The biosynthesis of biotin can be conceptually divided into two stages: the early-stage synthesis of a seven-carbon α,ω-dicarboxylic acid, pimelic acid, in an activated form (pimeloyl-CoA or pimeloyl-ACP), and the late-stage, highly conserved assembly of the biotin bicyclic ring structure.
The evolutionary significance of the pimeloyl-CoA pathway lies in the remarkable diversity of strategies that different organisms have evolved to produce this key precursor. This guide elucidates the three major, evolutionarily distinct pathways for pimeloyl moiety synthesis, highlighting their unique enzymatic mechanisms and genetic organization. This diversity, contrasted with the conservation of the downstream pathway, offers a rich landscape for understanding microbial evolution, metabolic plasticity, and for the development of targeted antimicrobial therapies.
Evolutionary Divergence of Pimeloyl-Thioester Synthesis
The synthesis of the pimeloyl moiety is a fascinating example of convergent and divergent evolution, with at least three distinct pathways identified in bacteria. These pathways showcase different evolutionary solutions to the same biochemical problem, often involving the "hijacking" of other central metabolic pathways.
The BioC-BioH Pathway: Hijacking Fatty Acid Synthesis in Escherichia coli
The BioC-BioH pathway, well-characterized in Escherichia coli and other Gram-negative bacteria, is a classic example of metabolic repurposing. This pathway cleverly modifies an intermediate of the fatty acid synthesis (FASII) pathway to produce pimeloyl-acyl carrier protein (ACP).
The key steps are:
-
Methylation by BioC: The pathway initiates with the S-adenosyl-L-methionine (SAM)-dependent methylation of the ω-carboxyl group of malonyl-ACP by the methyltransferase BioC. This esterification neutralizes the negative charge, creating a "disguised" substrate, malonyl-ACP methyl ester, that mimics the normal acetyl-CoA primer of fatty acid synthesis.
-
Elongation via FASII: The malonyl-ACP methyl ester is then accepted by the FASII machinery, starting with the condensing enzyme FabH. Two rounds of elongation, each involving condensation with malonyl-ACP and subsequent reduction and dehydration steps, extend the carbon chain to seven carbons, yielding pimeloyl-ACP methyl ester.
-
Demethylation by BioH: The final step is the hydrolysis of the methyl ester by the esterase BioH, producing pimeloyl-ACP and methanol. This "unmasking" is crucial as it prevents further elongation and commits the pimeloyl moiety to the biotin synthesis pathway.
The BioI-BioW Pathway: A Divergent Strategy in Bacillus subtilis
Bacillus subtilis and related Gram-positive bacteria employ a different strategy that generates free pimelic acid as an intermediate, which is then activated to pimeloyl-CoA. This pathway is characterized by the enzymes BioI and BioW.
-
Pimeloyl-ACP Formation by BioI: BioI is a cytochrome P450 enzyme (CYP107H1) that catalyzes the oxidative cleavage of long-chain acyl-ACPs to produce pimeloyl-ACP.
-
Formation of Free Pimelic Acid: While the exact mechanism is not fully elucidated, it is understood that the pimeloyl-ACP is then converted to free pimelic acid.
-
Activation by BioW: The pimeloyl-CoA synthetase BioW, a member of a new fold for adenylate-forming enzymes, then activates free pimelic acid to pimeloyl-CoA in an ATP-dependent reaction. This step is essential as the downstream enzyme in B. subtilis, BioF, is specific for pimeloyl-CoA.
The BioZ Pathway: A Link to Amino Acid Catabolism in α-Proteobacteria
A third distinct pathway is found in α-proteobacteria, which lack homologs of bioC, bioH, bioI, and bioW. This pathway utilizes the enzyme BioZ and links biotin synthesis to lysine (B10760008) catabolism.
-
Glutaryl-CoA as a Primer: The pathway initiates with glutaryl-CoA, an intermediate in the degradation of lysine.
-
Condensation by BioZ: BioZ, a β-ketoacyl-ACP synthase III (FabH) homolog, catalyzes a decarboxylative Claisen condensation between glutaryl-CoA and malonyl-ACP to form 3-keto-pimeloyl-ACP.
-
Reduction to Pimeloyl-ACP: The 3-keto-pimeloyl-ACP then enters the FASII pathway for reduction to pimeloyl-ACP.
Quantitative Analysis of Key Enzymes
The efficiency and substrate specificity of the enzymes in these diverse pathways are critical for understanding their biological roles and for evaluating them as potential drug targets. The following tables summarize the available quantitative data.
| Enzyme | Organism | Pathway | Substrate(s) | K_m | k_cat | k_cat/K_m (M⁻¹s⁻¹) | Reference(s) |
| BioW | Aquifex aeolicus | BioI-BioW | ATP | 13 ± 3 µM (K_d) | - | - | |
| CoA | 14 ± 2.5 µM (K_d) | - | - | ||||
| BioH | Escherichia coli | BioC-BioH | p-Nitrophenyl acetate | 0.29 mM | - | High | |
| p-Nitrophenyl propionate | 0.35 mM | - | - | ||||
| p-Nitrophenyl butyrate | 0.33 mM | - | - | ||||
| p-Nitrophenyl caproate | 0.25 mM | - | Low | ||||
| BioZ | Agrobacterium tumefaciens | BioZ | Glutaryl-CoA | - | - | 5.47 x 10⁴ | |
| FabH-Chimera3 | E. coli (Engineered) | BioZ (mimic) | Glutaryl-CoA | - | - | 1.12 x 10⁴ |
Experimental Protocols
This section provides an overview of the methodologies for assaying the activity of key enzymes in the pimeloyl-CoA pathways.
Assay for BioW (Pimeloyl-CoA Synthetase) Activity
The activity of BioW can be monitored by coupling the production of pyrophosphate (PPi) to the oxidation of NADH using a commercially available enzyme-coupled assay.
Principle: Pimelate + ATP + CoA --(BioW)--> Pimeloyl-CoA + AMP + PPi PPi + Fructose-6-phosphate --(PPi-dependent phosphofructokinase)--> Fructose-1,6-bisphosphate + Pi Fructose-1,6-bisphosphate --(Aldolase)--> DHAP + GAP GAP --(Triosephosphate isomerase)--> DHAP 2 DHAP + 2 NADH + 2 H⁺ --(Glycerol-3-phosphate dehydrogenase)--> 2 Glycerol-3-phosphate + 2 NAD⁺
The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Protocol Outline:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, CoA, pimelic acid, and the coupling enzymes and substrates (fructose-6-phosphate, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH).
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a purified BioW enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of reaction from the linear portion of the curve, using the extinction coefficient of NADH.
Assay for BioH (Pimeloyl-ACP Methyl Esterase) Activity
The activity of BioH is typically assessed by monitoring the conversion of pimeloyl-ACP methyl ester to pimeloyl-ACP.
Principle: The product, pimeloyl-ACP, migrates more slowly than the substrate, pimeloyl-ACP methyl ester, on a conformationally-sensitive urea-polyacrylamide gel.
Protocol Outline:
-
Synthesize the substrate, pimeloyl-ACP methyl ester, by reacting purified ACP with the appropriate chemical precursors.
-
Set up reaction mixtures containing buffer (e.g., Tris-HCl, pH 7.0), and pimeloyl-ACP methyl ester.
-
Initiate the reaction by adding purified BioH enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a loading buffer containing urea.
-
Separate the substrate and product by urea-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Blue). The appearance of a slower-migrating band corresponding to pimeloyl-ACP indicates enzyme activity.
In Vitro Reconstitution of the BioC-BioH Pathway
The entire BioC-BioH pathway can be reconstituted in vitro to confirm the function of the enzymes and to study the overall flux.
Principle: A mixture of purified enzymes from the FASII pathway, along with BioC and BioH, is used to convert malonyl-CoA to dethiobiotin (B101835) (a downstream intermediate) in the presence of the necessary cofactors and late-stage biotin synthesis enzymes.
Protocol Outline:
-
Purify all necessary enzymes: BioC, BioH, FabD, FabG, FabZ, FabI, ACP, and the late-stage enzymes BioF, BioA, and BioD.
-
Prepare a reaction mixture containing buffer, malonyl-CoA, acetyl-CoA (as a primer for FASII), NADPH, SAM, L-alanine, and ATP.
-
Add the purified enzymes to the reaction mixture.
-
Incubate the reaction at 37°C.
-
Detect the product, dethiobiotin, using a bioassay with a E. coli strain auxotrophic for dethiobiotin or by mass spectrometry.
Evolutionary History and Phylogenetic Distribution
The distribution of the pimeloyl moiety synthesis pathways across the domains of life is not uniform, providing clues to their evolutionary origins.
-
Bacteria: Exhibit the greatest diversity, with the three major pathways (BioC-BioH, BioI-BioW, BioZ) and other variations present in different lineages. This mosaic distribution suggests a combination of vertical inheritance and horizontal gene transfer (HGT).
-
Archaea: The biosynthesis of biotin in archaea is not as well-understood. While many archaea possess biotin protein ligases and transporters, recognizable homologs of the bacterial biotin synthesis genes are often absent. This suggests that archaea may have a novel pathway for pimeloyl-CoA synthesis or rely on scavenging biotin from the environment. Some Euryarchaeota and Crenarchaeota possess genes for carbohydrate metabolism that could potentially be linked to precursor synthesis, but a direct pathway to pimeloyl-CoA has not been fully elucidated.
-
Eukarya: F
Identifying Novel Enzymes in the Benzoate Degradation Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel enzymatic pathways in benzoate (B1203000) degradation, focusing on recently elucidated aerobic routes that utilize benzoyl-CoA as a central intermediate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and detailed experimental methodologies necessary to explore these biocatalytic systems. The guide covers key enzymes, their kinetic properties, and the workflows for their identification and characterization, facilitating further research and potential applications in bioremediation and biocatalysis.
Introduction: Beyond the Classical Pathways
Benzoate, a common aromatic compound, is a key intermediate in the microbial degradation of numerous natural and xenobiotic substances. While the classic aerobic degradation of benzoate proceeds through hydroxylation of the aromatic ring to form intermediates like catechol, which is subsequently cleaved by dioxygenases, recent research has unveiled alternative, novel pathways.[1] These pathways, found in diverse bacteria, converge on the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, a central metabolite also found in anaerobic degradation routes.[1][2] This guide focuses on two such novel aerobic pathways: the Benzoyl-CoA 3-monooxygenase pathway and the Benzoyl-CoA 2,3-epoxidase ("Box") pathway.
Modern Approaches to Discovering Novel Enzymes
The identification of new enzymes and metabolic pathways has been revolutionized by a suite of advanced techniques that move beyond traditional culture-based methods. These approaches provide powerful tools for exploring the vast, untapped microbial diversity for novel biocatalysts.
-
Metagenomics and Genome Mining: Culture-independent metagenomic analysis allows for the sequencing of genetic material directly from environmental samples. This provides access to the genomes of unculturable microorganisms, which represent the vast majority of microbial life. Bioinformatic tools can then be used to "mine" this data for genes encoding putative enzymes based on sequence homology to known enzyme families or the presence of conserved catalytic motifs.
-
Activity-Based Metabolomic Profiling: This powerful technique involves incubating a putative enzyme with a complex mixture of potential substrates, such as a cell extract. High-resolution mass spectrometry is then used to identify metabolites that are either consumed or produced by the enzyme, thereby revealing its function in a physiologically relevant context.
-
Heterologous Expression and High-Throughput Screening: Genes identified through genome mining can be synthesized and expressed in a well-characterized host organism, such as Escherichia coli. The resulting recombinant enzymes can then be subjected to high-throughput screening platforms, which use automated, miniaturized assays to rapidly test their activity against large libraries of potential substrates under various conditions.
Caption: A generalized workflow for novel enzyme discovery.
Novel Aerobic Benzoate Degradation Pathways
The Benzoyl-CoA 3-Monooxygenase Pathway
A novel aerobic degradation pathway for benzoate has been identified in a denitrifying Pseudomonas species. This pathway initiates with the conversion of benzoate to benzoyl-CoA, which is then hydroxylated at the meta-position.
The key novel enzyme in this pathway is Benzoyl-CoA 3-monooxygenase . This flavin-dependent hydroxylase catalyzes the NADPH-dependent 3-hydroxylation of benzoyl-CoA to produce 3-hydroxybenzoyl-CoA.[3] The resulting 3-hydroxybenzoyl-CoA is further metabolized via gentisate.[3]
Caption: The Benzoyl-CoA 3-Monooxygenase pathway for aerobic benzoate degradation.
The Aerobic Benzoyl-CoA Epoxidase ("Box") Pathway
Another novel aerobic route, often referred to as the "box" pathway, also proceeds through benzoyl-CoA. This pathway is characterized by the formation of an epoxide intermediate and a non-oxygenolytic ring cleavage.[1] It involves a multi-component enzyme system.
The key novel enzymes in this pathway are:
-
Benzoate-CoA Ligase (BclA): Activates benzoate to benzoyl-CoA.
-
Benzoyl-CoA 2,3-Epoxidase (BoxA/BoxB): A two-component enzyme that catalyzes the epoxidation of the aromatic ring. BoxA is an iron-sulfur flavoprotein that acts as a reductase, transferring electrons from NADPH to BoxB.[4][5] BoxB is an iron-containing protein that functions as the oxygenase, forming 2,3-epoxybenzoyl-CoA.[1][4]
-
2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC): This enzyme hydrolyzes the epoxide ring of 2,3-epoxybenzoyl-CoA, leading to ring cleavage and the formation of 3,4-dehydroadipyl-CoA semialdehyde and formate.[1][6][7]
Caption: The aerobic Benzoyl-CoA Epoxidase ("Box") pathway.
Quantitative Data on Novel Enzymes
The following table summarizes the available quantitative data for the key novel enzymes discussed. Obtaining precise kinetic parameters is crucial for understanding enzyme mechanism and for applications in metabolic engineering and synthetic biology.
| Enzyme | Organism | Substrate(s) | Apparent K_m | Specific Activity / V_max | Molecular Weight (kDa) |
| Benzoate-CoA Ligase | Pseudomonas sp. (denitrifying) | Benzoate | - | 0.1 µmol min⁻¹ mg⁻¹ | 130 (dimer of 56)[8] |
| Benzoyl-CoA 3-Monooxygenase | Pseudomonas sp. (denitrifying) | Benzoyl-CoA, NADPH | - | ≥25 nmol min⁻¹ mg⁻¹ | 65 (monomer)[3][8] |
| Benzoyl-CoA 2,3-Epoxidase (BoxA/B) | Azoarcus evansii | Benzoyl-CoA, NADPH | Not Reported | Not Reported | BoxA: 46, BoxB: 55[4] |
| 2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC) | Azoarcus evansii | 2,3-Epoxybenzoyl-CoA | Not Reported | Not Reported | Not Reported |
Note: Kinetic data for the Box pathway enzymes are not yet widely reported in the literature, representing a key area for future research.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments required to study these novel enzymes.
Protocol 1: Assay for Benzoyl-CoA 3-Monooxygenase Activity
This protocol is based on the characterization of the enzyme from a denitrifying Pseudomonas sp.[8]
Principle: The enzyme's activity is determined by monitoring the benzoyl-CoA-dependent oxidation of NADPH spectrophotometrically.
Materials:
-
1 M Tris-HCl buffer, pH 7.8
-
10 mM Benzoyl-CoA solution
-
10 mM NADPH solution
-
10 mM FAD solution
-
Purified Benzoyl-CoA 3-Monooxygenase or cell-free extract
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing:
-
100 µL of 1 M Tris-HCl, pH 7.8 (final concentration: 100 mM)
-
20 µL of 10 mM FAD (final concentration: 0.2 mM)
-
30 µL of 10 mM NADPH (final concentration: 0.3 mM)
-
Sufficient volume of enzyme preparation (e.g., 10-50 µL of cell-free extract or purified enzyme)
-
Add nuclease-free water to a final volume of 980 µL.
-
-
Mix gently by pipetting and incubate at 30°C for 2 minutes to equilibrate.
-
Initiate the reaction by adding 20 µL of 10 mM benzoyl-CoA (final concentration: 0.2 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs).
-
Record the absorbance change over time for 3-5 minutes.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Protocol 2: Assay for Benzoyl-CoA 2,3-Epoxidase (BoxA/BoxB) Activity
This protocol is adapted from studies on the Comamonas testosteroni and Azoarcus evansii enzymes.[1]
Principle: The combined activity of the BoxA (reductase) and BoxB (oxygenase) components is measured by monitoring the consumption of NADPH at 340 nm in the presence of benzoyl-CoA.
Materials:
-
1 M Tris-HCl buffer, pH 8.0
-
10 mM FAD solution
-
10 mM NADPH solution
-
10 mM Benzoyl-CoA solution
-
Purified BoxA and BoxB proteins
-
Spectrophotometer
Procedure:
-
Prepare a 1 mL reaction mixture in a cuvette containing:
-
100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)
-
20 µL of 10 mM FAD (final concentration: 0.2 mM)
-
60 µL of 10 mM NADPH (final concentration: 0.6 mM)
-
Optimal amount of purified BoxA protein (e.g., 0.04 mg)
-
Add nuclease-free water to a final volume of 950 µL.
-
-
Add 20 µL of 10 mM benzoyl-CoA (final concentration: 0.2 mM).
-
Mix and incubate at 30°C for 2 minutes.
-
Initiate the reaction by adding the optimal amount of purified BoxB protein (e.g., 0.8 mg).
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Run a control reaction without the addition of BoxB to measure any background NADPH oxidation.
-
Calculation: Subtract the rate of the control reaction from the rate of the full reaction. Calculate the specific activity using the molar extinction coefficient of NADPH.
Protocol 3: Assay for 2,3-Epoxybenzoyl-CoA Dihydrolase (BoxC) Activity
This protocol is based on the direct measurement of substrate consumption.[1]
Principle: The activity of BoxC is determined by monitoring the decrease in absorbance of its substrate, 2,3-epoxybenzoyl-CoA, at 310 nm.
Materials:
-
1 M Tris-HCl buffer, pH 8.0
-
2,3-Epoxybenzoyl-CoA substrate (prepared enzymatically using BoxA/B)
-
Purified BoxC protein
-
Spectrophotometer capable of reading at 310 nm
Procedure:
-
Prepare the substrate, 2,3-epoxybenzoyl-CoA, by running the BoxA/BoxB reaction (Protocol 2) to completion and then stopping the reaction (e.g., by heat inactivation or removal of BoxA/B).
-
Prepare a 1 mL reaction mixture in a UV-transparent cuvette containing:
-
100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM)
-
A known concentration of the 2,3-epoxybenzoyl-CoA substrate solution.
-
Nuclease-free water to a final volume of 980 µL.
-
-
Record an initial absorbance reading at 310 nm.
-
Initiate the reaction by adding 20 µL of purified BoxC protein (e.g., 0.08 mg).
-
Immediately monitor the decrease in absorbance at 310 nm over time.
-
Calculation: The rate of reaction can be determined from the change in absorbance over time. A molar extinction coefficient for 2,3-epoxybenzoyl-CoA at 310 nm is required for precise activity calculation.
Protocol 4: General Workflow for Heterologous Expression and Purification
This protocol provides a general framework for producing the novel enzymes in E. coli. Optimization will be required for each specific enzyme.
1. Gene Cloning:
-
Synthesize the gene encoding the target enzyme, codon-optimized for E. coli.
-
Incorporate a purification tag (e.g., N-terminal Hexa-histidine tag) and appropriate restriction sites.
-
Ligate the gene into a suitable expression vector (e.g., pET series).
-
Transform the plasmid into a cloning strain of E. coli (e.g., DH5α) for amplification.
2. Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of culture (e.g., 1 L) and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).
-
Continue to grow the culture under optimized conditions (e.g., 18°C for 16-20 hours) to enhance soluble protein expression.
3. Cell Lysis and Clarification:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation (e.g., 30,000 x g for 45 minutes at 4°C) to remove cell debris.
4. Protein Purification (for His-tagged proteins):
-
Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze fractions by SDS-PAGE to check for purity.
-
(Optional) For higher purity, perform a final polishing step using size-exclusion chromatography.
-
Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Caption: A typical workflow for heterologous expression and purification of enzymes.
References
- 1. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEM 351—Biochemistry—Enzymes—4.1.2.44 [biochemistry.prof]
- 3. Benzoyl-coenzyme-A 3-monooxygenase, a flavin-dependent hydroxylase. Purification, some properties and its role in aerobic benzoate oxidation via gentisate in a denitrifying bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benzoyl-CoA 2,3-epoxidase(EC 1.14.13.208) - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. ENZYME - 4.1.2.44 2,3-epoxybenzoyl-CoA dihydrolase [enzyme.expasy.org]
- 7. EC 4.1.2.44 [iubmb.qmul.ac.uk]
- 8. New aerobic benzoate oxidation pathway via benzoyl-coenzyme A and 3-hydroxybenzoyl-coenzyme A in a denitrifying Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 3-Ketopimelyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic synthesis of 3-Ketopimelyl-CoA, an important intermediate in dicarboxylic acid metabolism. The synthesis is based on the Claisen condensation activity of 3-ketoacyl-CoA thiolases. This protocol is intended for research purposes to produce this compound for use as a standard in metabolomics studies, for enzyme characterization, and in the development of novel metabolic pathways.
Introduction
3-Ketoacyl-CoA thiolases (KATs) are a class of enzymes that catalyze the reversible Claisen condensation of two acyl-CoA molecules, a key reaction in carbon chain elongation.[1][2] This enzymatic approach offers high specificity and yield under mild reaction conditions compared to chemical synthesis methods. The proposed synthesis of this compound utilizes a suitable 3-ketoacyl-CoA thiolase to condense succinyl-CoA and glutaryl-CoA. A promising candidate enzyme is Tfu_0875 from the thermophilic actinobacterium Thermobifida fusca, which has been shown to catalyze Claisen condensation reactions involving dicarbonyl-CoA substrates.[3]
Metabolic Pathway Context
This compound is an intermediate in the metabolism of dicarboxylic acids. Dicarboxylic acids are formed through the ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[4] The pathway involving this compound is significant in understanding metabolic dysregulation in certain genetic disorders.
Experimental Protocols
Protocol 1: Expression and Purification of 3-Ketoacyl-CoA Thiolase (e.g., Tfu_0875)
This protocol describes the expression of a His-tagged 3-ketoacyl-CoA thiolase in E. coli and subsequent purification using nickel-affinity chromatography.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the desired 3-ketoacyl-CoA thiolase (e.g., Tfu_0875)
-
Luria-Bertani (LB) medium with appropriate antibiotic (e.g., 50 µg/mL kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl, 200 mM NaCl, pH 7.7
-
BugBuster Protein Extraction Reagent
-
Benzonase Nuclease
-
Ni-NTA Agarose (B213101)
-
Wash Buffer: 50 mM Tris-HCl, 200 mM NaCl, 20 mM imidazole, pH 7.7
-
Elution Buffer: 50 mM Tris-HCl, 200 mM NaCl, 250 mM imidazole, pH 7.7
-
SDS-PAGE reagents
Procedure:
-
Expression:
-
Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the expression strain.
-
Grow the culture at 37°C with shaking to an OD600 of 0.5.[5]
-
Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 1 mM.[5]
-
Incubate the culture at 25°C with shaking for 18 hours.[5]
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in chilled Lysis Buffer.
-
Lyse the cells by adding BugBuster reagent (1/10 dilution) and Benzonase nuclease (1/1000 dilution) and incubating for 1 hour at room temperature.[5]
-
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elute the protein with Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity and molecular weight of the enzyme.[6]
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol details the enzymatic reaction for the synthesis of this compound from succinyl-CoA and glutaryl-CoA using a purified 3-ketoacyl-CoA thiolase.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
Succinyl-CoA
-
Glutaryl-CoA
-
Reaction Buffer: 50 mM Tris-HCl, 40 mM KCl, pH 7.4[3]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM) for activity assay[3]
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture with the components listed in the table below.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
-
Reaction Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes to several hours), which may require optimization.
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) or by adding an equal volume of ice-cold acetonitrile.
-
-
Activity Assay (Optional):
Reaction Mixture Components:
| Component | Stock Concentration | Final Concentration | Volume (for 100 µL reaction) |
| Reaction Buffer (pH 7.4) | 10X | 1X | 10 µL |
| Succinyl-CoA | 10 mg/mL | 1 mg/mL | 10 µL |
| Glutaryl-CoA | 10 mg/mL | 1 mg/mL | 10 µL |
| Purified Enzyme | 1 mg/mL | 0.05 mg/mL | 5 µL |
| Nuclease-free water | - | - | 65 µL |
| Total Volume | 100 µL |
Protocol 3: Purification and Analysis of this compound
This protocol outlines the purification of the synthesized this compound using solid-phase extraction (SPE) and analysis by HPLC and LC-MS/MS.
Materials:
-
C18 SPE cartridge
-
Acetonitrile (ACN)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
HPLC system with a C18 column
-
LC-MS/MS system
Procedure:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the terminated reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic impurities.
-
Elute the this compound with a methanol/water mixture (e.g., 50:50 v/v).
-
Lyophilize the eluted fraction.
-
-
HPLC Analysis:
-
Reconstitute the lyophilized sample in a suitable mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of Buffer A (e.g., 75 mM KH2PO4, pH 4.9) and Buffer B (acetonitrile).[7][8]
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[7]
-
-
LC-MS/MS Analysis:
-
Analyze the purified fraction using a reverse-phase LC system coupled to a tandem mass spectrometer.[9][10][11]
-
Use a binary gradient with a mobile phase of ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) in water and acetonitrile.[12][13]
-
Perform analysis in positive or negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions for this compound.
-
Quantitative Data Summary:
Table 1: Kinetic Parameters of Tfu_0875 with Dicarbonyl-CoA Substrates [3]
| Substrate | KM (mM) | kcat (min-1) | kcat/KM (min-1mM-1) |
| Acetyl-CoA | 1.25 | 1.50 | 1.20 |
| Succinyl-CoA | 2.10 | 0.84 | 0.40 |
| Malonyl-CoA | 2.00 | 0.80 | 0.40 |
| Glutaryl-CoA | 3.00 | 0.90 | 0.30 |
Table 2: Representative LC-MS/MS Parameters for Acyl-CoA Analysis [12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| C14-CoA | 978.6 | 471.3 |
| C16-CoA | 1006.6 | 499.3 |
| C18-CoA | 1034.7 | 527.4 |
| C18:1-CoA | 1032.7 | 525.4 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 3-Ketopimelyl-CoA from Bacterial Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Ketopimelyl-CoA is a key intermediate in various metabolic pathways and holds potential significance in the development of novel therapeutics and specialty chemicals. Its purification from bacterial cultures is essential for detailed enzymatic studies, structural analysis, and as a standard for metabolomics research. This document provides a comprehensive protocol for the extraction and purification of this compound from bacterial cells, ensuring high purity and yield for downstream applications. The methodology is based on established techniques for the purification of similar short-chain acyl-CoA thioesters.
Data Presentation
A summary of expected recovery rates for acyl-CoAs during different purification steps, based on literature for similar molecules, is presented below. Actual yields for this compound may vary depending on the bacterial strain, expression levels, and specific experimental conditions.
| Purification Step | Typical Recovery Rate (%) | Reference Molecules |
| Cell Lysis & Extraction | 70-95% | Long-chain and short-chain acyl-CoAs |
| Solid-Phase Extraction (SPE) | 80-90% | Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-CoA |
| Reverse-Phase HPLC | >95% (of loaded sample) | Various acyl-CoA esters |
Experimental Workflow Diagram
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
This protocol is designed for the purification of this compound from a 1-liter bacterial culture. Volumes should be scaled accordingly for different culture sizes.
Bacterial Culture and Harvest
It is assumed that a bacterial strain (e.g., Escherichia coli) capable of producing this compound, either naturally or through genetic engineering, is being used.
Materials:
-
Bacterial culture expressing the desired metabolic pathway
-
Appropriate growth medium and supplements
-
Centrifuge and sterile centrifuge bottles
Protocol:
-
Inoculate 1 liter of sterile growth medium with the bacterial strain.
-
Incubate the culture under optimal conditions (e.g., 37°C with shaking) to the desired growth phase (typically late logarithmic or early stationary phase).
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 50 mL of ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Repeat the centrifugation step and discard the supernatant. The cell pellet can be processed immediately or stored at -80°C.
Cell Lysis and Extraction of this compound
This protocol utilizes sonication for efficient cell lysis. All steps should be performed on ice to minimize degradation of the target molecule.
Materials:
-
Lysis Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.0), 2 mM EDTA, 10% glycerol
-
Lysozyme (optional, for enhanced lysis of Gram-positive bacteria)
-
DNase I
-
Extraction Solution: Acetonitrile/Isopropanol/Water (3:1:1, v/v/v), pre-chilled to -20°C
-
Sonicator with a microtip probe
-
Refrigerated centrifuge
Protocol:
-
Resuspend the bacterial cell pellet in 20 mL of ice-cold Lysis Buffer.
-
(Optional) If using lysozyme, add it to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL to reduce the viscosity of the lysate.
-
Lyse the cells by sonication on ice. Use short bursts of 15-20 seconds with at least 30 seconds of cooling time between bursts to prevent overheating. Repeat until the cell suspension is no longer viscous and appears translucent.
-
Immediately add 80 mL of pre-chilled Extraction Solution to the lysate.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture on ice for 20 minutes to precipitate proteins.
-
Clarify the extract by centrifugation at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
Purification by Solid-Phase Extraction (SPE)
This step serves to concentrate the acyl-CoAs and remove interfering substances. A C18 reverse-phase SPE cartridge is recommended.
Materials:
-
C18 SPE cartridge (e.g., 500 mg)
-
SPE vacuum manifold
-
Conditioning Solution: 100% Methanol (B129727)
-
Equilibration Solution: 50 mM potassium phosphate buffer (pH 7.0)
-
Wash Solution: 2% Methanol in 50 mM potassium phosphate buffer (pH 7.0)
-
Elution Buffer: 80% Methanol in water
Protocol:
-
Condition the C18 SPE cartridge by passing 5 mL of 100% Methanol through it.
-
Equilibrate the cartridge by passing 10 mL of Equilibration Solution. Do not let the cartridge run dry.
-
Load the clarified supernatant from the extraction step onto the SPE cartridge. The flow rate should be approximately 1-2 mL/minute.
-
Wash the cartridge with 10 mL of Wash Solution to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 5 mL of Elution Buffer.
-
Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
Final Purification by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is used for the final purification of this compound.
Materials:
-
HPLC system with a UV detector (260 nm)
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Reconstitution Solution: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)[1]
Protocol:
-
Reconstitute the dried sample from the SPE step in 200 µL of Reconstitution Solution.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Set up the HPLC system with a gradient elution method. An example gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: Gradient from 5% to 50% B
-
25-30 min: Gradient to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and re-equilibrate
-
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.
-
Collect the fractions corresponding to the peak of this compound. The retention time will need to be determined empirically or by comparison to a standard if available.
-
Pool the pure fractions and immediately freeze them. Lyophilize to obtain the purified this compound as a powder.
Purity Analysis and Storage
The purity of the final product should be assessed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol:
-
Dissolve a small amount of the lyophilized product in a suitable solvent for LC-MS analysis.
-
Analyze the sample using LC-MS/MS to confirm the molecular weight and fragmentation pattern of this compound.[1][2]
-
Store the purified this compound at -80°C to prevent degradation.
Signaling Pathway Context (Hypothetical)
While a specific signaling pathway directly regulating this compound is not well-defined in general bacterial metabolism, it is likely integrated into central carbon metabolism and fatty acid synthesis pathways. The diagram below illustrates a hypothetical relationship where central metabolic intermediates are channeled towards its synthesis.
Caption: Hypothetical metabolic pathway for this compound synthesis.
References
Application Note: A Robust Method for the Quantification of 3-Ketopimelyl-CoA using a Standard Curve
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the development of a standard curve for the accurate quantification of 3-Ketopimelyl-CoA. This intermediate in fatty acid and amino acid metabolism is of growing interest in various research fields, including metabolic disorders and drug development. The described method utilizes High-Performance Liquid Chromatography (HPLC) coupled with UV detection. This document provides detailed experimental procedures for the preparation of standards, sample analysis, and data processing. Furthermore, a representative metabolic pathway of this compound and a clear experimental workflow are visualized to aid in the understanding and implementation of this protocol.
Introduction
This compound is a dicarboxylic acyl-coenzyme A that plays a role in the catabolism of certain amino acids and odd-chain fatty acids. Accurate quantification of this and other acyl-CoA molecules is crucial for understanding cellular metabolism and the mechanism of action of drugs targeting metabolic pathways. The development of a reliable standard curve is a prerequisite for precise and reproducible quantification of this compound in biological samples. This application note provides a step-by-step guide for generating a standard curve using a commercially available this compound standard or one synthesized chemo-enzymatically.[1][2] The protocol is designed to be adaptable for use with various HPLC systems equipped with a UV detector.
Materials and Reagents
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water
-
Microcentrifuge tubes
-
HPLC vials with inserts
-
Calibrated micropipettes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Microcentrifuge
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 50 mM potassium phosphate buffer. Dissolve the appropriate amount of KH₂PO₄ in ultrapure water. Adjust the pH to 4.9 with phosphoric acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile (100%).
Preparation of this compound Standard Stock Solution
-
Accurately weigh a precise amount (e.g., 1 mg) of this compound standard.
-
Dissolve the standard in a known volume of Mobile Phase A to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Generation of Standard Curve
-
Perform serial dilutions of the this compound stock solution with Mobile Phase A to prepare a series of calibration standards. A typical concentration range could be from 0.1 µg/mL to 100 µg/mL.
-
Transfer each standard solution to an HPLC vial.
-
Inject each standard in triplicate onto the HPLC system.
HPLC Analysis
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 50 mM Potassium Phosphate, pH 4.9
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 60% B (linear gradient)
-
20-25 min: 60% B
-
25-26 min: 60% to 5% B (linear gradient)
-
26-30 min: 5% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A)[3][4]
-
Column Temperature: 30°C
Data Analysis
-
Integrate the peak area corresponding to this compound for each standard injection.
-
Calculate the average peak area for each concentration level.
-
Plot the average peak area against the corresponding concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the limit of detection (LOD) and limit of quantification (LOQ).
Data Presentation
Table 1: Calibration Standards for this compound Analysis
| Standard ID | Concentration (µg/mL) | Average Peak Area (n=3) | Standard Deviation |
| STD-1 | 0.1 | [Insert Data] | [Insert Data] |
| STD-2 | 0.5 | [Insert Data] | [Insert Data] |
| STD-3 | 1.0 | [Insert Data] | [Insert Data] |
| STD-4 | 5.0 | [Insert Data] | [Insert Data] |
| STD-5 | 10.0 | [Insert Data] | [Insert Data] |
| STD-6 | 25.0 | [Insert Data] | [Insert Data] |
| STD-7 | 50.0 | [Insert Data] | [Insert Data] |
| STD-8 | 100.0 | [Insert Data] | [Insert Data] |
Table 2: Linear Regression Analysis of the Standard Curve
| Parameter | Value |
| Slope (m) | [Insert Data] |
| Y-intercept (c) | [Insert Data] |
| Correlation Coefficient (R²) | [Insert Data] |
| Limit of Detection (LOD) (µg/mL) | [Insert Data] |
| Limit of Quantification (LOQ) (µg/mL) | [Insert Data] |
Visualizations
Caption: Experimental workflow for standard curve development.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the development of a standard curve for this compound analysis by HPLC-UV. A well-defined standard curve with a high correlation coefficient is essential for the accurate quantification of this metabolite in biological matrices. The provided workflow and representative metabolic pathway offer a comprehensive guide for researchers and professionals in the field of metabolic research and drug development. This method can be adapted for use with LC-MS/MS for enhanced sensitivity and specificity.
References
- 1. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Nine 3-ketoacyl-CoA thiolases (KATs) and acetoacetyl-CoA thiolases (ACATs) encoded by five genes in Arabidopsis thaliana are targeted either to peroxisomes or cytosol but not to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for Measuring 3-Hydroxypimeloyl-CoA Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Assay
The activity of 3-hydroxypimeloyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the enzyme activity. The reaction is as follows:
3-Hydroxypimeloyl-CoA + NAD+ ⇌ 3-Oxopimeloyl-CoA + NADH + H+ [5]
Materials and Reagents
-
Enzyme Source: Purified or partially purified 3-hydroxypimeloyl-CoA dehydrogenase from a relevant source (e.g., recombinant expression or isolated from bacteria such as Thauera aromatica or Rhodopseudomonas palustris).
-
Substrate: 3-Hydroxypimeloyl-CoA. As this substrate is not commercially available, it needs to be synthesized. A general chemo-enzymatic approach can be used, starting from 3-hydroxypimelic acid and Coenzyme A.[6]
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Buffer: Potassium phosphate (B84403) buffer or Tris-HCl buffer.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm, preferably with temperature control.
-
Cuvettes: Quartz or UV-transparent disposable cuvettes with a 1 cm path length.
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxypimeloyl-CoA (Proposed)
This protocol is a general guideline based on methods for synthesizing other acyl-CoA esters.[6]
-
Activation of 3-Hydroxypimelic Acid: Convert 3-hydroxypimelic acid to an activated form, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.
-
Thioesterification: React the activated 3-hydroxypimelate with the free thiol group of Coenzyme A in an appropriate buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5).
-
Purification: Purify the resulting 3-hydroxypimeloyl-CoA using solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Concentration Determination: Determine the concentration of the purified 3-hydroxypimeloyl-CoA spectrophotometrically using the molar extinction coefficient of the adenine group of CoA (ε260 = 16,400 M-1cm-1).
Protocol 2: Spectrophotometric Assay for 3-Hydroxypimeloyl-CoA Dehydrogenase Activity
This protocol is adapted from assays for related 3-hydroxyacyl-CoA dehydrogenases and should be optimized for the specific enzyme being studied.
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.5. Prepare a range of pH values (e.g., 6.5-9.0) for pH optimization.
-
NAD+ Stock Solution: 20 mM NAD+ in deionized water. Store at -20°C.
-
3-Hydroxypimeloyl-CoA Stock Solution: 10 mM 3-hydroxypimeloyl-CoA in deionized water. Store at -80°C.
-
Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, with 1 mM DTT). The concentration should be such that a small volume added to the assay results in a linear rate of absorbance change.
-
-
Assay Procedure:
-
Set up the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following components in order:
-
880 µL of Assay Buffer
-
50 µL of NAD+ Stock Solution (final concentration: 1 mM)
-
50 µL of 3-Hydroxypimeloyl-CoA Stock Solution (final concentration: 0.5 mM)
-
-
Mix by inversion and incubate for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding 20 µL of the Enzyme Solution.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
Record the linear rate of absorbance change (ΔA340/min).
-
Run a blank reaction without the substrate (3-hydroxypimeloyl-CoA) to correct for any background NADH production.
-
-
Calculation of Enzyme Activity:
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min) / (εNADH * path length) * (Total reaction volume / Enzyme volume) * 1000
-
Where:
-
ΔA340/min is the rate of absorbance change per minute.
-
εNADH is the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Path length is 1 cm.
-
Volumes are in mL.
-
1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
-
-
Protocol 3: Determination of Kinetic Parameters
-
Determination of Km for 3-Hydroxypimeloyl-CoA:
-
Set up the assay as described in Protocol 2, but vary the concentration of 3-hydroxypimeloyl-CoA (e.g., 0.05 mM to 1.0 mM) while keeping the NAD+ concentration constant and saturating (e.g., 2 mM).
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Determination of Km for NAD+:
-
Vary the concentration of NAD+ (e.g., 0.1 mM to 2.0 mM) while keeping the 3-hydroxypimeloyl-CoA concentration constant and saturating (e.g., 1 mM).
-
Measure the initial reaction rates and determine the kinetic parameters as described above.
-
Data Presentation
The following table summarizes typical quantitative data for related hydroxyacyl-CoA dehydrogenases. The specific values for 3-hydroxypimeloyl-CoA dehydrogenase should be determined experimentally.
| Parameter | Example Value (from related enzymes) | Conditions | Reference |
| Optimal pH | 7.5 - 9.5 | Varies with buffer and temperature | [7] |
| Optimal Temperature | 25°C - 37°C | Varies with enzyme source and pH | |
| Km (Acyl-CoA substrate) | 5 - 100 µM | pH 7.5, 25°C | [8][9] |
| Km (NAD+) | 50 - 200 µM | pH 7.5, 25°C | [9] |
| Vmax | To be determined experimentally |
Mandatory Visualization
Caption: Anaerobic degradation pathway of benzoate via CoA ligation.
Caption: Experimental workflow for the spectrophotometric assay.
References
- 1. Two distinct pathways for anaerobic degradation of aromatic compounds in the denitrifying bacterium Thauera aromatica strain AR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous phasin expression in Rhodopseudomonas palustris CGA009 for bioplastic production from lignocellulosic biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-hydroxypimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Genomic Analysis of Three Nitrogenase Isozymes in the Photosynthetic Bacterium Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of Intermediates in the Benzoate Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways, quantifying flux, and understanding the mechanism of action of xenobiotics. By introducing molecules enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can trace the transformation of these molecules into various downstream metabolites. This approach offers unparalleled insights into the dynamic nature of metabolic networks.[1]
The benzoate (B1203000) pathway is a central route for the microbial degradation of aromatic compounds, which are prevalent in nature and are also components of many pharmaceutical compounds. Understanding how these compounds are metabolized is crucial for drug development, environmental bioremediation, and industrial biotechnology. These application notes provide detailed protocols for tracing the intermediates of both aerobic and anaerobic benzoate degradation pathways using stable isotope-labeled benzoate.
Core Concepts
Stable isotope tracing relies on the principle that isotopes of an element have the same chemical properties but different masses. When a substrate labeled with a heavy isotope (e.g., ¹³C-benzoate) is introduced to a biological system, the label is incorporated into downstream metabolites. Analytical techniques like mass spectrometry (MS) can differentiate between the labeled (heavier) and unlabeled (lighter) isotopologues of each metabolite. The degree of isotope incorporation provides information about the activity of the metabolic pathway.
Applications in Research and Drug Development
-
Pathway Elucidation: Confirming the sequence of intermediates in a metabolic pathway.
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions.
-
Drug Metabolism Studies: Tracing the breakdown of aromatic drug compounds.
-
Bioremediation Research: Investigating the degradation of aromatic pollutants by microorganisms.
-
Synthetic Biology: Optimizing microbial strains for the production of valuable chemicals from aromatic feedstocks.
Signaling Pathways and Experimental Workflow
The Benzoate Degradation Pathways
Bacteria employ two primary strategies for the degradation of benzoate: an aerobic pathway that utilizes oxygenases to cleave the aromatic ring, and an anaerobic pathway that involves the reduction of the ring prior to cleavage.
Aerobic Benzoate Degradation:
In many aerobic bacteria, such as Pseudomonas putida, benzoate is converted to catechol, which is then processed through either ortho- or meta-cleavage pathways to enter the tricarboxylic acid (TCA) cycle.[2][3]
Anaerobic Benzoate Degradation:
Under anoxic conditions, microorganisms like Rhodopseudomonas palustris first activate benzoate to benzoyl-CoA. The aromatic ring is then reduced and subsequently cleaved to yield intermediates that enter central metabolism.
Experimental Workflow for Stable Isotope Labeling
The general workflow for a stable isotope labeling experiment involves culturing the microorganisms, introducing the labeled substrate, quenching the metabolism, extracting the metabolites, and analyzing the samples by mass spectrometry.
Experimental Protocols
Protocol 1: Aerobic Degradation of Benzoate in Pseudomonas putida
This protocol is a composite method based on established techniques for bacterial culturing, metabolite extraction, and GC-MS analysis.
1. Bacterial Strain and Growth Conditions:
-
Strain: Pseudomonas putida (e.g., KT2440).
-
Medium: M9 minimal medium supplemented with trace elements.
-
Carbon Source: Sodium benzoate (e.g., 10 mM) as the sole carbon source.
-
Growth: Grow cultures aerobically at 30°C with shaking to mid-exponential phase.
2. Stable Isotope Labeling:
-
Labeled Substrate: Uniformly ¹³C-ring labeled sodium benzoate ([U-¹³C₆]-benzoate).
-
Procedure:
-
Harvest mid-exponential phase cells by centrifugation.
-
Wash the cell pellet with M9 medium lacking a carbon source.
-
Resuspend the cells in fresh M9 medium containing [U-¹³C₆]-benzoate at a final concentration of 10 mM.
-
Incubate under the same growth conditions and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
3. Quenching and Metabolite Extraction:
-
Quenching: Rapidly cool the culture sample in a dry ice/ethanol bath to halt metabolic activity.
-
Extraction:
-
Centrifuge the quenched culture at 4°C to pellet the cells.
-
Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication or bead beating at 4°C.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
4. Sample Preparation for GC-MS:
-
Derivatization:
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect carbonyl groups.
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and carboxyl groups.
-
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5ms or similar non-polar column.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Method:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 1 minute, ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
MS Detection: Scan mode from m/z 50 to 600.
-
Data Analysis: Identify peaks based on retention time and mass spectra compared to standards. Determine the mass isotopomer distribution for each identified intermediate.
-
Protocol 2: Anaerobic Degradation of Benzoate in Rhodopseudomonas palustris
This protocol is adapted for the anaerobic phototrophic bacterium R. palustris.
1. Bacterial Strain and Growth Conditions:
-
Strain: Rhodopseudomonas palustris (e.g., CGA009).
-
Medium: Defined mineral medium for phototrophic bacteria.
-
Carbon Source: Sodium benzoate (e.g., 5 mM).
-
Growth: Grow cultures anaerobically in the light at 30°C.
2. Stable Isotope Labeling:
-
Follow the same general procedure as for P. putida, ensuring all steps are performed under strict anaerobic conditions.
3. Quenching and Metabolite Extraction:
-
Follow the same procedure as for P. putida.
4. Sample Preparation and LC-MS/MS Analysis for CoA Esters:
-
Extraction: Use a modified extraction procedure with an acidic solvent (e.g., acetonitrile/methanol/water with formic acid) to improve the stability and recovery of CoA esters.
-
LC-MS/MS System: Agilent 1290 Infinity LC system coupled to a 6495 Triple Quadrupole MS or equivalent.
-
Column: A C18 reversed-phase column suitable for polar analytes.
-
Mobile Phases:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A suitable gradient from low to high organic phase to separate the CoA esters.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode for the specific detection and quantification of benzoyl-CoA and its downstream labeled products. Define precursor-product ion transitions for both the unlabeled and ¹³C-labeled versions of the target analytes.
Data Presentation
The quantitative data from stable isotope labeling experiments are typically presented as the fractional abundance of each isotopologue for a given metabolite. This is known as the Mass Isotopomer Distribution (MID).
Table 1: Example Mass Isotopomer Distribution of Intermediates in the Aerobic Benzoate Pathway of P. putida after 30 minutes of Labeling with [U-¹³C₆]-Benzoate.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Benzoate | 2.5 | 0.2 | 0.1 | 0.1 | 0.1 | 1.0 | 96.0 |
| Catechol | 15.8 | 1.1 | 0.5 | 0.3 | 0.2 | 2.1 | 80.0 |
| cis,cis-Muconate | 35.2 | 2.5 | 1.2 | 0.8 | 0.5 | 3.8 | 56.0 |
| β-Ketoadipate | 50.1 | 3.5 | 1.8 | 1.1 | 0.7 | 4.8 | 38.0 |
Note: This table presents hypothetical data for illustrative purposes. The actual distribution will depend on the experimental conditions.
Table 2: Example of ¹³C-Label Incorporation into Anaerobic Benzoate Pathway Intermediates in R. palustris.
| Metabolite | Labeled Fraction (%) |
| Benzoyl-CoA | 95.2 |
| Cyclohex-1-ene-1-carboxyl-CoA | 78.5 |
| Pimelyl-CoA | 65.3 |
Note: This table shows the percentage of the metabolite pool that contains one or more ¹³C atoms. This is a simplified representation of the full mass isotopomer distribution.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers interested in applying stable isotope labeling to study the benzoate pathway. These methods can be adapted to specific research questions and experimental systems. The use of stable isotope tracers, coupled with modern mass spectrometry techniques, will continue to be a cornerstone of metabolic research, providing critical insights for both fundamental science and applied fields such as drug development and biotechnology.
References
Application Notes and Protocols for Flux Analysis of the Anaerobic Benzoate Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and quantifying metabolic fluxes through the anaerobic benzoate (B1203000) degradation pathway. This document includes an overview of the pathway, detailed protocols for conducting ¹³C-Metabolic Flux Analysis (¹³C-MFA), and templates for data presentation. The methodologies described are essential for researchers in microbiology, metabolic engineering, and drug development who are investigating microbial aromatic compound metabolism, identifying potential drug targets, or engineering microbes for bioremediation and bioproduction.
Introduction to Anaerobic Benzoate Degradation
Benzoate is a central intermediate in the anaerobic metabolism of a wide range of aromatic compounds.[1] In the absence of oxygen, diverse anaerobic and facultative anaerobic bacteria utilize a unique biochemical pathway to break down the stable aromatic ring of benzoate.[2][3] This process is crucial in anoxic environments for carbon cycling and the removal of aromatic pollutants. The anaerobic degradation of benzoate is initiated by its activation to benzoyl-CoA, which is then funneled into a central degradation pathway.[4][5][6]
The overall pathway can be divided into two main parts: the upper pathway , which involves the dearomatization and ring cleavage of benzoyl-CoA, and the lower pathway , which further metabolizes the ring cleavage product to central metabolites like acetyl-CoA.[4][7] Understanding the flow of carbon—the metabolic flux—through these pathways is critical for elucidating the regulatory mechanisms, identifying metabolic bottlenecks, and rationally engineering these microbial systems.
The Anaerobic Benzoate Degradation Pathway
The anaerobic degradation of benzoate proceeds through a series of enzymatic reactions. The initial activation of benzoate to benzoyl-CoA is an ATP-dependent step catalyzed by benzoate-CoA ligase.[4][7] The core of the pathway involves the reduction of the aromatic ring of benzoyl-CoA, a chemically challenging step that is overcome by the enzyme benzoyl-CoA reductase.[4][8] Following dearomatization, the alicyclic ring is opened and the resulting aliphatic chain is degraded via a modified β-oxidation pathway to yield acetyl-CoA and CO₂, which can then enter central carbon metabolism.[4]
Below is a diagram illustrating the key steps in the anaerobic benzoate degradation pathway.
References
- 1. Benzoate Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 2. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic biodegradation of aromatic hydrocarbons: pathways and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 7. Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cloning and Expression of 3-Hydroxypimeloyl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypimeloyl-CoA dehydrogenase (EC 1.1.1.259) is a key enzyme in the anaerobic degradation pathway of benzoate (B1203000), a common environmental pollutant and a structural motif in various xenobiotics. This enzyme catalyzes the NAD+-dependent oxidation of 3-hydroxypimeloyl-CoA to 3-oxopimeloyl-CoA.[1][2] The study of this enzyme is crucial for understanding the microbial metabolism of aromatic compounds and holds potential for applications in bioremediation and biocatalysis. Furthermore, as a component of a vital bacterial metabolic pathway, it could be explored as a potential target for the development of novel antimicrobial agents.
Data Presentation
Table 1: Key Characteristics of 3-Hydroxypimeloyl-CoA Dehydrogenase
| Characteristic | Description | Reference |
| EC Number | 1.1.1.259 | [1][2] |
| Systematic Name | 3-hydroxypimeloyl-CoA:NAD+ oxidoreductase | [1][2] |
| Reaction | 3-hydroxypimeloyl-CoA + NAD+ <=> 3-oxopimeloyl-CoA + NADH + H+ | [1][2] |
| Metabolic Pathway | Anaerobic benzoate degradation | [3][4][5][6] |
| Potential Source Organisms | Rhodopseudomonas palustris, Azoarcus sp., Thauera aromatica | [4][6][7] |
Table 2: Comparison of Kinetic Parameters of Related Dehydrogenases
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism |
| (S)-3-hydroxybutyryl-CoA dehydrogenase | (S)-3-hydroxybutyryl-CoA | 26 | 144.8 | Nitrosopumilus maritimus |
| L-3-hydroxyacyl-CoA dehydrogenase | Medium-chain 3-hydroxyacyl-CoAs | ~10-20 | Not specified | Pig heart |
| 3α-Hydroxysteroid dehydrogenase | Sodium cholate | 1060 | Not specified | Pseudomonas aeruginosa |
Experimental Protocols
The following protocols are adapted from established methods for cloning, expressing, and purifying homologous CoA-dependent dehydrogenases.[8][9] Optimization will be necessary for the specific target enzyme.
Protocol 1: Gene Cloning of 3-Hydroxypimeloyl-CoA Dehydrogenase
Objective: To isolate the gene encoding 3-hydroxypimeloyl-CoA dehydrogenase from a suitable source organism and clone it into an expression vector.
Materials:
-
Genomic DNA from a benzoate-degrading bacterium (e.g., Rhodopseudomonas palustris)
-
PCR primers designed based on the putative gene sequence
-
High-fidelity DNA polymerase
-
pET expression vector (e.g., pET-28a(+) with an N-terminal His-tag)
-
Restriction enzymes (corresponding to sites introduced in the primers)
-
T4 DNA ligase
-
Chemically competent E. coli DH5α (for cloning)
-
LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+))
Method:
-
Primer Design: Design forward and reverse primers to amplify the full-length open reading frame (ORF) of the putative 3-hydroxypimeloyl-CoA dehydrogenase gene. Incorporate restriction sites at the 5' ends of the primers for subsequent cloning into the chosen expression vector.
-
PCR Amplification: Perform PCR using the designed primers and genomic DNA as a template. Use a high-fidelity DNA polymerase to minimize errors.
-
Gel Purification: Analyze the PCR product by agarose (B213101) gel electrophoresis. Excise the band of the correct size and purify the DNA using a gel extraction kit.
-
Vector and Insert Digestion: Digest both the purified PCR product and the pET expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.
-
Colony PCR and Sequence Verification: Screen colonies by PCR to identify those with the correct insert. Isolate the plasmid DNA from positive colonies and confirm the sequence of the inserted gene by DNA sequencing.
Protocol 2: Recombinant Protein Expression
Objective: To express the cloned 3-hydroxypimeloyl-CoA dehydrogenase in a suitable E. coli expression host.
Materials:
-
Verified expression plasmid containing the 3-hydroxypimeloyl-CoA dehydrogenase gene
-
Chemically competent E. coli BL21(DE3) (for expression)
-
LB medium with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Method:
-
Transformation into Expression Host: Transform the verified expression plasmid into chemically competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Expression: Continue to incubate the culture under inducing conditions. Optimization of temperature (e.g., 16-30°C) and induction time (e.g., 4-16 hours) is recommended to maximize the yield of soluble protein.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 3: Protein Purification
Objective: To purify the recombinant 3-hydroxypimeloyl-CoA dehydrogenase using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from the expression step
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Ni-NTA affinity resin
-
Sonciator or French press
-
Centrifuge
Method:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Lyse the cells by sonication or using a French press on ice.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Binding to Resin: Apply the clarified supernatant to a column packed with pre-equilibrated Ni-NTA resin. Allow the protein to bind to the resin.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged 3-hydroxypimeloyl-CoA dehydrogenase from the column using elution buffer.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
-
Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., containing glycerol (B35011) for long-term stability) using dialysis or a desalting column.
Protocol 4: Enzymatic Activity Assay
Objective: To determine the enzymatic activity of the purified 3-hydroxypimeloyl-CoA dehydrogenase.
Materials:
-
Purified 3-hydroxypimeloyl-CoA dehydrogenase
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NAD+ solution
-
3-hydroxypimeloyl-CoA (substrate) - Note: This substrate may need to be synthesized as it is not commercially available.
-
Spectrophotometer capable of reading absorbance at 340 nm
Method:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and the purified enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate, 3-hydroxypimeloyl-CoA.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Experimental workflow for cloning, expression, and purification of recombinant 3-hydroxypimeloyl-CoA dehydrogenase.
Caption: Simplified anaerobic benzoate degradation pathway highlighting the role of 3-hydroxypimeloyl-CoA dehydrogenase.
Applications in Drug Development
The elucidation of the structure and function of 3-hydroxypimeloyl-CoA dehydrogenase can pave the way for several applications in drug development:
-
Antimicrobial Target: As this enzyme is part of a metabolic pathway specific to certain bacteria, it represents a potential target for the development of novel antibiotics. Inhibitors of this enzyme could disrupt the ability of pathogenic bacteria to utilize aromatic compounds for growth and survival.
-
Biocatalysis for Drug Synthesis: Recombinant 3-hydroxypimeloyl-CoA dehydrogenase could be employed as a biocatalyst in the synthesis of chiral intermediates for the pharmaceutical industry. Its stereospecificity could be advantageous in producing specific enantiomers of drug precursors.
-
Bioremediation of Pharmaceutical Pollutants: Understanding the degradation pathway involving this enzyme can aid in the development of bioremediation strategies for environments contaminated with aromatic pharmaceutical compounds.
The protocols and information provided herein offer a solid foundation for researchers to embark on the cloning, expression, and characterization of 3-hydroxypimeloyl-CoA dehydrogenase, a scientifically intriguing enzyme with significant biotechnological potential.
References
- 1. 3-hydroxypimeloyl-CoA dehydrogenase [en.wikipedia-on-ipfs.org]
- 2. 3-hydroxypimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. benzoate degradation pathway: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: map00362 [genome.jp]
- 7. researchgate.net [researchgate.net]
- 8. Cloning, expression, purification, crystallization and X-ray crystallographic analysis of (S)-3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Reconstitution of the Pimeloyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282) (Vitamin B7) is an indispensable enzyme cofactor crucial for central metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] The biosynthesis of biotin is a complex process conserved in bacteria, fungi, and plants, but absent in mammals.[2] A key precursor in this pathway is the seven-carbon dicarboxylic acid, pimelic acid, which is activated as a thioester, either pimeloyl-acyl carrier protein (ACP) or pimeloyl-coenzyme A (CoA).[3][4] Understanding the enzymatic pathways that assemble this precursor is critical for developing novel antimicrobial agents and for engineering metabolic pathways for vitamin production.
These application notes provide a detailed overview and protocols for the in vitro reconstitution of the primary pathways leading to the synthesis of pimeloyl-CoA and its ACP-linked counterpart.
Overview of Pimeloyl Thioester Biosynthetic Pathways
Bacteria have evolved several distinct strategies to synthesize the pimeloyl moiety. The three most well-characterized pathways are found in Escherichia coli, Bacillus subtilis, and α-proteobacteria.
-
E. coli Pathway (Modified Fatty Acid Synthesis): This pathway hijacks the native fatty acid synthesis (FAS) machinery.[5] It begins with the enzyme BioC, a SAM-dependent methyltransferase, which methylates the ω-carboxyl group of a malonyl-thioester (like malonyl-ACP).[4][5] This methylation "disguises" the substrate, allowing it to enter the FAS cycle as a primer.[6] After two rounds of elongation, the resulting pimeloyl-ACP methyl ester is demethylated by the esterase BioH, yielding pimeloyl-ACP.[5][7]
-
B. subtilis Pathways (Oxidative Cleavage and Direct Ligation): B. subtilis utilizes two distinct routes. The first involves BioI, a cytochrome P450 enzyme that catalyzes the oxidative cleavage of long-chain acyl-ACPs to produce pimeloyl-ACP.[4] The second, and more direct, pathway for in vitro studies uses the enzyme BioW, a pimeloyl-CoA synthetase.[4][8] BioW catalyzes the ATP-dependent ligation of free pimelic acid to coenzyme A, forming pimeloyl-CoA in a two-step reaction involving a pimeloyl-adenylate intermediate.[4][9]
-
α-proteobacteria Pathway (Lysine Catabolism): Organisms like Agrobacterium tumefaciens utilize a pathway dependent on lysine (B10760008) degradation.[10] The enzyme BioZ, a 3-ketoacyl-ACP synthase, catalyzes the condensation of glutaryl-CoA (derived from lysine) with malonyl-ACP to form 3-keto-pimeloyl-ACP, which then enters the later stages of the biotin pathway.[3][10]
The subsequent step in biotin synthesis, catalyzed by BioF (8-amino-7-oxononanoate synthase), shows substrate specificity that varies by organism. E. coli BioF can utilize either pimeloyl-ACP or pimeloyl-CoA, whereas B. subtilis BioF is specific for pimeloyl-CoA.[3]
Visualizing the Biosynthetic Pathways
Quantitative Data for In Vitro Reconstitution
Successful reconstitution requires an understanding of the kinetic parameters of the key enzymes and optimal reaction conditions.
Table 1: Kinetic Parameters for B. subtilis Pimeloyl-CoA Synthetase (BioW)
| Substrate | Km (µM) | kcat (s⁻¹) |
| Pimelic Acid | 70.5 ± 6.8 | 0.48 ± 0.02 |
| ATP | 299.6 ± 37.6 | 0.44 ± 0.03 |
| Coenzyme A | 229.3 ± 25.4 | 0.87 ± 0.05 |
| (Data sourced from reference[9]) |
Table 2: Binding Affinities for A. aeolicus Pimeloyl-CoA Synthetase (BioW)
| Ligand | Dissociation Constant (Kd) (µM) |
| ATP | 13 ± 3 |
| Coenzyme A | 14 ± 2.5 |
| (Data sourced from reference[4]) |
Table 3: Recommended Component Concentrations for In Vitro Dethiobiotin (B101835) (DTB) Synthesis (E. coli pathway)
| Component | Recommended Concentration |
| Malonyl-CoA | 0.2 µmol |
| Pimeloyl-ACP methyl ester (if used as starting substrate) | 50 µg |
| NADPH | Required (concentration not specified) |
| L-alanine | Required (concentration not specified) |
| ATP | Required (concentration not specified) |
| S-adenosylmethionine (SAM) | Required (concentration not specified) |
| (Data sourced from reference[5]) |
Experimental Protocols
The following protocols provide a starting point for the in vitro reconstitution of pimeloyl thioester synthesis. All enzymes (e.g., BioC, BioH, BioW, ACP) should be expressed and purified to high homogeneity before use.
Protocol 1: Pimeloyl-CoA Synthesis via BioW
This protocol describes the direct synthesis of pimeloyl-CoA from pimelic acid using pimeloyl-CoA synthetase (BioW).
Materials:
-
Purified BioW enzyme
-
Pimelic acid stock solution (e.g., 100 mM in DMSO or water)
-
ATP stock solution (100 mM, pH 7.5)
-
Coenzyme A (Li salt) stock solution (50 mM, fresh)
-
MgCl₂ stock solution (1 M)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Reaction quench solution (e.g., 10% perchloric acid or 2 M HCl)
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction cocktail. For a 100 µL final volume:
-
5 µL 1 M MgCl₂ (Final: 50 mM)
-
5 µL 100 mM ATP (Final: 5 mM)
-
5 µL 50 mM Coenzyme A (Final: 2.5 mM)
-
10 µL 10 mM Pimelic Acid (Final: 1 mM)
-
10 µL 10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 8.0)
-
Purified BioW enzyme (e.g., 1-5 µM final concentration)
-
Nuclease-free water to 100 µL
-
-
Initiation: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the BioW enzyme.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. Time courses may be necessary to determine the optimal endpoint.
-
Termination: Stop the reaction by adding 20 µL of quench solution.
-
Analysis: Pellet any precipitated protein by centrifugation (e.g., 13,000 rpm for 10 min).[11] Analyze the supernatant for pimeloyl-CoA formation using reverse-phase HPLC or mass spectrometry.
Protocol 2: Reconstitution of the E. coli Pathway to Dethiobiotin (DTB)
This protocol describes a multi-enzyme system to produce dethiobiotin (a downstream product) from malonyl-CoA, demonstrating the activity of the reconstituted BioC/BioH pathway.
Materials:
-
Cell-free extract from an appropriate E. coli strain (e.g., a strain overexpressing the late-stage biotin synthesis enzymes but lacking bioC and bioH) or a cocktail of all purified enzymes (BioC, FAS enzymes, BioH, BioF, BioA, BioD, BioB).
-
Malonyl-CoA stock solution (e.g., 20 mM)
-
S-adenosylmethionine (SAM) stock solution (10 mM, fresh)
-
NADPH stock solution (50 mM)
-
L-alanine stock solution (100 mM)
-
ATP stock solution (100 mM, pH 7.5)
-
Reaction Buffer (e.g., M9 minimal medium components or Tris-HCl with necessary cofactors)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction. For a 200 µL reaction:
-
10 µL 20 mM Malonyl-CoA (Final: 1 mM)
-
10 µL 10 mM SAM (Final: 0.5 mM)
-
4 µL 50 mM NADPH (Final: 1 mM)
-
5 µL 100 mM L-alanine (Final: 2.5 mM)
-
5 µL 100 mM ATP (Final: 2.5 mM)
-
Sufficient volume of cell-free extract or purified enzyme cocktail.
-
Reaction buffer to 200 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours.[5]
-
Termination: Terminate the reaction by heating at 100°C for 10 minutes.[5]
-
Analysis: Centrifuge the sample to pellet debris. The formation of dethiobiotin (DTB) in the supernatant can be quantified using a bioassay with a biotin-auxotrophic E. coli strain (e.g., ΔbioF) or by LC-MS.[5]
References
- 1. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. KEGG PATHWAY: eco00780 [kegg.jp]
- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. α-proteobacteria synthesize biotin precursor pimeloyl-ACP using BioZ 3-ketoacyl-ACP synthase and lysine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Application Notes and Protocols for Metabolomic Profiling of Aromatic Compound-Degrading Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic compounds are a major class of environmental pollutants, many of which are toxic and carcinogenic. Certain bacteria have evolved sophisticated metabolic pathways to degrade these compounds, utilizing them as a source of carbon and energy. Understanding the metabolic intricacies of these bacteria is crucial for developing effective bioremediation strategies and for potential applications in biocatalysis and drug development. Metabolomics, the comprehensive analysis of small-molecule metabolites, offers a powerful lens to investigate these degradation pathways and the cellular responses to aromatic compounds.
This document provides detailed application notes and experimental protocols for the metabolomic profiling of aromatic compound-degrading bacteria. It covers the entire workflow from bacterial cultivation to data analysis, with a focus on providing actionable protocols and clear data presentation.
Experimental Design and Workflow
A typical metabolomics study of aromatic compound-degrading bacteria involves several key stages. The overall workflow is designed to capture a snapshot of the bacterial metabolome in response to exposure to aromatic compounds.
Caption: Overall experimental workflow for metabolomic profiling.
Detailed Experimental Protocols
Bacterial Cultivation and Exposure to Aromatic Compounds
This protocol is designed for a model organism like Pseudomonas putida, known for its ability to degrade a wide range of aromatic compounds.
Materials:
-
Pseudomonas putida strain (e.g., KT2440)
-
Minimal salt medium (MSM), e.g., M9 minimal salts
-
Carbon source (e.g., glucose, succinate)
-
Aromatic compound of interest (e.g., toluene, naphthalene (B1677914), benzoate)
-
Sterile culture flasks or bioreactor
-
Incubator shaker
Protocol:
-
Prepare Media: Prepare M9 minimal medium and autoclave. Prepare separate sterile stock solutions of the primary carbon source (e.g., 20% w/v glucose) and the aromatic compound. For volatile compounds like toluene, it may be supplied in the vapor phase.
-
Pre-culture: Inoculate a single colony of P. putida into 5 mL of a rich medium (e.g., LB broth) and grow overnight at 30°C with shaking (200 rpm).
-
Main Culture (Control): Inoculate a flask containing 50 mL of M9 medium with the primary carbon source (e.g., 10 mM glucose) with the overnight pre-culture to an initial optical density at 600 nm (OD600) of 0.05.
-
Main Culture (Experimental): Inoculate a separate flask containing 50 mL of M9 medium with the primary carbon source and the aromatic compound (e.g., 5 mM benzoate) to an initial OD600 of 0.05.
-
Incubation: Incubate all flasks at 30°C with shaking (200 rpm). Monitor cell growth by measuring OD600 periodically.
-
Harvesting: Harvest bacterial cells during the mid-exponential growth phase. This is crucial as the metabolome can change significantly in different growth phases.
Metabolism Quenching and Metabolite Extraction
Rapidly stopping all enzymatic activity is critical for an accurate representation of the metabolome at the time of harvesting.[1][2]
Materials:
-
60% (v/v) Methanol (B129727), pre-chilled to -40°C
-
Centrifuge capable of reaching low temperatures
-
Lyophilizer or vacuum concentrator
-
Extraction solvent (e.g., 80% methanol, chloroform/methanol/water mixture)
Protocol:
-
Quenching: For a 10 mL culture sample, rapidly add it to 40 mL of pre-chilled 60% methanol. The large volume of cold methanol ensures instantaneous quenching of metabolic activity.[1]
-
Cell Pellet Collection: Centrifuge the quenched cell suspension at 5,000 x g for 10 minutes at -20°C.
-
Supernatant (Extracellular Metabolites): Carefully decant the supernatant and store it at -80°C for the analysis of extracellular metabolites.
-
Cell Pellet (Intracellular Metabolites): The cell pellet contains the intracellular metabolites.
-
Extraction: Resuspend the cell pellet in 1 mL of cold extraction solvent (e.g., 80% methanol). Vortex vigorously for 1 minute.
-
Cell Lysis: Disrupt the cells using a bead beater or sonicator while keeping the samples on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant containing the intracellular metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
GC-MS Analysis of Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile metabolites. Derivatization is often required to increase the volatility of polar metabolites like amino acids and organic acids.
Materials:
-
Derivatization reagents: Methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system with a suitable column (e.g., DB-5ms)
-
Autosampler vials with inserts
Protocol:
-
Derivatization:
-
Re-dissolve the dried metabolite extract in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
LC-MS Analysis of Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for the analysis of a wide range of polar and non-polar metabolites without the need for derivatization.
Materials:
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol, formic acid)
-
LC-MS system with a reverse-phase or HILIC column
-
Autosampler vials
Protocol:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent (e.g., 50% methanol).
-
LC-MS Analysis:
-
Inject 5-10 µL of the reconstituted sample into the LC-MS.
-
LC Conditions (Example for Reverse-Phase):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions (Example for Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.5 kV
-
Scan Range: m/z 70-1000
-
Data Acquisition: Perform MS1 scans and data-dependent MS2 scans for fragmentation and identification.
-
-
Data Presentation and Analysis
Quantitative Data Summary
The following table presents example quantitative data from a metabolomics study of Pseudomonas putida KT2440 grown on different aromatic compounds (p-coumarate and ferulate) compared to a control substrate (succinate). The data is adapted from supplementary materials of a study by Rodriguez et al. (2022) and represents the relative abundance of key metabolites.[3][4]
| Metabolite | Pathway | Relative Abundance (p-coumarate vs. Succinate) | Relative Abundance (Ferulate vs. Succinate) |
| Pyruvate | Glycolysis/Gluconeogenesis | 1.8 | 2.1 |
| Acetyl-CoA | Central Metabolism | 2.5 | 3.0 |
| Citrate | TCA Cycle | 1.5 | 1.7 |
| Isocitrate | TCA Cycle | 1.2 | 1.3 |
| α-Ketoglutarate | TCA Cycle | 0.8 | 0.9 |
| Succinate | TCA Cycle | 0.7 | 0.6 |
| Fumarate | TCA Cycle | 0.9 | 0.8 |
| Malate | TCA Cycle | 1.1 | 1.2 |
| Protocatechuate | Aromatic Degradation | 15.2 | 18.5 |
| Vanillate | Aromatic Degradation | Not Detected | 25.4 |
| 4-Hydroxybenzoate | Aromatic Degradation | 10.8 | 12.3 |
| Glucose-6-phosphate | Pentose Phosphate Pathway | 1.3 | 1.5 |
| Fructose-6-phosphate | Glycolysis | 1.4 | 1.6 |
| Phenylalanine | Amino Acid Metabolism | 0.9 | 0.9 |
| Tyrosine | Amino Acid Metabolism | 0.8 | 0.8 |
Data Processing and Statistical Analysis
-
Data Processing: Raw data from GC-MS and LC-MS should be processed using software like XCMS, MetaboAnalyst, or vendor-specific software. This involves peak detection, retention time correction, and peak alignment.
-
Statistical Analysis:
-
Univariate Analysis: Perform t-tests or ANOVA to identify individual metabolites that are significantly different between control and experimental groups.
-
Multivariate Analysis: Use Principal Component Analysis (PCA) to visualize the overall variance in the dataset and identify outliers. Partial Least Squares Discriminant Analysis (PLS-DA) can be used to build a model that distinguishes between the different experimental conditions and to identify the most influential metabolites.
-
Signaling and Metabolic Pathways
Transcriptional Regulation of Aromatic Compound Degradation
The degradation of aromatic compounds is tightly regulated at the transcriptional level to ensure that the necessary enzymes are only produced when the substrate is present. A common regulatory mechanism involves LysR-type transcriptional regulators (LTTRs).[5][6]
Caption: Generalized signaling pathway for LTTR-mediated regulation.
Metabolic Pathway for Naphthalene Degradation
Naphthalene is a model polycyclic aromatic hydrocarbon (PAH) whose degradation pathway has been extensively studied in Pseudomonas species. The pathway involves a series of enzymatic reactions that ultimately convert naphthalene into central metabolites.[7][8]
Caption: Aerobic degradation pathway of naphthalene to catechol.
Conclusion
Metabolomic profiling is an indispensable tool for elucidating the complex metabolic networks involved in the bacterial degradation of aromatic compounds. The protocols and guidelines presented here provide a robust framework for conducting such studies. By combining detailed experimental procedures with advanced analytical techniques and bioinformatics, researchers can gain valuable insights into the biochemical capabilities of these remarkable microorganisms, paving the way for innovative solutions in bioremediation and biotechnology.
References
- 1. DbdR, a New Member of the LysR Family of Transcriptional Regulators, Coordinately Controls Four Promoters in the Thauera aromatica AR-1 3,5-Dihydroxybenzoate Anaerobic Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in fatty acid composition in Pseudomonas putida and Pseudomonas stutzeri during naphthalene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative decoding of coupled carbon and energy metabolism in Pseudomonas putida for lignin carbon utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: LC-MS Analysis of Dicarboxylic Acyl-CoAs
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the LC-MS analysis of dicarboxylic acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter.
Sample Preparation
-
Question: What are the most common issues during sample preparation for dicarboxylic acyl-CoA analysis and how can I mitigate them?
-
Answer: A primary challenge in sample preparation is the inherent instability of acyl-CoA thioesters in aqueous solutions. To minimize degradation, it is crucial to work quickly and at low temperatures. Common strategies involve immediate protein precipitation after sample collection using agents like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[1] Another approach is solvent precipitation with ice-cold methanol (B129727) or a mixture of acetonitrile (B52724) and isopropanol (B130326).[2][3] For cleaner samples and to reduce matrix effects, solid-phase extraction (SPE) is often employed after initial extraction to purify the acyl-CoAs.[1][4]
-
Question: My sample recovery is low. What steps can I take to improve it?
-
Answer: Low recovery can stem from several factors. Ensure your extraction solvent is efficient for the target dicarboxylic acyl-CoAs. While organic solvents like methanol are effective, some protocols suggest a mixture of acetonitrile and isopropanol for better recovery of a broad range of acyl-CoAs.[2][3] If using SPE, make sure the cartridge type and elution solvents are optimized for your analytes. It has been noted that some sample preparation methods, particularly those involving SPE, can lead to the loss of more polar species like pantothenate and dephospho-CoA.[1] The use of an appropriate internal standard, such as an odd-chain or isotopically labeled acyl-CoA, is critical to accurately assess and correct for recovery variability.[1][2]
Chromatography
-
Question: I am observing poor peak shape (tailing or broadening) for my dicarboxylic acyl-CoAs. How can I improve this?
-
Answer: Poor peak shape is a frequent issue in acyl-CoA analysis. For long-chain acyl-CoAs, peak broadening is common.[4] Several strategies can address this:
-
Mobile Phase pH: Operating at a higher pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for long-chain species by reducing interactions with the stationary phase.[5][6]
-
Column Chemistry: While C18 columns are widely used, a C8 stationary phase may provide better separation for a range of acyl-CoAs from short to long chains.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for separating polar compounds like acyl-CoAs.[7][8]
-
Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can improve peak shape, but they can be difficult to remove from the LC system.[5]
-
Gradient Optimization: A high percentage of organic solvent in the initial gradient conditions can help improve the peak shape of long-chain acyl-CoAs, but this may cause co-elution of shorter, isobaric species.[4] Careful optimization of the gradient is essential.
-
-
Question: How do I resolve co-eluting isobaric dicarboxylic acyl-CoAs?
-
Answer: The co-elution of isobaric species, such as methylmalonyl-CoA and succinyl-CoA, is a significant challenge.[4] Optimizing your chromatographic method is key. This can involve adjusting the mobile phase composition, gradient profile, and column temperature.[4] Employing a column with a different selectivity, such as a C8 instead of a C18, may also aid in separation.[4] In cases where chromatographic separation is incomplete, the use of high-resolution mass spectrometry can help distinguish between isobars if their exact masses differ sufficiently.
Mass Spectrometry
-
Question: I am experiencing significant ion suppression in my analysis. What are the likely causes and how can I minimize it?
-
Answer: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, leading to reduced signal intensity.[9][10][11] The primary causes are inadequate sample cleanup and co-elution of matrix components like phospholipids.[9][12] To mitigate ion suppression:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[4][11]
-
Optimize Chromatography: Adjust your chromatographic method to separate the dicarboxylic acyl-CoAs from the regions where matrix components elute.[11][13]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for ion suppression, as the internal standard will be affected similarly to the analyte.
-
Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.
-
-
Question: What are the characteristic fragmentation patterns for dicarboxylic acyl-CoAs that I should look for in my MS/MS analysis?
-
Answer: In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[4][13][14] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[14] For acyl-dephospho-CoAs, a neutral loss of 427 Da is characteristic.[4][14] These predictable fragmentation patterns are highly useful for developing selective multiple reaction monitoring (MRM) methods for quantification.[4][14]
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for acyl-CoA analysis from the literature. These values can vary depending on the specific compound, matrix, and instrumentation.
| Analyte | LOD (nM) | LOQ (nM) | Reference |
| Free CoA | - | - | [4] |
| Acetyl-CoA | 2 | 7 | [4] |
| Propionyl-CoA | 3 | 10 | [4] |
| Butyryl-CoA | 4 | 13 | [4] |
| Isovaleryl-CoA | 133 | 443 | [4] |
| Hexanoyl-CoA | 2 | 7 | [4] |
| Octanoyl-CoA | 2 | 7 | [4] |
| Decanoyl-CoA | 2 | 7 | [4] |
| Lauroyl-CoA | 2 | 7 | [4] |
| Myristoyl-CoA | 2 | 7 | [4] |
| Palmitoyl-CoA | 2 | 7 | [4] |
| Stearoyl-CoA | 2 | 7 | [4] |
| Oleoyl-CoA | 2 | 7 | [4] |
| Linoleoyl-CoA | 2 | 7 | [4] |
Experimental Protocols
Protocol 1: Dicarboxylic Acyl-CoA Extraction from Tissue
This protocol is a general guideline for the extraction of dicarboxylic acyl-CoAs from tissue samples.
-
Homogenization: Weigh approximately 40 mg of frozen tissue and place it in a 2 mL tube on ice. Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of an ice-cold acetonitrile:2-propanol:methanol (3:1:1) solvent mixture containing a suitable internal standard (e.g., heptadecanoyl-CoA).[2]
-
Homogenize: Homogenize the sample on ice using a tissue homogenizer.
-
Extraction: Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[2]
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, and transfer it to a clean tube for LC-MS/MS analysis.[2]
Protocol 2: LC-MS/MS Analysis of Dicarboxylic Acyl-CoAs
This is a general workflow for the analysis of dicarboxylic acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Utilize a C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH 5.0.[4]
-
Mobile Phase B: 98% acetonitrile in 5 mM ammonium formate, pH 6.3.[4]
-
Gradient:
-
Initial: 0% B for 2 min.
-
Ramp to 60% B over 8 min.
-
Ramp to 90% B in 1 min and hold for 19 min.
-
Return to initial conditions and re-equilibrate for 10 min.[4]
-
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 42°C.[4]
-
Autosampler Temperature: 5°C.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Program the instrument to monitor for the specific precursor-to-product ion transitions for your target dicarboxylic acyl-CoAs, often utilizing the neutral loss of 507 Da.[4][14]
-
Visualizations
Caption: Experimental workflow for LC-MS analysis of dicarboxylic acyl-CoAs.
Caption: Simplified overview of fatty acid β-oxidation and the formation of dicarboxylic acyl-CoAs.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. littlemsandsailing.com [littlemsandsailing.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
improving stability of 3-Ketopimelyl-CoA during extraction
Welcome to the technical support center for the extraction of 3-Ketopimelyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and stable extraction of this labile metabolite.
Understanding the Challenges
This compound is an intermediate in various metabolic pathways and is inherently unstable due to two primary chemical features:
-
Thioester Bond: The high-energy thioester bond is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions.
-
β-Keto Acid Moiety: The β-keto group makes the molecule prone to decarboxylation, a reaction that can be accelerated by heat.
Therefore, successful extraction requires rapid quenching of enzymatic activity, maintenance of acidic conditions, and low temperatures throughout the procedure.
Troubleshooting Guides
Problem 1: Low or No Detectable this compound in the Final Extract
| Possible Cause | Recommended Solution |
| Enzymatic Degradation | Ensure immediate and effective quenching of metabolic activity. For cell cultures, rapidly harvest and freeze cells in liquid nitrogen. For tissues, freeze-clamp the tissue in situ before homogenization. |
| Chemical Degradation (Hydrolysis) | Maintain a low pH (ideally between 4.0 and 5.0) throughout the extraction process. Use an acidic extraction buffer (e.g., 100 mM KH₂PO₄, pH 4.9). |
| Chemical Degradation (Decarboxylation) | Keep samples on ice or at 4°C at all times. Avoid any heating steps. |
| Inefficient Extraction | Ensure thorough cell lysis or tissue homogenization in the presence of the extraction solvent. Sonication on ice can improve extraction efficiency. |
| Loss during Purification | If using solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is appropriate for a polar, acidic analyte. |
Problem 2: High Variability Between Replicate Extractions
| Possible Cause | Recommended Solution |
| Inconsistent Quenching | Standardize the time between sample harvesting and quenching to be as short as possible. |
| Temperature Fluctuations | Use pre-chilled tubes, buffers, and solvents. Perform all centrifugation steps in a pre-cooled centrifuge. |
| Incomplete Phase Separation | If performing a liquid-liquid extraction, ensure complete separation of the aqueous and organic phases before proceeding. Centrifugation can aid in phase separation. |
| Variable SPE Recovery | Ensure consistent loading, washing, and elution volumes and flow rates during solid-phase extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
A1: An acidic pH in the range of 4.0 to 5.0 is recommended to minimize both the hydrolysis of the thioester bond and the decarboxylation of the β-keto acid moiety.
Q2: Can I store my samples before extracting this compound?
A2: It is highly recommended to process samples immediately after harvesting. If storage is unavoidable, flash-freeze the cell pellet or tissue in liquid nitrogen and store at -80°C. Minimize the storage time as much as possible.
Q3: What type of solid-phase extraction (SPE) column is suitable for purifying this compound?
A3: A strong anion exchange (SAX) SPE column can be effective for purifying acidic molecules like this compound. Alternatively, a mixed-mode or polymeric reversed-phase column that retains polar compounds can be used.
Q4: How can I be sure that the this compound is not degrading during my extraction?
A4: To assess stability, you can spike a known amount of a commercially available, structurally similar stable isotope-labeled acyl-CoA standard into your sample at the beginning of the extraction and monitor its recovery.
Q5: What are the primary degradation products of this compound to look out for?
A5: The two main degradation products are pimelyl-CoA (from decarboxylation) and 3-ketopimelic acid (from thioester hydrolysis). Monitoring for the presence of these compounds can give an indication of sample degradation.
Data Presentation: Stability of a Representative β-Ketoacyl-CoA
The following tables summarize the expected stability of a generic β-ketoacyl-CoA under various conditions. This data is illustrative and based on the known chemical properties of this class of molecules.
Table 1: Effect of pH on the Stability of a Representative β-Ketoacyl-CoA
| pH | Temperature (°C) | Incubation Time (hours) | Estimated Remaining Compound (%) |
| 3.0 | 4 | 1 | >95 |
| 5.0 | 4 | 1 | >98 |
| 7.0 | 4 | 1 | ~85 |
| 9.0 | 4 | 1 | <60 |
Table 2: Effect of Temperature on the Stability of a Representative β-Ketoacyl-CoA at pH 5.0
| Temperature (°C) | Incubation Time (minutes) | Estimated Remaining Compound (%) |
| 4 | 60 | >98 |
| 25 | 60 | ~90 |
| 37 | 60 | <70 |
| 50 | 60 | <40 |
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Cells
-
Harvesting and Quenching:
-
Rapidly harvest bacterial cells by centrifugation at 4°C.
-
Immediately discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
-
Extraction:
-
To the frozen cell pellet, add 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile:Methanol (B129727):Water, 40:40:20, with 0.1 M formic acid).
-
Immediately vortex for 30 seconds.
-
Incubate on ice for 15 minutes, with vortexing every 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Purification (Optional - Solid-Phase Extraction):
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the pellet in 500 µL of SPE loading buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0).
-
Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of loading buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of loading buffer.
-
Elute the this compound with 1 mL of elution buffer (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Immediately neutralize the eluate with formic acid.
-
-
Analysis:
-
Evaporate the final sample to dryness and reconstitute in a suitable solvent for your analytical platform (e.g., LC-MS/MS).
-
Visualizations
Caption: Workflow for the extraction of this compound.
Technical Support Center: Quantification of 3-Ketopimelyl-CoA
Welcome to the technical support center for the quantification of 3-Ketopimelyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a dicarboxylic acyl-coenzyme A thioester. It is an intermediate in the biotin (B1667282) biosynthesis pathway in some bacteria, where it is synthesized from glutaryl-CoA and malonyl-ACP.[1][2] Accurate quantification of this compound is crucial for studying bacterial metabolism, antibiotic development, and in research areas exploring fatty acid metabolism and related metabolic disorders.
Q2: What are matrix effects and how do they affect this compound quantification?
A2: Matrix effects are the alteration of ionization efficiency for an analyte, like this compound, due to co-eluting compounds from the sample matrix (e.g., cell lysates, plasma). This can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[3][4][5] Given its polar nature as a dicarboxylic acyl-CoA, this compound is susceptible to interference from salts, phospholipids (B1166683), and other polar metabolites present in biological samples.
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. Here, a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will reveal a dip or peak in the baseline signal at the retention time of this compound if matrix effects are present. Quantitatively, you can compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[5]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and is it necessary for this compound quantification?
A4: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms are replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N). A SIL-IS for this compound would be the ideal internal standard. It co-elutes with the analyte and experiences the same degree of matrix effects, allowing for highly accurate correction of signal suppression or enhancement.[1][6] While not strictly necessary if other validation methods are in place, using a SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis and is highly recommended for overcoming matrix effects.[1][6]
Troubleshooting Guide
Problem 1: Poor peak shape or tailing for this compound.
-
Possible Cause: Suboptimal chromatographic conditions or interaction with the analytical column. Dicarboxylic acyl-CoAs can exhibit poor peak shape on standard C18 columns.
-
Solution:
-
Optimize Mobile Phase: Ensure the mobile phase contains an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or a weak acid like formic acid to improve peak shape. A final concentration of 5-10 mM ammonium acetate is a good starting point.
-
Column Selection: Consider using a C8 reversed-phase column, which has been shown to provide good separation for a range of acyl-CoAs.[7]
-
Gradient Optimization: Adjust the gradient elution to ensure adequate separation from other polar metabolites.
-
Problem 2: Low recovery of this compound during sample preparation.
-
Possible Cause: Inefficient extraction method or degradation of the analyte. Acyl-CoAs can be unstable, particularly in alkaline or strongly acidic conditions.
-
Solution:
-
Choice of Extraction Solvent: For polar acyl-CoAs, protein precipitation with 5-sulfosalicylic acid (SSA) has been shown to offer better recovery compared to trichloroacetic acid (TCA) followed by solid-phase extraction (SPE).[8][9] A final concentration of 2.5% SSA can be effective.
-
Temperature Control: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation.
-
Solid-Phase Extraction (SPE): If further cleanup is needed, use a weak anion exchange or a mixed-mode SPE cartridge. Condition the cartridge properly and use an appropriate elution solvent, such as a mixture of methanol (B129727) and a volatile buffer like ammonium formate.[7]
-
Problem 3: Significant ion suppression or enhancement observed.
-
Possible Cause: Co-elution of matrix components such as phospholipids or salts.
-
Solution:
-
Improve Sample Cleanup:
-
Liquid-Liquid Extraction (LLE): Perform an LLE with a non-polar solvent like hexane (B92381) to remove lipids prior to protein precipitation.
-
Solid-Phase Extraction (SPE): A well-chosen SPE protocol can effectively remove interfering compounds.
-
-
Chromatographic Separation: Modify the LC gradient to separate the elution of this compound from the regions of significant matrix interference identified through post-column infusion.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[2] This is a viable option if the concentration of this compound is high enough for detection after dilution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[1][6]
-
Experimental Protocols
Protocol 1: Sample Preparation using Sulfosalicylic Acid (SSA) Precipitation
This protocol is adapted from a method for short-chain acyl-CoAs and is suitable for the extraction of polar acyl-CoAs like this compound from cell cultures.[8][9]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Deproteinization: Add ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) to the cell pellet. Vortex thoroughly.
-
Internal Standard Spiking: Add the internal standard (ideally a SIL-IS for this compound) to the lysate.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general method that can be adapted for this compound.
-
Liquid Chromatography:
-
Column: Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) or similar.[7]
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da.[7][9][10] For this compound (exact mass to be determined), the primary MRM transition would be:
-
Q1 (Precursor Ion): [M+H]⁺
-
Q3 (Product Ion): [M+H-507]⁺
-
-
A secondary, confirmatory transition can also be monitored.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
The following table summarizes recovery data for various short-chain acyl-CoAs using two different extraction methods. While specific data for this compound is not available, these values for structurally related molecules can serve as a useful reference.
| Analyte | Recovery with TCA + SPE (%) | Recovery with 2.5% SSA (%) | Data Source |
| Malonyl-CoA | 26 | 74 | [9] |
| Acetyl-CoA | 36 | 59 | [9] |
| Propionyl-CoA | 62 | 80 | [9] |
| Isovaleryl-CoA | 58 | 59 | [9] |
| Free CoA | 1 | 74 | [9] |
Data is presented as the percentage recovery relative to a neat standard solution.
Visualizations
References
- 1. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in purifying 3-Ketopimelyl-CoA from complex mixtures
Welcome to the technical support center for the purification of 3-Ketopimelyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating this molecule from complex mixtures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Disclaimer: Direct experimental data and established protocols for the purification of this compound are limited in publicly available literature. The guidance provided here is based on established methods for the purification of structurally similar β-ketoacyl-CoA and other acyl-CoA thioesters. These recommendations should be considered as a starting point for developing a specific purification protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound, a β-ketoacyl-CoA thioester, stem from its inherent instability and the complexity of the biological mixtures in which it is typically found. Key challenges include:
-
Chemical Instability: The β-keto group makes the molecule susceptible to decarboxylation and hydrolysis, especially under non-optimal pH and temperature conditions. The thioester bond is also prone to hydrolysis.
-
Enzymatic Degradation: Cell lysates contain various enzymes, such as thioesterases, that can degrade this compound.
-
Low Abundance: this compound is often present at low concentrations in biological samples, making its detection and isolation difficult.
-
Co-purification of Similar Molecules: Complex mixtures contain numerous other CoA derivatives and lipids with similar physicochemical properties, leading to challenges in achieving high purity.
Q2: What are the recommended initial steps for purifying this compound from a cell lysate?
A recommended starting workflow involves rapid and gentle extraction followed by initial separation steps to stabilize the molecule and remove bulk contaminants.
-
Rapid Cell Lysis: Minimize the time between cell harvesting and extraction to reduce enzymatic degradation. Sonication or bead beating on ice are common methods.
-
Protein Precipitation: Immediately after lysis, precipitate proteins using methods like acid precipitation (e.g., with perchloric acid) or solvent precipitation (e.g., with acetonitrile (B52724) or methanol), followed by centrifugation at low temperatures.
-
Solid-Phase Extraction (SPE): Use a C18 or similar reversed-phase SPE cartridge to desalt the sample and remove highly polar and non-polar contaminants. This step also helps to concentrate the sample.
Q3: Which chromatographic techniques are most suitable for purifying this compound?
A multi-step chromatographic approach is often necessary to achieve high purity.
-
Ion-Exchange Chromatography (IEC): Anion-exchange chromatography can be effective due to the net negative charge of the CoA molecule. A step or gradient elution with increasing salt concentration can separate different CoA species.[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating acyl-CoAs based on their hydrophobicity. A C18 column with a water/acetonitrile or water/methanol (B129727) gradient containing a low concentration of an ion-pairing agent (like triethylamine (B128534) or ammonium (B1175870) acetate) or an acid (like formic acid or acetic acid) is commonly used.[3][4][5]
-
Affinity Chromatography: If an antibody or a specific binding protein for this compound is available, affinity chromatography can provide a highly specific purification step.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of this compound | Degradation during sample preparation: The molecule is unstable and susceptible to enzymatic and chemical degradation. | - Work quickly and at low temperatures (0-4°C) throughout the purification process.- Immediately inactivate enzymes after cell lysis using acid or organic solvent precipitation.- Maintain a slightly acidic pH (around 4-6) to improve stability. |
| Inefficient extraction: The molecule is not effectively released from the cellular matrix. | - Test different lysis methods (e.g., sonication, French press, bead beating) to ensure complete cell disruption.- Ensure the extraction buffer is compatible with downstream purification steps. | |
| Poor resolution in HPLC | Inappropriate column or mobile phase: The selected conditions are not optimal for separating this compound from contaminants. | - Column: Experiment with different stationary phases (e.g., C18, C8, Phenyl).- Mobile Phase: Optimize the gradient slope and the organic solvent (acetonitrile vs. methanol).- pH: Adjust the pH of the mobile phase to alter the ionization state of the molecule and contaminants. For acidic compounds, a lower pH generally increases retention in reversed-phase HPLC.[6]- Ion-Pairing Agent: Introduce an ion-pairing agent to the mobile phase to improve peak shape and retention of the anionic this compound. |
| Co-elution with other CoA derivatives | Similar physicochemical properties: Other acyl-CoAs in the mixture have similar retention times under the chosen conditions. | - Employ orthogonal purification methods. For example, follow ion-exchange chromatography with reversed-phase HPLC.- Utilize high-resolution mass spectrometry (LC-MS) for accurate identification and quantification of the target molecule in mixed fractions. |
| Broad or tailing peaks in HPLC | Secondary interactions with the stationary phase: The analyte interacts with residual silanol (B1196071) groups on the silica-based column. | - Use an end-capped HPLC column.- Add a competing base (e.g., triethylamine) to the mobile phase to block silanol interactions.- Operate at a lower pH to suppress the ionization of silanol groups. |
| Column overload: Too much sample has been injected onto the column. | - Reduce the sample injection volume or concentration. |
Data Presentation
Due to the lack of specific quantitative data for this compound purification, the following table presents representative data for the purification of other acyl-CoA thioesters to provide an expected range of performance.
Table 1: Representative Purification Yields for Acyl-CoA Thioesters Using Different Methods.
| Acyl-CoA Derivative | Purification Method | Starting Material | Yield (%) | Purity (%) | Reference |
| Aromatic CoA Esters | Solid-Phase Extraction | Enzymatic Synthesis Reaction | up to 80 | >95 | [7] |
| Acetoacetyl CoA Thiolase | Nickel-Affinity Chromatography | E. coli Lysate | 55 | >90 | [8][9] |
| Acetyl-CoA Carboxylase | Ammonium Sulfate, Gel Filtration, Affinity Chromatography | Diatom Lysate | ~16 (calculated from 600-fold purification) | Near Homogeneity | [4] |
Experimental Protocols
The following are generalized protocols for key experiments, adapted from methods used for similar compounds.
Protocol 1: General Procedure for Solid-Phase Extraction (SPE) of Acyl-CoAs
-
Condition the Cartridge: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of water.
-
Load the Sample: Acidify the aqueous sample extract (e.g., with formic acid to a final concentration of 0.1%) and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with one column volume of water to remove salts and polar impurities.
-
Elute: Elute the acyl-CoAs with methanol or acetonitrile. The elution can be performed in a stepwise manner with increasing concentrations of organic solvent to achieve some fractionation.
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable buffer for downstream analysis or further purification.
Protocol 2: General Procedure for Reversed-Phase HPLC of Acyl-CoAs
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes. The exact gradient will need to be optimized. For example, 5% to 95% B over 25 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 260 nm (for the adenine (B156593) base of CoA).
-
Injection Volume: 10-50 µL.
Visualizations
Diagram 1: General Workflow for the Purification of this compound
References
- 1. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
resolving isomeric intermediates in benzoate degradation analysis
Welcome to the technical support center for resolving isomeric intermediates in benzoate (B1203000) degradation analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomeric intermediates of benzoate degradation?
A1: The primary challenge lies in the similar physicochemical properties of isomers.[1] Positional and structural isomers often have nearly identical molecular weights and polarities, leading to co-elution in standard chromatographic systems.[1][2] For instance, intermediates like ortho-, meta-, and para-hydroxybenzoic acid are difficult to resolve without specialized methods.[2][3] Techniques like capillary electrophoresis (CE) have shown high efficiency in separating such isomers, sometimes outperforming traditional liquid or gas chromatography methods.[2]
Q2: What are the primary metabolic pathways for benzoate degradation, and where do isomeric intermediates typically arise?
A2: Bacteria utilize several strategies for benzoate degradation, primarily divided into aerobic and anaerobic pathways.[4][5]
-
Aerobic Pathways: Under aerobic conditions, degradation often begins with the oxidation of benzoate by mono- or dioxygenases to form dihydroxylated intermediates like catechol or protocatechuate.[4][6] Another aerobic route is the CoA-dependent epoxide pathway, which starts with the activation of benzoate to benzoyl-CoA.[4] Isomers can be generated during these initial hydroxylation steps.
-
Anaerobic Pathways: In the absence of oxygen, benzoate is first converted to benzoyl-CoA, which is a central intermediate.[4][5][7] The aromatic ring is then reduced and cleaved.[7][8] Different fluorobenzoate isomers, for example, have been studied to understand these initial metabolic steps.[9]
Below is a simplified diagram illustrating the divergence of these pathways.
Caption: High-level overview of aerobic and anaerobic benzoate degradation pathways.
Troubleshooting Guides
Q3: My GC-MS analysis shows poor peak shape (tailing or fronting) for benzoate intermediates. What are the common causes and solutions?
A3: Poor peak shape in GC-MS is a frequent issue, often stemming from sample activity, column overload, or improper method parameters.[10] Benzoic acid itself is not volatile enough for direct GC analysis and requires derivatization to improve peak shape and sensitivity.[11]
Common Causes & Solutions:
-
Active Sites: Polar analytes can interact with active sites in the inlet liner or the front of the column, causing peak tailing.[10]
-
Solution: Use an ultra-inert liner and perform regular maintenance, including clipping the first meter of the column.[10]
-
-
Insufficient Derivatization: Incomplete conversion of polar carboxylic acids to more volatile esters will lead to tailing.
-
Solution: Optimize the derivatization reaction. Ensure the sample is dry and use an excess of the derivatizing agent. Heat the reaction to ensure it goes to completion.[11]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[12]
-
Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a higher capacity.[12]
-
Below is a troubleshooting workflow for GC-MS peak shape issues.
Caption: Troubleshooting workflow for common GC-MS peak shape problems.
Q4: I'm experiencing low sensitivity and inconsistent results with my LC-MS/MS analysis. How can I troubleshoot this?
A4: Low sensitivity and variability in LC-MS/MS are often linked to matrix effects, ion suppression, or issues with sample preparation and chromatography.[13][14]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The first step is to ensure your sample cleanup is effective. Biological samples contain proteins and other macromolecules that can interfere with analysis.[14] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are critical.[14]
-
Check for Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your target analytes in the MS source.[13]
-
Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components.[13] Modifying the gradient or trying a column with a different selectivity can help.[15] Using an internal standard that is chemically similar to the analyte can also help correct for these effects.[16]
-
-
Optimize MS Source Conditions: Ensure that parameters like gas flows, temperatures, and voltages are optimized for your specific analytes.
-
Mobile Phase Integrity: Always use fresh, high-purity, LC-MS grade solvents and additives.[15] Bacterial growth or degradation of mobile phase components can cause baseline noise and inconsistent retention times.[15][17]
Table 1: Comparison of Analytical Techniques for Benzoate Isomer Analysis
| Technique | Principle | Advantages | Common Issues & Limitations |
| HPLC-UV/DAD | Separation based on partitioning between liquid and solid phases.[18] | High resolution, versatile, sensitive.[18] | May not resolve all positional isomers without specialized columns or methods. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[18] | High sensitivity and specificity; excellent for volatile derivatives.[11] | Requires derivatization for polar compounds like benzoic acid; risk of thermal degradation.[11] |
| LC-MS/MS | Combines liquid chromatography with tandem mass spectrometry. | Superior sensitivity and selectivity, suitable for complex matrices.[14] | Prone to matrix effects and ion suppression; requires careful method development.[13][14] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[3] | High resolution for isomers, rapid analysis, small sample volumes.[2][3][18] | Lower concentration sensitivity compared to MS methods; precision can be an issue. |
Experimental Protocols
Protocol 1: Derivatization of Benzoic Acid for GC-MS Analysis
This protocol describes a common method for converting benzoic acid into its more volatile methyl ester for GC-MS analysis.
Materials:
-
Dried sample extract containing benzoic acid intermediates.
-
Derivatization reagent (e.g., BF3-Methanol or diazomethane).
-
Hexane or Ethyl Acetate (GC grade).
-
Saturated sodium bicarbonate solution.
-
Heating block or water bath.
-
GC vials.
Procedure:
-
Ensure the sample extract is completely dry, as water can interfere with the derivatization reaction.
-
Add an excess of the derivatization reagent (e.g., 1 mL of BF3-Methanol) to the dried extract in a sealed vial.[11]
-
Cap the vial tightly and heat at 60-70°C for approximately 30 minutes to ensure the reaction is complete.[11]
-
Allow the vial to cool to room temperature.
-
Carefully quench the reaction by adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the resulting methyl benzoate into a non-polar organic solvent like hexane. Vortex thoroughly.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a clean GC vial for analysis.
Protocol 2: General Workflow for LC-MS/MS Analysis
This protocol provides a general workflow for identifying and quantifying benzoate intermediates.
Caption: General experimental workflow for LC-MS/MS analysis of metabolites.
Table 2: Typical GC-MS Parameters for Methylated Benzoate Derivatives
| Parameter | Setting | Rationale |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analytes.[11] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency.[11] |
| Oven Program | Start at 50°C (hold 2 min), ramp 10°C/min to 280°C | Provides good separation of analytes from the solvent and other matrix components.[11] |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Scan Range | 50-350 m/z | Covers the expected mass range for benzoate intermediates and their fragments. |
| Primary Fragment | m/z 105 (Benzoyl cation) | Characteristic fragment for methyl benzoate, useful for identification.[11] |
References
- 1. vurup.sk [vurup.sk]
- 2. researchgate.net [researchgate.net]
- 3. Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. restek.com [restek.com]
- 16. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zefsci.com [zefsci.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Detection of 3-Ketopimelyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 3-Ketopimelyl-CoA detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for the quantification of this compound and other acyl-CoA species.[1][2][3] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices.
Q2: Can I use an enzyme-based assay to detect this compound?
A2: While less common than LC-MS/MS, it is theoretically possible to develop a coupled enzymatic assay for this compound. This would likely involve an enzyme that specifically recognizes this compound and a subsequent reaction that produces a detectable signal (e.g., NADH, H2O2).[4][5] However, this approach may be limited by enzyme availability and specificity.
Q3: How should I prepare my samples to ensure the stability of this compound?
A3: 3-Ketoacyl-CoA esters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[6][7] It is crucial to keep samples on ice or at -80°C during and after extraction.[8] Sample preparation should be performed rapidly using acidic conditions (e.g., with trichloroacetic acid or sulfosalicylic acid) to precipitate proteins and inhibit enzymatic degradation.[1][9]
Q4: I am not seeing a peak for this compound in my LC-MS/MS analysis. What are the possible reasons?
A4: Several factors could contribute to the absence of a detectable peak:
-
Low Abundance: this compound may be present at concentrations below the limit of detection of your instrument.
-
Degradation: The analyte may have degraded during sample preparation or storage.
-
Poor Ionization: The mass spectrometry source conditions may not be optimal for ionizing this compound.
-
Chromatographic Issues: The analyte may be co-eluting with interfering substances or exhibiting poor peak shape.
Troubleshooting Guides
LC-MS/MS Method Optimization
Issue: Low Signal Intensity or High Background Noise
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize mass spectrometer source parameters such as capillary voltage, cone voltage, and gas flow rates by infusing a this compound standard.[8] Acyl-CoAs are often more efficiently ionized in positive mode.[1] |
| Inefficient Fragmentation | Optimize the collision energy for the specific MRM (Multiple Reaction Monitoring) transition of this compound to ensure maximum product ion formation. |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components.[10] Improve sample cleanup using solid-phase extraction (SPE) to remove salts and phospholipids.[9] |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity solvents and additives. |
Issue: Poor Peak Shape or Unstable Retention Time
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For polar molecules like dicarboxyl-CoAs, consider using a C18 column with an ion-pairing reagent or a HILIC column.[1] |
| Suboptimal Mobile Phase | Adjust the mobile phase composition and gradient to improve peak shape and resolution. Ensure the pH is appropriate for the stability of the analyte. |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| System Leaks | Check all fittings and connections for leaks.[10] |
Sample Preparation
Issue: Analyte Degradation
| Possible Cause | Troubleshooting Step |
| Enzymatic Activity | Immediately quench metabolic activity by flash-freezing the sample in liquid nitrogen and extracting with a cold acidic solution (e.g., 10% trichloroacetic acid).[9] |
| Chemical Instability | Maintain samples at low temperatures (on ice or at 4°C) throughout the extraction process. Avoid prolonged exposure to high pH.[6][7] |
| Freeze-Thaw Cycles | Aliquot samples after the initial extraction to minimize freeze-thaw cycles. |
Experimental Protocols
Detailed LC-MS/MS Protocol for Acyl-CoA Analysis
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Sample Extraction:
-
For cultured cells: Wash cells with ice-cold PBS, then add 1 mL of ice-cold 10% trichloroacetic acid. Scrape the cells and collect the lysate.[9]
-
For tissues: Homogenize the frozen tissue in a cold extraction solution (e.g., 2:1:1 methanol:chloroform:water).
-
Centrifuge the lysate at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cell debris.[9]
-
The supernatant can be further purified using solid-phase extraction (SPE) with an Oasis HLB column.[9]
-
-
LC Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute the acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The specific precursor ion (Q1) for this compound will be its [M+H]+ mass. The product ion (Q3) will correspond to a characteristic fragment, often the Coenzyme A moiety.
-
Parameter Optimization: Infuse a standard of this compound to optimize source and collision cell parameters.
-
| Parameter | Typical Value |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Temperature | 350 - 500°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
Hypothetical Coupled Enzymatic Assay
This is a conceptual workflow. The specific enzymes and their concentrations would need to be determined empirically.
-
Principle: A 3-ketoacyl-CoA thiolase could potentially catalyze the cleavage of this compound. The products of this reaction could then be coupled to a dehydrogenase that reduces NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[11]
-
Reaction Mixture:
-
Sample containing this compound
-
3-ketoacyl-CoA thiolase
-
Coenzyme A
-
A suitable dehydrogenase
-
NAD+
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
-
Procedure:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the concentration of this compound.
-
Visualizations
Caption: Biosynthesis of dicarboxylic acids via reverse β-oxidation.
Caption: Troubleshooting workflow for LC-MS/MS detection of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Peroxisomal plant 3-ketoacyl-CoA thiolase structure and activity are regulated by a sensitive redox switch - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Acyl-CoA Thioesters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of acyl-CoA thioesters in their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of acyl-CoA thioester degradation in samples?
A1: Acyl-CoA thioesters are susceptible to both chemical and enzymatic degradation. The high-energy thioester bond is prone to hydrolysis, particularly under neutral to basic pH conditions.[1][2] Additionally, endogenous enzymes called acyl-CoA thioesterases (ACOTs) can hydrolyze acyl-CoAs back to free fatty acids and coenzyme A (CoA).[3]
Q2: What are the ideal storage conditions for preserving the integrity of acyl-CoA thioesters in samples?
A2: To minimize degradation, samples containing acyl-CoA thioesters should be processed quickly at low temperatures (e.g., on ice) and stored at -80°C.[1] Acidification of the sample can also help to stabilize the thioester bond. For long-term storage, it is recommended to store samples in an acidic solution at -80°C.[1]
Q3: How can I prevent enzymatic degradation of my acyl-CoA samples?
A3: To prevent enzymatic degradation by acyl-CoA thioesterases, it is crucial to rapidly quench metabolic activity at the time of sample collection. This can be achieved by immediate freezing of the tissue or cells in liquid nitrogen, followed by extraction with a solvent that denatures proteins, such as a cold acidic organic solvent mixture.
Q4: What are the best practices for sample extraction to minimize acyl-CoA degradation?
A4: A common and effective method for extracting acyl-CoA thioesters involves the use of a cold solution of 10% trichloroacetic acid (TCA) or a mixture of acetonitrile, isopropanol, and water with acetic acid.[1] The acidic conditions help to precipitate proteins, including degradative enzymes, and stabilize the thioester bond. The entire extraction process should be performed at low temperatures (0-4°C).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable acyl-CoA signal in my analysis (e.g., LC-MS/MS). | 1. Sample Degradation: The thioester bond may have been hydrolyzed due to improper sample handling, storage, or extraction. 2. Enzymatic Activity: Endogenous acyl-CoA thioesterases may have degraded the target molecules. | 1. Review your sample handling and storage protocols. Ensure rapid quenching of metabolic activity, extraction with cold acidic solvents, and storage at -80°C.[1] 2. Implement a rapid protein precipitation step immediately after sample collection using agents like trichloroacetic acid (TCA). |
| High variability in acyl-CoA levels between replicate samples. | 1. Inconsistent Sample Processing: Differences in the time between sample collection and quenching of metabolic activity can lead to variable degradation. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.[1] | 1. Standardize your sample collection and processing workflow to ensure consistency. 2. Aliquot samples after the initial extraction to avoid multiple freeze-thaw cycles. A study on the stability of yeast-derived acetyl-CoA showed it remained stable through five freeze-thaw cycles when stored in 10% TCA at -80°C.[1] |
| Presence of high levels of free fatty acids and Coenzyme A in the sample. | Hydrolysis of Acyl-CoA: This is a direct indication that the thioester bond has been cleaved. | Re-evaluate your entire workflow for potential sources of degradation, paying close attention to pH, temperature, and the speed of enzyme inactivation. Ensure all solutions are pre-chilled and that the pH of the extraction and storage solutions is acidic. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoA Thioesters from Cultured Cells
This protocol is adapted from previously documented procedures for the extraction of acyl-CoA thioesters.[1]
Materials:
-
10% Trichloroacetic Acid (TCA), ice-cold
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Centrifuge capable of 16,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 10% TCA to the plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate briefly.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Store the supernatant at -80°C until analysis.
Visualizations
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthetic 3-Ketopimelyl-CoA Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic 3-Ketopimelyl-CoA. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a Certificate of Analysis (CoA) and what key information should I look for?
A Certificate of Analysis (CoA) is a document issued by the manufacturer that confirms the quality and purity of a specific batch of this compound. It is a critical document for ensuring the reliability and reproducibility of your experimental results. When reviewing a CoA for this compound, you should pay close attention to the following parameters:
-
Identity: Confirmation that the compound is indeed this compound, typically verified by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity: The percentage of the desired compound in the preparation. This is often determined by High-Performance Liquid Chromatography (HPLC).
-
Impurities: Information on any detected impurities, which could include starting materials, byproducts from the synthesis, or degradation products.
-
Moisture Content: The amount of water present, which can affect the actual concentration of the standard.
-
Storage Conditions: Recommended temperature and other conditions to maintain the stability of the compound.
Q2: What are the common analytical methods used for the quality control of this compound?
The quality of synthetic this compound is typically assessed using a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it. A UV detector is commonly used, as the adenine (B156593) ring of Coenzyme A has a strong absorbance around 260 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides a highly sensitive and specific method for both identification and quantification. It confirms the molecular weight of this compound and can help in identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Karl Fischer Titration: Specifically used to determine the water content.
Q3: What are potential impurities I might encounter in a synthetic this compound standard?
Impurities in a synthetic standard can arise from the starting materials, side reactions during synthesis, or degradation during storage. For this compound, potential impurities could include:
-
Unreacted Starting Materials: Such as pimelic acid, Coenzyme A, or other activating agents.
-
Byproducts of Synthesis: Incomplete reactions or side reactions can lead to the formation of related acyl-CoA species.
-
Degradation Products: The thioester bond in acyl-CoAs is susceptible to hydrolysis, which can lead to the formation of Coenzyme A and 3-ketopimelic acid.
-
Oxidized Forms: The thiol group of Coenzyme A can be oxidized to form disulfides.
Q4: How should I properly store my this compound standard to ensure its stability?
Acyl-CoA esters like this compound are sensitive to temperature, pH, and oxidation. To ensure long-term stability, it is crucial to follow these storage guidelines:
-
Temperature: Store the standard at or below -20°C, and for long-term storage, -80°C is recommended.
-
pH: Solutions should be prepared in a slightly acidic buffer (pH 4-6) to minimize hydrolysis of the thioester bond. Avoid basic conditions.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the standard into smaller, single-use volumes upon receipt.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of the solid material, storing under an inert gas like argon or nitrogen can prevent oxidation.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis and use of your this compound standard.
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., exposed silanols).- Column overload.- Mismatched solvent strength between sample and mobile phase. | - Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol (B1196071) interactions.- Reduce the injection volume or dilute the sample.- Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contamination in the HPLC system or mobile phase.- Carryover from a previous injection. | - Flush the system with a strong solvent.- Prepare fresh mobile phase.- Inject a blank run to check for carryover. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Ensure accurate mobile phase preparation and adequate mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime. |
| Low Signal Intensity | - Degradation of the standard.- Incorrect detection wavelength.- Issues with the detector lamp. | - Prepare a fresh solution from a new aliquot.- Verify the UV detector is set to the correct wavelength (around 260 nm for the adenine base).- Check the detector lamp's performance and lifetime. |
Experimental Workflow & Signaling Pathway Diagrams
Validation & Comparative
A Comparative Analysis of Aerobic and Anaerobic Benzoate Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Benzoate (B1203000), a common aromatic compound, serves as a crucial model for understanding the microbial catabolism of aromatic hydrocarbons. Its degradation is a key process in the global carbon cycle and holds significant implications for bioremediation and industrial biotechnology. Microorganisms have evolved distinct strategies to break down the stable aromatic ring of benzoate, primarily categorized by the presence or absence of oxygen. This guide provides a detailed comparative analysis of aerobic and anaerobic benzoate degradation pathways, supported by experimental data and methodologies.
At a Glance: Aerobic vs. Anaerobic Benzoate Degradation
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen |
| Initial Activation | Ring hydroxylation by oxygenases | Formation of benzoyl-CoA thioester |
| Key Intermediate | Catechol or Protocatechuate | Benzoyl-CoA |
| Ring Cleavage | Oxygenolytic (dioxygenases) | Reductive dearomatization followed by hydrolytic cleavage |
| Electron Acceptors | O₂ | Nitrate, sulfate, ferric iron, CO₂ |
| Energy Yield | Generally higher | Generally lower |
| Key Enzymes | Benzoate dioxygenase, Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase | Benzoate-CoA ligase, Benzoyl-CoA reductase |
| Common End Products | Acetyl-CoA, Succinyl-CoA | Acetyl-CoA, CO₂ |
Aerobic Benzoate Degradation: An Oxygen-Dependent Strategy
Under oxic conditions, bacteria and fungi employ oxygenases to initiate the degradation of benzoate.[1] The classical aerobic pathway involves the initial hydroxylation of the aromatic ring to form catechol or protocatechuate.[2][3] These dihydroxylated intermediates are then susceptible to ring cleavage by dioxygenases.
The most well-studied aerobic pathway is the β-ketoadipate pathway.[1] Here, benzoate is first converted to catechol. Catechol then undergoes either ortho-cleavage (intradiol) by catechol 1,2-dioxygenase or meta-cleavage (extradiol) by catechol 2,3-dioxygenase, leading to the formation of central metabolites like acetyl-CoA and succinyl-CoA that can enter the tricarboxylic acid (TCA) cycle.[4]
A third, hybrid aerobic pathway, known as the "box" pathway, has also been identified.[5] This pathway initially activates benzoate to benzoyl-CoA, similar to the anaerobic route, but then utilizes an oxygen-dependent epoxidase for dearomatization.[5][6] This pathway is suggested to be particularly active under low oxygen tension.[5]
Quantitative Data on Aerobic Benzoate Degradation
| Organism | Initial Benzoate Concentration (mg/L) | Degradation Rate | Time for Complete Degradation | Reference |
| Pseudomonas putida ATCC 49451 | 400 | ~100% degradation | 12 hours | [7] |
| Pseudomonas sp. SCB32 | 800 | >97.0% degradation | 24 hours | [7] |
| Strain WH-B3 | 500 | >90% degradation | 12 hours | [7] |
Anaerobic Benzoate Degradation: A World Without Oxygen
In the absence of oxygen, a completely different strategy is employed, centered around the key intermediate benzoyl-CoA.[1][8] The anaerobic degradation of benzoate is initiated by its activation to benzoyl-CoA by benzoate-CoA ligase, an ATP-dependent enzyme.[5][9]
The central and most challenging step is the reduction of the stable aromatic ring of benzoyl-CoA. This is catalyzed by the key enzyme benzoyl-CoA reductase, which overcomes the resonance energy of the benzene (B151609) ring.[8][10] Following dearomatization, the alicyclic ring undergoes a series of reactions analogous to fatty acid β-oxidation, ultimately leading to ring cleavage and the formation of acetyl-CoA.[10][11] This pathway is crucial in anoxic environments like sediments and contaminated groundwaters.[8]
Gene Clusters in Anaerobic Benzoate Degradation
The genes responsible for anaerobic benzoate degradation are often found clustered together in the genomes of anaerobic bacteria. For instance, in Rhodopseudomonas palustris, a cluster of 24 genes has been identified that are involved in the anaerobic degradation of benzoate and related compounds.[10] Similarly, gene clusters have been identified and studied in denitrifying bacteria like Thauera aromatica and Azoarcus evansii.[8][9]
Visualizing the Degradation Pathways
Experimental Protocols
A comprehensive understanding of benzoate degradation relies on robust experimental methodologies. Below are generalized protocols for key experiments.
Microbial Growth and Degradation Assays
Objective: To quantify the rate of benzoate degradation by a specific microbial strain or consortium.
Methodology:
-
Culturing: Microorganisms are grown in a defined mineral salts medium with benzoate as the sole carbon and energy source.[7] For anaerobic studies, cultures are maintained in an anoxic environment, often with a different terminal electron acceptor (e.g., nitrate, sulfate).
-
Incubation: Cultures are incubated under controlled conditions of temperature and pH.[7]
-
Sampling: Aliquots of the culture are withdrawn at regular time intervals.
-
Analysis: The concentration of benzoate in the samples is determined using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Data Analysis: The degradation rate is calculated from the decrease in benzoate concentration over time.
Identification of Metabolic Intermediates
Objective: To identify the intermediate compounds produced during benzoate degradation.
Methodology:
-
Sample Preparation: Cell-free extracts or culture supernatants are collected at various time points during benzoate degradation.
-
Extraction: Metabolites are extracted using appropriate solvents.
-
Derivatization: For GC-MS analysis, polar metabolites may require derivatization (e.g., silylation) to increase their volatility.[12]
-
Analysis: GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate and identify the metabolites based on their mass spectra and retention times.[7][12]
Enzyme Assays
Objective: To measure the activity of key enzymes in the degradation pathway.
Methodology:
-
Cell-free Extract Preparation: Cells are harvested and lysed to release intracellular enzymes.
-
Assay Reaction: The cell-free extract is incubated with the specific substrate for the enzyme of interest (e.g., catechol for catechol dioxygenase) in a suitable buffer.
-
Detection: The formation of the product or the consumption of the substrate is monitored spectrophotometrically or by other analytical techniques.[12] For example, the activity of catechol 1,2-dioxygenase can be measured by monitoring the formation of cis,cis-muconate (B1241781) at a specific wavelength.
Gene Expression Analysis
Objective: To study the regulation of genes involved in benzoate degradation.
Methodology:
-
RNA Extraction: Total RNA is extracted from cells grown in the presence and absence of benzoate.
-
Reverse Transcription PCR (RT-PCR) or Quantitative PCR (qPCR): The expression levels of specific genes (e.g., those encoding benzoate dioxygenase or benzoyl-CoA reductase) are quantified.
-
Transcriptomics (RNA-Seq): A global analysis of gene expression can be performed to identify all genes that are up- or down-regulated in the presence of benzoate.
Experimental Workflow Visualization
Conclusion
The aerobic and anaerobic degradation of benzoate represent elegant examples of microbial metabolic diversity. While aerobic pathways capitalize on the reactivity of molecular oxygen for ring activation and cleavage, anaerobic pathways have evolved sophisticated enzymatic machinery to overcome the stability of the aromatic ring in the absence of oxygen. A thorough understanding of these pathways, supported by robust experimental data, is essential for applications ranging from the bioremediation of contaminated environments to the development of novel biocatalysts for the pharmaceutical and chemical industries. The cross-regulation observed between some aerobic and anaerobic pathways in certain bacteria highlights the metabolic flexibility of these organisms in fluctuating environments.[5][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]
- 13. Bacterial degradation of benzoate: cross-regulation between aerobic and anaerobic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Properties of 3-Hydroxypimeloyl-CoA Dehydrogenase and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic properties of 3-hydroxypimeloyl-CoA dehydrogenase, an enzyme involved in the anaerobic degradation of benzoate (B1203000). Due to the limited availability of published kinetic data for specific isoforms of 3-hydroxypimeloyl-CoA dehydrogenase, this document also includes data from the closely related and more extensively characterized 3-hydroxyacyl-CoA dehydrogenase family to provide a basis for comparison and experimental design.
Introduction
3-Hydroxypimeloyl-CoA dehydrogenase (EC 1.1.1.259) is an oxidoreductase that catalyzes the NAD+-dependent oxidation of 3-hydroxypimeloyl-CoA to 3-oxopimeloyl-CoA and NADH.[1][2] This enzymatic reaction is a key step in the anaerobic degradation pathway of benzoate, a common aromatic compound, in various bacteria.[1][2] Understanding the kinetic parameters of this enzyme is crucial for metabolic engineering and drug development targeting microbial pathways. While detailed comparative studies on isoforms of 3-hydroxypimeloyl-CoA dehydrogenase are scarce, analysis of its role in organisms like Thauera aromatica and Rhodopseudomonas palustris provides valuable insights into its function.[3][4][5]
This guide summarizes the available kinetic data, presents detailed experimental protocols for enzyme characterization, and visualizes the metabolic pathway in which 3-hydroxypimeloyl-CoA dehydrogenase participates.
Quantitative Data Summary
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| (S)-3-hydroxybutyryl-CoA dehydrogenase | Nitrosopumilus maritimus | (S)-3-hydroxybutyryl-CoA | 19 | 98.6 | [6][7] |
| (S)-3-hydroxybutyryl-CoA dehydrogenase | Nitrosopumilus maritimus | Acetoacetyl-CoA | 26 | 144.8 | [6][7] |
Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[7]
Experimental Protocols
The following is a detailed methodology for a continuous spectrophotometric assay that can be adapted to determine the kinetic parameters of 3-hydroxypimeloyl-CoA dehydrogenase. This protocol is based on established methods for assaying 3-hydroxyacyl-CoA dehydrogenases.
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for 3-hydroxypimeloyl-CoA dehydrogenase.
Principle: The enzymatic activity is measured by monitoring the rate of NADH production, which corresponds to an increase in absorbance at 340 nm. The reaction catalyzed is:
3-hydroxypimeloyl-CoA + NAD+ ⇌ 3-oxopimeloyl-CoA + NADH + H+
Materials:
-
Purified 3-hydroxypimeloyl-CoA dehydrogenase
-
3-hydroxypimeloyl-CoA (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.8)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes with a 1 cm path length
-
Thermostatted cell holder
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Tris-HCl buffer (1 M, pH 7.8).
-
Prepare a stock solution of NAD+ (e.g., 50 mM in Tris-HCl buffer).
-
Synthesize or procure 3-hydroxypimeloyl-CoA and prepare a stock solution (e.g., 10 mM in Tris-HCl buffer). The concentration should be accurately determined.
-
Prepare the enzyme solution by diluting the purified enzyme in cold Tris-HCl buffer to a suitable concentration for assaying.
-
-
Assay Mixture Preparation:
-
The final reaction mixture (e.g., 1 mL) should contain:
-
100 mM Tris-HCl, pH 7.8
-
0.5 mM NAD+
-
Varying concentrations of 3-hydroxypimeloyl-CoA (e.g., from 0.1 to 10 times the expected Km)
-
A fixed, non-limiting amount of purified enzyme.
-
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at a constant value (e.g., 30°C).
-
To a cuvette, add the Tris-HCl buffer, NAD+ solution, and 3-hydroxypimeloyl-CoA solution. Mix gently.
-
Initiate the reaction by adding the enzyme solution to the cuvette.
-
Immediately start recording the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.[6]
-
Mandatory Visualizations
The following diagrams illustrate the anaerobic benzoate degradation pathway and a general experimental workflow for kinetic analysis.
Caption: Anaerobic benzoate degradation pathway.
References
- 1. 3-hydroxypimeloyl-CoA dehydrogenase [en.wikipedia-on-ipfs.org]
- 2. 3-hydroxypimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Anaerobic metabolism of 3-hydroxybenzoate by the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | (S)-3-Hydroxybutyryl-CoA Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]
Aromatic Degradation Crossroads: A Comparative Metabolomic Look at the Catechol and Protocatechuate Pathways
A deep dive into the metabolic intricacies of aromatic compound degradation reveals two major converging routes: the catechol and protocatechuate branches of the β-ketoadipate pathway. Understanding the metabolic flux and differential protein expression in these pathways is crucial for researchers in bioremediation, industrial biotechnology, and drug development. This guide provides a comparative analysis of these two pathways, supported by experimental data from metabolomic and proteomic studies of the model organism Pseudomonas putida.
The bacterial degradation of a wide array of aromatic compounds, often environmental pollutants, is a testament to microbial metabolic versatility. Nature has evolved elegant pathways to funnel these complex molecules into central metabolism. Two of the most well-characterized of these are the catechol and protocatechuate ortho-cleavage pathways, both of which culminate in the production of intermediates for the tricarboxylic acid (TCA) cycle. While the end products are similar, the initial enzymatic steps and the resulting global metabolic responses of the organism can differ significantly.
At a Glance: Pathway Intermediates and Enzyme Expression
A comparative analysis of Pseudomonas putida KT2440 grown on substrates feeding into either the catechol (via benzoate) or the protocatechuate pathway highlights distinct metabolic and proteomic signatures. The following table summarizes key quantitative data adapted from studies investigating the degradation of these aromatic compounds.
| Metabolite/Protein | Fold Change (Aromatic vs. Succinate) | Pathway Association |
| Key Metabolites | ||
| Catechol | Significantly Increased | Catechol Pathway |
| cis,cis-Muconate | Significantly Increased | Catechol Pathway |
| Protocatechuate | Significantly Increased | Protocatechuate Pathway |
| β-Carboxy-cis,cis-muconate | Significantly Increased | Protocatechuate Pathway |
| β-Ketoadipate | Increased | Converged Pathway |
| Key Upregulated Proteins | ||
| Benzoate (B1203000) transporter (BenK) | >140 | Catechol Pathway (uptake) |
| Benzoate dioxygenase (BenA) | >140 | Catechol Pathway |
| Catechol 1,2-dioxygenase (CatA) | >140 | Catechol Pathway |
| p-Hydroxybenzoate hydroxylase (PobA) | >140 | Protocatechuate Pathway |
| Protocatechuate 3,4-dioxygenase (PcaG/H) | >140 | Protocatechuate Pathway |
| β-Ketoadipate pathway enzymes | >140 | Converged Pathway |
This table presents a summary of relative changes observed in Pseudomonas putida when grown on aromatic compounds compared to a standard TCA cycle intermediate (succinate). "Significantly Increased" indicates a substantial accumulation of the metabolite detected in metabolomic analyses.
Visualizing the Metabolic Routes
To better understand the flow of carbon from aromatic compounds to central metabolism, the following diagrams illustrate the catechol and protocatechuate degradation pathways.
Experimental Protocols: A Guide to Bacterial Metabolomics
The following provides a detailed methodology for a typical comparative metabolomics experiment focusing on bacterial degradation of aromatic compounds.
1. Bacterial Cultivation and Sample Collection:
-
Strain: Pseudomonas putida KT2440.
-
Media: M9 minimal medium supplemented with either 10 mM benzoate (for catechol pathway induction) or 10 mM p-hydroxybenzoate (for protocatechuate pathway induction) as the sole carbon source. A control culture with 20 mM succinate (B1194679) should also be prepared.
-
Cultivation: Cultures are grown at 30°C with shaking (200 rpm) to mid-exponential phase (OD600 of 0.6-0.8).
-
Quenching: To halt metabolic activity, a rapid quenching procedure is essential. A 1 mL aliquot of the bacterial culture is quickly transferred into a tube containing 4 mL of a -20°C 60:40 (v/v) methanol:water solution.
-
Cell Harvesting: The quenched cell suspension is immediately centrifuged at 5,000 x g for 10 minutes at -20°C. The supernatant is discarded, and the cell pellet is stored at -80°C until metabolite extraction.
2. Metabolite Extraction:
-
The frozen cell pellet is resuspended in 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., a mixture of acetonitrile, isopropanol, and water).
-
The suspension is subjected to three cycles of freeze-thaw (liquid nitrogen followed by a room temperature water bath) to ensure complete cell lysis.
-
The extract is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
The supernatant containing the metabolites is carefully transferred to a new tube and dried under a stream of nitrogen or using a vacuum concentrator.
3. GC-MS Analysis:
-
Derivatization: The dried metabolite extract is derivatized to increase the volatility of the compounds for gas chromatography. This is typically a two-step process:
-
Methoximation: The extract is first treated with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
Silylation: Subsequently, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added to derivatize hydroxyl and amine groups.
-
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a DB-5ms column (or similar) is used for analysis.
-
GC Program: A typical temperature program starts at a low temperature (e.g., 60°C), holds for a short period, and then ramps up to a high temperature (e.g., 325°C) to elute all derivatized metabolites.
-
MS Parameters: The mass spectrometer is operated in full scan mode over a mass range of m/z 50-600.
4. Data Processing and Analysis:
-
Raw GC-MS data is processed using software such as MSD ChemStation, XCMS, or similar platforms for peak deconvolution, alignment, and integration.
-
Metabolite identification is performed by comparing the retention times and mass spectra to a reference library (e.g., NIST, Fiehn).
-
Statistical analysis, such as principal component analysis (PCA) and volcano plots, is used to identify significant differences in the metabolite profiles between the different growth conditions.
The Experimental Workflow Visualized
The following diagram outlines the key steps in a comparative metabolomics study of aromatic degradation pathways.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the functional characteristics of key enzymes involved in the anaerobic benzoyl-CoA pathway and related metabolic routes for aromatic compound degradation. The information is intended to support research and development efforts in bioremediation, metabolic engineering, and drug discovery.
Introduction
The anaerobic degradation of aromatic compounds is a critical biogeochemical process predominantly carried out by microorganisms. Central to many of these degradation pathways is the formation of benzoyl-coenzyme A (benzoyl-CoA), a key intermediate that undergoes dearomatization, ring cleavage, and eventual conversion to central metabolites. Understanding the functional nuances of the enzymes involved in these pathways is crucial for harnessing their catalytic potential. This guide focuses on a comparative analysis of key enzymes, including benzoyl-CoA reductases and aromatic acid-CoA ligases, and also explores enzymes from related pathways that handle similar substrates, such as the phenylacetate (B1230308) and resorcinol (B1680541) degradation pathways.
Key Enzyme Classes and a Comparative Overview
The benzoyl-CoA pathway and its relatives employ a diverse set of enzymes to overcome the chemical stability of the aromatic ring. Here, we compare the central enzymes responsible for the initial activation and ring reduction steps.
Aromatic Acid-CoA Ligases: The Activation Step
The initial step in the degradation of many aromatic acids is their activation to a more reactive thioester, a reaction catalyzed by aromatic acid-CoA ligases (also known as synthetases). These enzymes utilize ATP to attach coenzyme A to the carboxyl group of their aromatic substrate.[1]
Table 1: Comparison of Aromatic Acid-CoA Ligases
| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax or kcat | Optimal pH | Molecular Mass (kDa) | Cofactors |
| Benzoate-CoA Ligase | Thauera aromatica | Benzoate, 2-Aminobenzoate | - | - | 8.2 - 9.3 | 48 - 61 | ATP, Mg2+, CoASH |
| Phenylacetate-CoA Ligase | Thermus thermophilus | Phenylacetate, 4-Hydroxyphenylacetate (low activity) | Phenylacetate: 50, ATP: 6, CoA: 30 | 24 µmol/min/mg | - | - | ATP, Mg2+, CoASH |
| Phenylacetate-CoA Ligase | Azoarcus evansii | Phenylacetate | Phenylacetate: 14, ATP: 60, CoA: 45 | 40 s-1 | 8.0 - 8.5 | 52 | ATP, Mg2+, CoASH |
| 4-Hydroxybenzoate-CoA Ligase | Rhodopseudomonas palustris | 4-Hydroxybenzoate, Benzoate | - | - | - | - | ATP, Mg2+, CoASH |
The substrate specificity of these ligases can vary significantly. For instance, the benzoate-CoA ligase from Thauera aromatica exhibits broad substrate specificity, which may allow the organism to adapt quickly to different aromatic compounds. In contrast, the phenylacetate-CoA ligase from Azoarcus evansii is highly specific for phenylacetate.
Benzoyl-CoA Reductases: The Dearomatization Step
The dearomatization of benzoyl-CoA is a key, energy-intensive step. This reaction is catalyzed by benzoyl-CoA reductases (BCRs), which can be broadly classified into two main classes: Class I and Class II.
-
Class I BCRs are ATP-dependent enzymes typically found in facultative anaerobes. They are complex iron-sulfur proteins that couple the reduction of the benzoyl-CoA ring to the hydrolysis of ATP.[2]
-
Class II BCRs are ATP-independent enzymes found in obligate anaerobes. These are even more complex metalloenzymes, often containing tungsten, and are thought to use flavin-based electron bifurcation to drive the energetically unfavorable reduction.[3][4]
Table 2: Comparison of Benzoyl-CoA Reductases
| Enzyme Class | Enzyme | Organism | Km (µM) for Benzoyl-CoA | kcat (s-1) or Specific Activity | ATP Dependence | Key Characteristics |
| Class I | Benzoyl-CoA Reductase | Thauera aromatica | 15 | 1.6 s-1 | Dependent (2-4 ATP per 2e-) | Oxygen-sensitive, contains Fe-S clusters. |
| Class I | 3-Methylbenzoyl-CoA Reductase | Thauera chlorobenzoica | - | 212 milliunits/mg | Dependent (2.3-2.8 ATP per 2e-) | Prefers methyl- and chloro-substituted analogues. |
| Class II | Benzoyl-CoA Reductase | Geobacter metallireducens | 24 (for dienoyl-CoA in reverse reaction) | - | Independent | Contains Tungsten, Selenium, FAD, and Fe-S clusters; forms a ~1 MDa complex.[3][4] |
| Class II | Benzoyl-CoA Reductase | Desulfosarcina cetonica | - | - | Independent | Forms a ~950 kDa complex with similar cofactors to the G. metallireducens enzyme.[5] |
Enzymes from Related Pathways
Phenylacetate Degradation Pathway
The degradation of phenylacetate shares similarities with the benzoyl-CoA pathway, particularly in the initial activation step. The key initiating enzyme is phenylacetate-CoA ligase (see Table 1). Subsequent steps in the aerobic pathway involve a multi-component oxygenase that introduces oxygen into the aromatic ring of phenylacetyl-CoA.[6]
Resorcinol Degradation Pathway
The anaerobic degradation of resorcinol (1,3-dihydroxybenzene) can proceed through different routes. In some bacteria, it involves an initial hydroxylation to form hydroxyhydroquinone, followed by ring cleavage. In others, a reductive pathway is employed. The enzymes in these pathways are distinct from those of the core benzoyl-CoA pathway. For example, tyrosinase, a copper-containing enzyme, can act on resorcinol and its derivatives.[7]
Table 3: Selected Enzymes from Related Pathways
| Pathway | Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s-1) |
| Resorcinol Degradation | Tyrosinase | Agaricus bisporus (Mushroom) | Resorcinol | 1.8 | 0.04 |
| Resorcinol Degradation | Tyrosinase | Agaricus bisporus (Mushroom) | 4-Ethylresorcinol | 0.3 | 0.25 |
Note: Kinetic parameters can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are generalized protocols for assaying the activity of key enzymes discussed in this guide.
Protocol 1: Spectrophotometric Assay for Benzoyl-CoA Reductase (Class I)
This protocol is adapted from the characterization of the Thauera aromatica benzoyl-CoA reductase and measures the oxidation of a reduced electron donor.
Materials:
-
Anaerobic cuvettes
-
Spectrophotometer
-
Assay Buffer: 100 mM potassium phosphate (B84403), pH 7.0, 2 mM MgCl2, 2 mM DTT, degassed and maintained under anaerobic conditions.
-
Substrate solution: 10 mM Benzoyl-CoA in anaerobic water.
-
ATP solution: 100 mM ATP in anaerobic water, pH adjusted to 7.0.
-
Electron donor: Reduced methyl viologen or Ti(III) citrate (B86180) prepared under anaerobic conditions.
-
Purified benzoyl-CoA reductase.
Procedure:
-
Prepare the anaerobic assay buffer and all solutions under a nitrogen or argon atmosphere.
-
To an anaerobic cuvette, add the assay buffer, ATP solution (final concentration ~5 mM), and the electron donor.
-
Add the purified enzyme to the cuvette and mix gently.
-
Initiate the reaction by adding the benzoyl-CoA substrate (final concentration ~0.1-1 mM).
-
Immediately monitor the decrease in absorbance of the reduced electron donor at its specific wavelength (e.g., ~600 nm for reduced methyl viologen).
-
The rate of the reaction is calculated from the change in absorbance over time using the molar extinction coefficient of the electron donor.
-
Controls should be run without the enzyme, without ATP, and without the benzoyl-CoA substrate.
Protocol 2: DTNB-Based Assay for Aromatic Acid-CoA Ligase
This assay measures the consumption of free Coenzyme A (CoASH) by reacting the remaining CoASH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product.[8]
Materials:
-
96-well microplate
-
Microplate reader
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2.
-
Substrate solution: 10 mM aromatic acid (e.g., benzoate, phenylacetate) in a suitable solvent.
-
ATP solution: 100 mM ATP, pH 7.0.
-
CoASH solution: 10 mM CoASH.
-
DTNB solution: 10 mM DTNB in 100 mM potassium phosphate buffer, pH 7.0.
-
Purified aromatic acid-CoA ligase.
Procedure:
-
Set up the reaction in a microcentrifuge tube or a well of a 96-well plate.
-
To the assay buffer, add the aromatic acid substrate, ATP, and CoASH to their final desired concentrations.
-
Add the purified enzyme to initiate the reaction.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl) or by heat inactivation.
-
To a new microplate, add a portion of the reaction mixture.
-
Add the DTNB solution and incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
The amount of CoASH consumed is determined by comparing the absorbance to a standard curve of known CoASH concentrations reacted with DTNB.
-
Controls should include reactions without enzyme and without the aromatic acid substrate.
Visualizations
Benzoyl-CoA Degradation Pathway
Caption: A simplified diagram of the anaerobic benzoyl-CoA degradation pathway.
Experimental Workflow for Enzyme Kinetics
Caption: A general workflow for determining enzyme kinetic parameters.
References
- 1. Dehydration of (R)-2-hydroxyacyl-CoA to enoyl-CoA in the fermentation of alpha-amino acids by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The class II benzoyl-coenzyme A reductase complex from the sulfate-reducing Desulfosarcina cetonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the action of tyrosinase on resorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Metabolic Versatility of 3-Ketopimelyl-CoA: A Comparative Guide to its Roles in Biotin Synthesis and Aromatic Compound Degradation
For Immediate Release
A comprehensive analysis of 3-Ketopimelyl-CoA's function in distinct metabolic routes reveals diverse enzymatic strategies for its synthesis and degradation. This guide provides a comparative overview of these pathways, offering valuable insights for researchers in metabolic engineering, drug development, and environmental microbiology.
Grasbrunn, Germany – December 2, 2025 – this compound stands as a critical metabolic intermediate at the crossroads of two fundamental biological processes: the essential synthesis of biotin (B1667282) (Vitamin B7) and the anaerobic degradation of aromatic compounds. This guide delves into the multifaceted role of this molecule, presenting a comparative analysis of the alternative metabolic pathways responsible for its formation and subsequent conversion. We provide a detailed examination of the enzymatic machinery, quantitative performance data where available, and explicit experimental protocols to facilitate further research in this area.
The Central Role of this compound
This compound is a seven-carbon dicarboxylic acid thioester that serves as a key precursor in the biosynthesis of biotin in many microorganisms. It is also a central intermediate in the anaerobic degradation of benzoate (B1203000) and other aromatic compounds, highlighting nature's ingenuity in adapting metabolic pathways for diverse purposes. The validation of its role in these pathways opens avenues for the development of novel antibiotics targeting biotin synthesis and for engineering microbes for enhanced bioremediation of environmental pollutants.
Comparative Analysis of Metabolic Routes
Two primary metabolic contexts define the role of this compound: biotin biosynthesis and anaerobic benzoate degradation. Within biotin synthesis, at least two distinct pathways have been elucidated for the formation of the pimeloyl moiety, the direct precursor to this compound.
Biotin Synthesis: A Tale of Two Pathways
The biosynthesis of the pimeloyl moiety, a crucial step in biotin production, showcases convergent evolution with two well-characterized alternative routes:
-
The E. coli BioC-BioH Pathway: This pathway ingeniously hijacks the fatty acid synthesis (FAS) machinery. It begins with the methylation of the free carboxyl group of malonyl-CoA or malonyl-ACP by the enzyme BioC. This "disguised" substrate is then elongated through two rounds of the FAS cycle. The resulting pimeloyl-ACP methyl ester is then demethylated by the esterase BioH to yield pimeloyl-ACP, which then enters the main biotin synthesis pathway.
-
The B. subtilis BioW-BioI Pathway: In contrast, Bacillus subtilis employs a more direct approach. This pathway is believed to involve the oxidative cleavage of a long-chain acyl-ACP by the cytochrome P450 enzyme BioI to generate pimeloyl-ACP. Alternatively, free pimelic acid can be activated to pimeloyl-CoA by the pimeloyl-CoA synthetase, BioW.[1]
| Feature | E. coli BioC-BioH Pathway | B. subtilis BioW-BioI Pathway |
| Strategy | Hijacking of fatty acid synthesis | Direct synthesis/activation |
| Key Enzymes | BioC (Methyltransferase), BioH (Esterase) | BioI (Cytochrome P450), BioW (Synthetase) |
| Initial Substrate | Malonyl-CoA/Malonyl-ACP | Long-chain acyl-ACP or free pimelic acid |
| Acyl Carrier | Acyl Carrier Protein (ACP) | Coenzyme A (CoA) or ACP |
Anaerobic Benzoate Degradation
In the absence of oxygen, certain bacteria degrade aromatic compounds like benzoate through a pathway where this compound is a key intermediate. This pathway involves the initial reduction of the aromatic ring of benzoyl-CoA, followed by a series of reactions analogous to beta-oxidation. 3-Hydroxypimelyl-CoA is oxidized to this compound by 3-hydroxypimelyl-CoA dehydrogenase.[2] Subsequently, a specific thiolase cleaves this compound into acetyl-CoA and glutaryl-CoA, which are then funneled into central metabolism.[3]
| Enzyme | Reaction |
| 3-Hydroxypimelyl-CoA Dehydrogenase | 3-Hydroxypimelyl-CoA + NAD⁺ ⇌ this compound + NADH + H⁺ |
| This compound Thiolase | This compound + CoA ⇌ Acetyl-CoA + Glutaryl-CoA |
Experimental Protocols
To facilitate further investigation into these pathways, we provide detailed methodologies for key enzyme assays.
Assay for 3-Ketoacyl-CoA Thiolase Activity
This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.
Principle: The decrease in absorbance at 303 nm due to the disappearance of the enolate form of the 3-ketoacyl-CoA substrate is monitored.
Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Coenzyme A (CoA) solution (1 mM)
-
3-Ketoacyl-CoA substrate (e.g., acetoacetyl-CoA, 1 mM)
-
Purified thiolase enzyme
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and CoA in a quartz cuvette.
-
Add the 3-ketoacyl-CoA substrate and mix.
-
Initiate the reaction by adding the thiolase enzyme.
-
Immediately monitor the decrease in absorbance at 303 nm for 5 minutes at 25°C.
-
Calculate the enzyme activity based on the molar extinction coefficient of the 3-ketoacyl-CoA enolate.
Assay for 3-Hydroxypimelyl-CoA Dehydrogenase Activity
This assay measures the NAD⁺-dependent oxidation of 3-hydroxypimelyl-CoA.
Principle: The production of NADH is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Tris-HCl buffer (50 mM, pH 9.0)
-
NAD⁺ solution (10 mM)
-
3-Hydroxypimelyl-CoA substrate (synthesized enzymatically or chemically)
-
Purified 3-hydroxypimelyl-CoA dehydrogenase
Procedure:
-
In a cuvette, combine the Tris-HCl buffer and NAD⁺ solution.
-
Add the 3-hydroxypimelyl-CoA substrate.
-
Start the reaction by adding the dehydrogenase enzyme.
-
Record the increase in absorbance at 340 nm over time at 30°C.
-
Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizing the Metabolic Routes
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involving this compound.
Caption: The E. coli BioC-BioH pathway for pimeloyl-ACP synthesis.
Caption: Alternative pimeloyl moiety synthesis routes in B. subtilis.
Caption: Anaerobic degradation of benzoate via this compound.
Conclusion
The study of this compound and its associated metabolic pathways offers a fascinating glimpse into the efficiency and adaptability of microbial metabolism. A deeper understanding of these routes not only enriches our fundamental knowledge of biochemistry but also provides tangible opportunities for biotechnological advancements. The comparative data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and innovation in these critical areas.
References
A Comparative Guide to the Regulation of Benzoate Degradation Across Different Organisms
For Researchers, Scientists, and Drug Development Professionals
Benzoate (B1203000), a common aromatic compound, serves as a carbon and energy source for a diverse range of microorganisms. The intricate regulatory networks governing its degradation are of significant interest for applications in bioremediation, industrial biotechnology, and drug development. This guide provides a detailed comparison of the regulatory mechanisms of benzoate degradation in bacteria, fungi, and archaea, supported by experimental data and methodologies.
Overview of Benzoate Degradation Pathways
Microorganisms employ distinct strategies to break down the stable aromatic ring of benzoate, primarily categorized into aerobic and anaerobic pathways.
Bacteria: Bacteria exhibit the most diverse and well-characterized benzoate degradation pathways.
-
Aerobic Pathways: In the presence of oxygen, bacteria typically initiate benzoate degradation by hydroxylating the aromatic ring to form catechol or protocatechuate. These intermediates are then funneled into the β-ketoadipate pathway for further metabolism. Another aerobic strategy, the "box" pathway, involves the activation of benzoate to benzoyl-CoA, followed by epoxidation and hydrolytic ring cleavage.
-
Anaerobic Pathways: Under anoxic conditions, benzoate is first activated to benzoyl-CoA by benzoate-CoA ligase. The benzoyl-CoA is then dearomatized by a reductase, a key energy-dependent step, before the ring is cleaved and further metabolized.
Fungi: Fungi predominantly utilize aerobic pathways for benzoate degradation. The initial step typically involves the hydroxylation of benzoate to p-hydroxybenzoic acid, which is then converted to protocatechuic acid and subsequently enters the β-ketoadipate pathway.
Archaea: The understanding of benzoate degradation in archaea is still emerging. Studies on halophilic archaea suggest the presence of pathways involving intermediates like 4-hydroxybenzoic acid and protocatechuic acid, indicating a pathway similar to that found in some bacteria and fungi. Some haloarchaea are also known to utilize the gentisate pathway for aromatic compound degradation.
Regulation of Gene Expression
The expression of genes encoding the enzymes for benzoate degradation is tightly controlled in response to the presence of benzoate and other environmental cues. This regulation ensures that the metabolic machinery is synthesized only when needed, conserving cellular resources.
Key Regulatory Proteins and Inducer Molecules
The regulation of benzoate catabolic genes is primarily mediated by transcriptional regulators that bind to specific DNA sequences in the promoter regions of their target genes. The binding of these regulators is often modulated by small molecule inducers, which are typically benzoate itself or a downstream metabolite.
Bacteria:
Bacterial regulation of benzoate degradation is often complex, involving multiple regulators and cross-talk between different pathways.
-
Acinetobacter baylyi : In this bacterium, the LysR-type transcriptional regulators BenM and CatM play a central role. BenM responds to both benzoate and cis,cis-muconate (B1241781), a downstream metabolite, to synergistically activate the expression of the ben operon, which encodes the enzymes for the conversion of benzoate to catechol. CatM, on the other hand, primarily responds to cis,cis-muconate to regulate the cat operon for catechol degradation.
-
Pseudomonas putida : The regulation of the TOL plasmid-encoded pathway for toluene (B28343) and benzoate degradation involves the XylR and XylS regulators. XylR, a member of the NtrC family, activates the expression of the upper pathway operon in the presence of toluene or xylenes. XylS, a member of the AraC/XylS family, is activated by benzoate and its derivatives to induce the expression of the lower pathway operon.
-
Azoarcus sp. : This bacterium exhibits cross-regulation between its aerobic and anaerobic benzoate degradation pathways. The BoxR repressor controls the aerobic "box" pathway, with benzoyl-CoA acting as the inducer. The paralogous regulator BzdR controls the anaerobic bzd genes, also responding to benzoyl-CoA. These two regulators can act synergistically to control the expression of both pathways.
Fungi:
-
Aspergillus niger : The expression of the bphA gene, encoding benzoate p-hydroxylase, the first enzyme in the fungal benzoate degradation pathway, is induced by benzoate. A specific benzoate-response element with the core sequence 5'-TAGTCA-3' has been identified in the promoter region of the bphA gene. This element is likely involved in the binding of a yet-to-be-fully-characterized transcriptional activator. The expression of cprA, encoding the cytochrome P450 reductase, is also co-regulated with bphA in response to benzoate.
Archaea:
The specific transcriptional regulators involved in archaeal benzoate degradation are not yet well-defined. However, the presence of genes homologous to bacterial regulators in archaeal genomes suggests that similar regulatory mechanisms may be at play. For instance, in a benzoate-degrading archaeal enrichment, the presence of genes for 4-hydroxybenzoate (B8730719) 3-monooxygenase and protocatechuate 3,4-dioxygenase was detected, suggesting a regulated pathway.
Quantitative Data Comparison
The efficiency and regulation of benzoate degradation can be quantitatively assessed by examining enzyme kinetics and gene expression levels.
Enzyme Kinetics
The kinetic parameters of key enzymes provide insights into their substrate affinity and catalytic efficiency.
| Enzyme | Organism | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Benzoate-CoA ligase | Rhodopseudomonas palustris | Benzoate | 0.6 - 2 | 25 | |
| Benzoate-CoA ligase | Rhodopseudomonas palustris | ATP | 2 - 3 | - | |
| Benzoate-CoA ligase | Rhodopseudomonas palustris | Coenzyme A | 90 - 120 | - | |
| Toluate Dioxygenase | Pseudomonas putida mt-2 | m-toluate | 9 ± 1 | 3.9 ± 0.2 (s⁻¹) | |
| Toluate Dioxygenase | Pseudomonas putida mt-2 | Benzoate | - | - |
Gene Expression Analysis
The induction of catabolic genes in the presence of benzoate is a key regulatory checkpoint.
| Gene/Operon | Organism | Fold Induction (Benzoate vs. Control) | Reference |
| benA | Acinetobacter baylyi | Up to 80-fold (with benzoate and cis,cis-muconate) | |
| bph enzymes (biphenyl degradation) | Burkholderia xenovorans LB400 | ~16-fold (biphenyl vs. succinate) | |
| ben-cat pathway proteins | Burkholderia xenovorans LB400 | ~10-fold more abundant in benzoate- vs. biphenyl-grown cells | |
| boxC pathway proteins | Burkholderia xenovorans LB400 | ~2-fold more abundant than Ben and Cat proteins during growth on biphenyl | |
| cprA (cytochrome P450 reductase) | Aspergillus niger | > 20-fold at the transcriptional level; ~4-fold at the protein level |
Experimental Protocols
Enzyme Assay: Benzoate-CoA Ligase
This assay spectrophotometrically measures the formation of benzoyl-CoA.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
MgCl₂ (2.5 mM)
-
ATP (0.5 mM)
-
Coenzyme A (0.25 mM)
-
Benzoate (0.1 mM)
-
Purified enzyme or cell-free extract
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and Coenzyme A.
-
Initiate the reaction by adding the enzyme preparation and benzoate.
-
Monitor the increase in absorbance at 290 nm, which corresponds to the formation of benzoyl-CoA (ε = 3.9 x 10³ M⁻¹ cm⁻¹).
-
Calculate the specific activity based on the rate of benzoyl-CoA formation and the protein concentration.
A coupled spectrophotometric assay can also be used, where the formation of AMP is linked to the oxidation of NADH.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of regulatory proteins to specific DNA sequences.
Materials:
-
Purified regulatory protein
-
Labeled DNA probe containing the putative binding site (e.g., with a fluorescent dye or radioisotope)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel
-
Electrophoresis apparatus
Procedure:
-
Incubate the purified regulatory protein with the labeled DNA probe in the binding buffer.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
-
Separate the protein-DNA complexes from the free DNA probe by native polyacrylamide gel electrophoresis.
-
Visualize the labeled DNA by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates protein binding.
Signaling Pathways and Regulatory Logic
The following diagrams illustrate the regulatory circuits controlling benzoate degradation in representative organisms.
Aerobic Benzoate Degradation in Acinetobacter baylyi
Caption: Regulation of aerobic benzoate degradation in Acinetobacter baylyi.
Cross-regulation of Aerobic and Anaerobic Benzoate Degradation in Azoarcus sp.
Quantitative Insights into the Pimeloyl-CoA Pathway: A Guide to Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic flux and potential bottlenecks within a biosynthetic pathway is critical. This guide focuses on the quantitative comparison of intermediate pool sizes in the pimeloyl-CoA pathway, a key route for the biosynthesis of biotin (B1667282) (Vitamin B7). While direct, comprehensive quantitative data on the intracellular concentrations of all pimeloyl-CoA pathway intermediates is not extensively available in the public domain, this guide provides a framework for such comparisons, detailing the necessary experimental protocols and presenting available data for related metabolites to offer a valuable frame of reference.
The Pimeloyl-CoA Pathway: An Overview
The pimeloyl-CoA pathway is a specialized metabolic route that synthesizes pimeloyl-CoA, a crucial precursor for biotin. In many bacteria, including Escherichia coli, this pathway is intricately linked to fatty acid synthesis.[1][2][3][4][5][6][7][8] The synthesis of the pimeloyl moiety can vary between organisms. In E. coli, it involves a modification of the fatty acid synthesis machinery, where malonyl-ACP methyl ester serves as a primer for two rounds of elongation to form pimeloyl-ACP methyl ester.[2][4][5][8] This is then hydrolyzed to pimeloyl-ACP.[2][5] In other organisms, such as Bacillus subtilis, pimeloyl-CoA can be synthesized from pimelic acid via the action of pimeloyl-CoA synthetase.[9]
The core intermediates in the later, conserved steps of biotin synthesis originating from a pimeloyl thioester include 7-keto-8-aminopelargonic acid (KAPA), 7,8-diaminopelargonic acid (DAPA), and dethiobiotin (B101835) (DTB).[1][4]
Comparative Analysis of Intermediate Pool Sizes
A direct quantitative comparison of the pool sizes of all pimeloyl-CoA pathway intermediates is challenging due to a scarcity of published data. However, to provide a relevant context for acyl-CoA concentrations in a model organism like E. coli, the following table summarizes the intracellular concentrations of acetyl-CoA and malonyl-CoA, the primary building blocks for fatty acid and pimeloyl-CoA synthesis. These values can serve as a benchmark when undertaking novel quantitative studies of the pimeloyl-CoA pathway.
| Metabolite | Organism | Growth Condition | Intracellular Concentration (nmol/mg dry weight) | Molar Concentration (µM) | Reference |
| Acetyl-CoA | E. coli K12 | Exponential growth on glucose | 0.05 - 1.5 | 20 - 600 | |
| Malonyl-CoA | E. coli K12 | Exponential growth on glucose | 0.01 - 0.23 | 4 - 90 |
Experimental Protocols for Quantitative Analysis
To facilitate the quantitative comparison of pimeloyl-CoA pathway intermediates, this section outlines a general workflow for their measurement using liquid chromatography-mass spectrometry (LC-MS), a widely adopted and sensitive technique for metabolite quantification.
Metabolite Extraction
Accurate quantification begins with rapid and efficient extraction of intracellular metabolites while quenching metabolic activity.
-
Cell Harvesting and Quenching:
-
Rapidly cool the bacterial culture to 0-4°C to halt metabolic activity.
-
Harvest cells by centrifugation at low temperatures (e.g., 4°C).
-
Quickly wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove extracellular contaminants.
-
-
Extraction Solvent:
-
A common and effective method involves the use of a cold solvent mixture, such as 40:40:20 methanol (B129727):acetonitrile:water, to simultaneously disrupt cell membranes and precipitate proteins.
-
Alternatively, cold methanol extraction has been shown to be effective for the analysis of acyl-CoA compounds.[10]
-
-
Procedure:
-
Resuspend the cell pellet in the cold extraction solvent.
-
Lyse the cells using physical methods such as bead beating or sonication on ice to ensure complete extraction.
-
Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
Sample Preparation for LC-MS Analysis
The metabolite extract is prepared for injection into the LC-MS system.
-
The supernatant from the extraction step can be dried under a stream of nitrogen or by vacuum centrifugation to concentrate the sample.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water).
-
Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulate matter.
LC-MS-based Quantification
Liquid chromatography is used to separate the metabolites of interest, which are then detected and quantified by a mass spectrometer.
-
Chromatographic Separation:
-
Reversed-phase chromatography is commonly employed for the separation of acyl-CoA species.
-
A C18 column is a typical choice, with a gradient elution using mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid or tributylamine) to improve the retention and peak shape of the negatively charged CoA derivatives.
-
-
Mass Spectrometry Detection:
-
A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is used for accurate mass measurements.
-
Detection is typically performed in negative ion mode.
-
Quantification can be achieved using a targeted approach, such as selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer, or by extracting the ion chromatograms of the accurate masses of the target intermediates on a high-resolution instrument.
-
-
Absolute Quantification:
-
To achieve absolute quantification, stable isotope-labeled internal standards for each intermediate should be used. These are added at a known concentration at the beginning of the extraction process to account for sample loss and matrix effects.
-
If specific standards are unavailable, a label-free quantification approach can be used, though this provides relative rather than absolute concentrations.
-
Visualizing the Pimeloyl-CoA Pathway and Experimental Workflow
To aid in the understanding of the metabolic route and the analytical process, the following diagrams have been generated.
Caption: The Pimeloyl-CoA Pathway for Biotin Synthesis.
Caption: Workflow for Quantitative Metabolomics of Pimeloyl-CoA Pathway Intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: Biotin metabolism - Escherichia coli K-12 MG1655 [kegg.jp]
- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: map00780 [genome.jp]
- 7. Biotin and Lipoic Acid: Synthesis, Attachment, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A versatile Escherichia coli strain for identification of biotin transporters and for biotin quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Ketopimelyl-CoA: A Comprehensive Guide for Laboratory Personnel
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Ketopimelyl-CoA.
This document provides a detailed operational and disposal plan for this compound, a key intermediate in the anaerobic degradation of benzoate. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory waste management practices.
Chemical Properties and Stability of Acyl-CoA Compounds
| Property | Description | Source |
| Thioester Bond Stability | The thioester linkage in acyl-CoA compounds is thermodynamically unstable and prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. This hydrolysis results in the formation of the corresponding carboxylic acid and coenzyme A. | [1] |
| pH Sensitivity | Acyl-CoA compounds are generally more stable in acidic to neutral aqueous solutions (pH < 7.0). Their stability decreases significantly in alkaline conditions (pH > 8.0) due to the increased rate of hydrolysis of the thioester bond. | [1] |
| Temperature Sensitivity | Elevated temperatures will accelerate the rate of hydrolysis of the thioester bond. For short-term storage, solutions of acyl-CoA compounds are typically kept on ice, and for long-term storage, they are stored at -20°C or -80°C. | [2] |
| Oxidation | The thiol group of coenzyme A is susceptible to oxidation, which can lead to the formation of disulfides. This is another route of degradation for acyl-CoA compounds. | [1] |
Operational Plan: Safe Handling of this compound
Due to the limited specific toxicity data for this compound, it is prudent to handle it with the standard precautions for research chemicals.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields, and nitrile gloves.
2. Handling in Solution:
-
Prepare solutions of this compound in a fume hood.
-
Use a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) to maintain stability for experimental use.
-
Keep solutions on ice during use to minimize degradation.
3. Storage:
-
For short-term storage (hours to a few days), store aqueous solutions at 4°C.
-
For long-term storage, aliquot solutions into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
Disposal Plan: Step-by-Step Procedures
The primary method for the disposal of this compound is through chemical hydrolysis of the thioester bond, followed by disposal as standard laboratory chemical waste.
Experimental Protocol for Chemical Inactivation (Hydrolysis)
This protocol is designed for the inactivation of small quantities (micromolar to low millimolar concentrations in volumes typically up to a few milliliters) of this compound in a laboratory setting.
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a pH meter
-
Appropriate waste container for aqueous chemical waste
Procedure:
-
Work in a Fume Hood: Perform all steps of the inactivation procedure in a certified chemical fume hood.
-
Initial Dilution: If the this compound solution is concentrated, dilute it with water to a volume that is easy to handle and monitor.
-
Alkaline Hydrolysis:
-
Slowly add 1 M NaOH to the this compound solution while stirring.
-
Monitor the pH of the solution using pH strips or a pH meter.
-
Adjust the pH to approximately 10-12.
-
Allow the solution to stand at room temperature for at least 2 hours to ensure complete hydrolysis of the thioester bond.
-
-
Neutralization:
-
After the incubation period, neutralize the solution by slowly adding 1 M HCl while stirring.
-
Adjust the pH to between 6.0 and 8.0.
-
-
Disposal:
-
The resulting neutralized solution, containing pimelic acid, coenzyme A, and salts, can be disposed of in a designated aqueous chemical waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Disposal of Contaminated Labware
-
Solid Waste: Pipette tips, tubes, and other disposable labware that have come into contact with this compound should be placed in a designated chemical waste bag or container.
-
Glassware: Reusable glassware should be rinsed with a dilute bleach solution (e.g., 10% bleach) followed by copious amounts of water before standard washing procedures.
Metabolic Pathway of this compound
This compound is a key intermediate in the anaerobic degradation of benzoate. The following diagram illustrates its position within this metabolic pathway.[3][4]
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The benzoyl-CoA pathway serves as a genomic marker to identify the oxygen requirements in the degradation of aromatic hydrocarbons [frontiersin.org]
- 3. Human Metabolome Database: Showing metabocard for 3-Oxopimelyl-CoA (HMDB0012158) [hmdb.ca]
- 4. academic.oup.com [academic.oup.com]
Personal protective equipment for handling 3-Ketopimelyl-CoA
Essential Safety and Handling Guide for 3-Ketopimelyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Standard Laboratory Practice) | Lab Coat | Fire-retardant, long-sleeved to protect skin and clothing from splashes. |
| Safety Glasses with Side Shields | Provides basic protection against splashes and aerosols. | |
| Nitrile or Neoprene Gloves | Powder-free gloves are recommended to prevent contamination of the sample. Double gloving is advised when handling concentrated solutions.[1] | |
| Secondary (For Operations with Higher Risk of Exposure) | Chemical Splash Goggles | Offers a higher level of protection against splashes, particularly when working with larger volumes or during vigorous mixing. |
| Face Shield | To be used in conjunction with safety goggles to provide full-face protection from splashes.[2] | |
| Chemical-Resistant Apron | Provides an additional layer of protection for the torso against spills of corrosive or irritating substances. | |
| Respiratory Protection (As determined by risk assessment) | Fume Hood | All handling of this compound, especially in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| N95 or higher Respirator | May be required for handling the powder outside of a fume hood, based on a risk assessment of potential aerosol generation.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, tubes, and solvents, within the fume hood.
-
Don PPE: Put on a lab coat, safety glasses, and nitrile gloves before handling the compound.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, disposable weigh boat inside the fume hood to contain any airborne particles.
-
Transfer: Use a clean spatula to transfer the powder to the appropriate reaction vessel or tube.
B. Solubilization and Use:
-
Solvent Addition: Add the desired solvent to the vessel containing the this compound powder within the fume hood.
-
Mixing: Cap the vessel securely and mix by gentle vortexing or inversion until the compound is fully dissolved. Avoid vigorous shaking to minimize aerosol formation.
-
Experimental Use: Once in solution, the compound can be used in your experimental protocol. Maintain good laboratory practices, including keeping containers closed when not in use.
C. Storage:
-
Short-Term Storage: For immediate use, solutions can be kept on ice.
-
Long-Term Storage: For long-term storage, refer to the manufacturer's recommendations, which typically involve storing the compound as a solid or in a suitable solvent at -20°C or -80°C. Ensure containers are tightly sealed to prevent degradation.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed waste container designated for chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes, weigh boats) | Dispose of in a designated solid chemical waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as solid chemical waste. |
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[3]
IV. Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. For larger spills, evacuate the area and contact your institution's EHS office. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
